molecular formula C17H18F3N5O2 B12371602 LRRK2-IN-14

LRRK2-IN-14

カタログ番号: B12371602
分子量: 381.35 g/mol
InChIキー: BAZMNABWFUQBCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

LRRK2-IN-14 is a useful research compound. Its molecular formula is C17H18F3N5O2 and its molecular weight is 381.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H18F3N5O2

分子量

381.35 g/mol

IUPAC名

17-methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one

InChI

InChI=1S/C17H18F3N5O2/c1-25-7-3-6-21-14-11(17(18,19)20)9-22-16(24-14)23-12-8-10(15(25)26)4-5-13(12)27-2/h4-5,8-9H,3,6-7H2,1-2H3,(H2,21,22,23,24)

InChIキー

BAZMNABWFUQBCZ-UHFFFAOYSA-N

正規SMILES

CN1CCCNC2=NC(=NC=C2C(F)(F)F)NC3=C(C=CC(=C3)C1=O)OC

製品の起源

United States

Foundational & Exploratory

LRRK2-IN-14: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are the most frequent known cause of both familial and sporadic forms of the disease, often leading to a gain-of-function increase in its kinase activity.[1][2][3] This has spurred the development of potent and selective LRRK2 kinase inhibitors. LRRK2-IN-14 is a recently developed, orally active and blood-brain barrier-permeable LRRK2 inhibitor that has shown promise in preclinical studies.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and its pharmacokinetic profile.

Core Mechanism of Action

This compound is a potent inhibitor of the kinase activity of LRRK2. The kinase domain of LRRK2 is responsible for phosphorylating various substrates, and its hyperactivity is believed to contribute to the neurodegenerative processes in Parkinson's disease.[5][6] this compound exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition of LRRK2 kinase activity leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[7]

A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of LRRK2 at serine 935 (pS935). Inhibition of LRRK2 kinase activity by compounds like this compound leads to a significant reduction in pS935 levels.[4] This dephosphorylation event is a reliable indicator of target engagement in both cellular and in vivo models.

Data Presentation

The following tables summarize the available quantitative data for this compound and the closely related tool compound, LRRK2-IN-1.

Table 1: In Vitro and Cellular Activity of this compound [4]

Assay TypeTargetIC50
Cellular ActivityLRRK2 (G2019S)6.3 nM
Off-Target ActivityhERG22 µM

Table 2: Pharmacokinetic Parameters of this compound in ICR Mice (5 mg/kg dose) [4]

RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC0-last (ng·h/mL)Bioavailability (F%)
Intravenous (i.v.)--0.9055122-
Oral (p.o.)28030.0830.709365770.9
Brain (p.o.)8370.2920.6481230-

Table 3: In Vivo Efficacy of this compound [4]

Animal ModelDose and AdministrationEffect
ICR Mice30 mg/kg, single oral doseReduced phosphorylated LRRK2 levels in the brain to 34% of control.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques employed in the field of LRRK2 research.

Biochemical LRRK2 Kinase Assay (Adapta™ Assay)

This assay quantifies the kinase activity of recombinant LRRK2 by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant LRRK2 (e.g., G2019S mutant)

  • LRRK2 substrate peptide

  • ATP

  • Adapta™ Eu-anti-ADP Antibody

  • Alexa Fluor® 647 ADP Tracer

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the LRRK2 enzyme and substrate peptide solution to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding a solution containing EDTA, the Adapta™ Eu-anti-ADP Antibody, and the Alexa Fluor® 647 ADP Tracer.

  • Incubate for 15 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader (excitation: 340 nm, emission: 665 nm and 615 nm).

  • The ratio of the emission signals is used to calculate the amount of ADP produced, and thereby the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cellular LRRK2 Phosphorylation Assay (TR-FRET)

This assay measures the phosphorylation of LRRK2 at Serine 935 in a cellular context.

Materials:

  • HEK293 cells stably expressing LRRK2 (e.g., G2019S mutant) fused to a fluorescent protein (e.g., GFP).

  • Cell culture medium

  • This compound

  • Lysis buffer containing a terbium-labeled anti-pS935-LRRK2 antibody.

  • 384-well black, clear-bottom assay plates.

Procedure:

  • Seed the LRRK2-expressing HEK293 cells into the 384-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 90 minutes.

  • Lyse the cells by adding the lysis buffer containing the terbium-labeled antibody.

  • Incubate the plate for 2-4 hours at room temperature.

  • Measure the TR-FRET signal using a plate reader (excitation: 340 nm, emission: 520 nm for GFP and 495 nm for terbium).

  • The ratio of the emission signals (520/495 nm) is proportional to the amount of phosphorylated LRRK2. EC50 values are calculated from the dose-response curve.

Western Blot for LRRK2 Phosphorylation

This method is used to visualize and quantify the levels of total and phosphorylated LRRK2 in cell lysates.

Materials:

  • Cells expressing LRRK2

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and blotting equipment.

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.

Visualizations

Signaling Pathway

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibition Inhibition PD Mutations PD Mutations LRRK2 (Active) LRRK2 (Active) PD Mutations->LRRK2 (Active) Activation Growth Factors Growth Factors Growth Factors->LRRK2 (Active) Inflammatory Signals Inflammatory Signals Inflammatory Signals->LRRK2 (Active) LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Inactive)->LRRK2 (Active) LRRK2 (Active)->LRRK2 (Inactive) Rab GTPase Phosphorylation Rab GTPase Phosphorylation LRRK2 (Active)->Rab GTPase Phosphorylation Phosphorylation Vesicular Trafficking Vesicular Trafficking Rab GTPase Phosphorylation->Vesicular Trafficking Autophagy Autophagy Rab GTPase Phosphorylation->Autophagy Neuronal Dysfunction Neuronal Dysfunction Vesicular Trafficking->Neuronal Dysfunction Autophagy->Neuronal Dysfunction This compound This compound This compound->LRRK2 (Active) Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

LRRK2_Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Biochemical Assay Biochemical Assay Cellular Phosphorylation Assay Cellular Phosphorylation Assay Biochemical Assay->Cellular Phosphorylation Assay Validate cellular potency Kinase Selectivity Profiling Kinase Selectivity Profiling Toxicity Assays Toxicity Assays Kinase Selectivity Profiling->Toxicity Assays Assess off-target effects Pharmacokinetics Pharmacokinetics Cellular Phosphorylation Assay->Pharmacokinetics Guide dose selection Western Blot Western Blot Pharmacodynamics (Target Engagement) Pharmacodynamics (Target Engagement) Western Blot->Pharmacodynamics (Target Engagement) Confirm target engagement Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetics->Efficacy in Disease Models Pharmacodynamics (Target Engagement)->Efficacy in Disease Models

References

LRRK2-IN-1: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with pathogenic mutations leading to increased kinase activity. The discovery of potent and selective LRRK2 inhibitors is crucial for both basic research and clinical development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of LRRK2-IN-1, a pioneering small molecule inhibitor. We present a compilation of its quantitative biological data, detailed experimental protocols for its characterization, and visualizations of the LRRK2 signaling pathway, a proposed discovery workflow, and a plausible synthetic route for this influential tool compound.

Discovery of LRRK2-IN-1

LRRK2-IN-1 was identified through a "compound-centric" approach, which involved screening a library of kinase inhibitors designed to target the ATP-binding site. This effort led to the identification of a potent and selective inhibitor of LRRK2.[1] The discovery of LRRK2-IN-1 was a significant step forward in the field, providing a valuable tool to probe the biology of LRRK2 and its role in Parkinson's disease.

Proposed Discovery Workflow

The discovery of LRRK2-IN-1 likely involved a multi-step process, beginning with a high-throughput screen of a diverse kinase inhibitor library, followed by hit validation and optimization. A proposed workflow for this process is outlined below.

G cluster_0 Discovery Phase Compound Library Compound Library HTS High-Throughput Screening (Biochemical Assay) Compound Library->HTS Screening Hit Identification Hit Identification HTS->Hit Identification Primary Hits Hit Validation Hit Validation (IC50 Determination) Hit Identification->Hit Validation Confirmation Lead Optimization Lead Optimization (SAR Studies) Hit Validation->Lead Optimization Validated Hits LRRK2-IN-1 LRRK2-IN-1 Lead Optimization->LRRK2-IN-1 Optimized Lead

A proposed workflow for the discovery of LRRK2-IN-1.

Chemical Synthesis of LRRK2-IN-1

While a detailed, step-by-step synthesis of LRRK2-IN-1 is not publicly available in the primary literature, a plausible synthetic route can be proposed based on the synthesis of its tritiated analog and general principles of medicinal chemistry.[2] The IUPAC name of LRRK2-IN-1 is 2-((2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-4-yl)amino)benzonitrile.

The proposed synthesis would likely involve a convergent approach, synthesizing the key pyrimidine (B1678525) and benzonitrile (B105546) fragments separately before coupling them in a final step.

Proposed Synthetic Route

G cluster_0 Proposed Synthesis of LRRK2-IN-1 A 2-Aminobenzonitrile C Intermediate 1 A->C Nucleophilic Aromatic Substitution B 2,4-dichloropyrimidine B->C E LRRK2-IN-1 C->E Suzuki Coupling D 4-(4-methylpiperazin-1-yl)phenylboronic acid D->E

A plausible synthetic route for LRRK2-IN-1.

Biological Activity and Data

LRRK2-IN-1 is a potent inhibitor of both wild-type and the pathogenic G2019S mutant of LRRK2. Its biological activity has been characterized through various in vitro and cellular assays.

In Vitro Potency
TargetAssay TypeIC50 (nM)Reference
LRRK2 (Wild-Type)Biochemical Kinase Assay13
LRRK2 (G2019S Mutant)Biochemical Kinase Assay6
Kinase Selectivity Profile

A KINOMEscan™ assay was used to assess the selectivity of LRRK2-IN-1 against a panel of 442 kinases. The results demonstrate high selectivity for LRRK2.

Kinase% of Control @ 10 µM
LRRK2<10
11 other kinases<10
430 other kinases>10
Cellular Activity

LRRK2-IN-1 induces a dose-dependent dephosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, in cellular models. This dephosphorylation event is accompanied by a loss of 14-3-3 protein binding.

Cell LineLRRK2 MutantEffect on pSer910/pSer935Effective ConcentrationReference
HEK293Wild-TypeDephosphorylation1-3 µM[3]
HEK293G2019SDephosphorylation1-3 µM[3]

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the IC50 of LRRK2-IN-1.

Materials:

  • Recombinant LRRK2 (wild-type or G2019S mutant)

  • Nictide (LRRK2 peptide substrate)

  • ATP, [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • LRRK2-IN-1 dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 enzyme and 20 µM Nictide in kinase assay buffer.

  • Add varying concentrations of LRRK2-IN-1 (or DMSO as a control) to the reaction mixture.

  • Initiate the kinase reaction by adding 100 µM ATP containing [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each LRRK2-IN-1 concentration and determine the IC50 value.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This protocol outlines the procedure to measure the dephosphorylation of LRRK2 in cells treated with LRRK2-IN-1.

Materials:

  • HEK293 cells stably expressing LRRK2 (wild-type or G2019S)

  • LRRK2-IN-1 dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate HEK293 cells expressing LRRK2 and allow them to adhere.

  • Treat cells with varying concentrations of LRRK2-IN-1 (or DMSO) for a specified time (e.g., 90 minutes).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated LRRK2 signal to total LRRK2 and the loading control.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.

Principle:

  • Kinases are tagged with DNA and expressed in a phage display system.

  • The test compound (LRRK2-IN-1) is incubated with the kinase-tagged phages.

  • The mixture is passed over an immobilized, active-site directed ligand.

  • The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag.

  • A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

LRRK2 Signaling Pathway and Mechanism of Action of LRRK2-IN-1

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its kinase activity is implicated in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, enhance its kinase activity. LRRK2-IN-1 acts as an ATP-competitive inhibitor, blocking the kinase domain and preventing the phosphorylation of its substrates. Furthermore, inhibition of LRRK2 kinase activity by LRRK2-IN-1 leads to the dephosphorylation of Ser910 and Ser935, which disrupts the binding of 14-3-3 proteins and alters the subcellular localization of LRRK2.

G cluster_0 LRRK2 Signaling and Inhibition LRRK2_active Active LRRK2 (e.g., G2019S) pRab_GTPases Phosphorylated Rab GTPases LRRK2_active->pRab_GTPases Phosphorylation pSer935 pSer910/pSer935 LRRK2_active->pSer935 Maintains Phosphorylation Rab_GTPases Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking_Dys Altered Vesicular Trafficking (Neuronal Dysfunction) pRab_GTPases->Vesicular_Trafficking_Dys LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_active Inhibition LRRK2_IN1->pSer935 Induces Dephosphorylation Binding pSer935->Binding 14_3_3 14-3-3 Protein 14_3_3->Binding Binding

LRRK2 signaling and the mechanism of inhibition by LRRK2-IN-1.

Conclusion

LRRK2-IN-1 has been an indispensable tool for elucidating the physiological and pathological roles of LRRK2. Its high potency and selectivity have enabled researchers to dissect the downstream consequences of LRRK2 kinase inhibition in a variety of experimental systems. This technical guide provides a centralized resource of its discovery, synthesis, and characterization, which will be of value to researchers in the fields of Parkinson's disease, neurodegeneration, and kinase drug discovery. The detailed protocols and compiled data herein should facilitate the continued use and further exploration of LRRK2-IN-1 and aid in the development of next-generation LRRK2 inhibitors with therapeutic potential.

References

LRRK2-IN-14: A Technical Guide to its Biochemical and Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular activity of LRRK2-IN-14, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals working on LRRK2-targeted therapeutics for Parkinson's disease and other related neurodegenerative disorders.

Introduction to LRRK2 and the Role of this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to increased kinase activity, which is believed to contribute to neuronal toxicity and the underlying pathology of the disease.

This compound is a small molecule inhibitor designed to target the kinase activity of LRRK2. As an ATP-competitive inhibitor, it blocks the phosphorylation of LRRK2 substrates, thereby mitigating the downstream effects of aberrant LRRK2 kinase activation. This guide summarizes the available quantitative data on this compound's activity, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Quantitative Data for this compound

The following tables summarize the reported biochemical and cellular activities of this compound.

Table 1: Cellular Activity of this compound

Assay TypeCell LineLRRK2 VariantIC50 (nM)Reference
Cellular LRRK2 ActivityNot SpecifiedG2019S6.3[1]

Table 2: In Vivo Activity of this compound

Animal ModelDosage and AdministrationEffectReference
ICR Mice30 mg/kg; single oral doseReduced phosphorylated LRRK2 levels to 34% in the brain[1]

Note: Comprehensive biochemical data, including IC50 values against wild-type LRRK2 and a broader kinase selectivity profile for this compound, are not publicly available at the time of this document's creation. The data presented is based on currently accessible information.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for characterizing LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action 14-3-3 14-3-3 LRRK2_inactive LRRK2 (Inactive) 14-3-3->LRRK2_inactive Binds to pS910/pS935 Maintains inactive state LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Dimerization & Conformational Change Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S) Pathogenic_Mutations->LRRK2_active Promotes activation GTP GTP GTP->LRRK2_active GDP GDP GDP->LRRK2_inactive pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction Vesicular_Trafficking->Autophagy_Dysfunction Neuronal_Damage Neuronal Damage Autophagy_Dysfunction->Neuronal_Damage LRRK2_IN_14 This compound LRRK2_IN_14->LRRK2_active Inhibits kinase activity

LRRK2 Signaling Pathway and Inhibition by this compound

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays In_Vitro_Kinase_Assay In Vitro Kinase Assay (Radiometric or Luminescence) Determine_IC50 Determine Biochemical IC50 In_Vitro_Kinase_Assay->Determine_IC50 Kinase_Selectivity Kinase Selectivity Profiling Determine_IC50->Kinase_Selectivity Cell_Culture Cell Culture with LRRK2 Expression Inhibitor_Treatment Treat with this compound (Dose-Response) Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot for pS935 LRRK2 & pT73 Rab10 Inhibitor_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) Inhibitor_Treatment->CETSA Determine_EC50 Determine Cellular EC50 Western_Blot->Determine_EC50 Target_Engagement Confirm Target Engagement CETSA->Target_Engagement

Workflow for LRRK2 Inhibitor Characterization

Detailed Experimental Protocols

The following are detailed, representative protocols for key assays used to characterize LRRK2 inhibitors. While the specific parameters for this compound's characterization are not fully public, these methods are standard in the field.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the LRRK2 enzyme.

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant, e.g., G2019S)

  • LRRKtide or other suitable peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • This compound serial dilutions in DMSO

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, LRRK2 enzyme, and peptide substrate.

  • Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pS935) and its substrate Rab10 at Threonine 73 (pT73).

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • This compound serial dilutions in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Determine the EC50 value by plotting the normalized phosphorylation levels against the this compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.

Materials:

  • Cell line expressing LRRK2

  • This compound

  • PBS with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blot or ELISA setup for LRRK2 detection

Procedure:

  • Treat cells with this compound or DMSO (vehicle control) for a specified time.

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells to release soluble proteins.

  • Separate the aggregated proteins from the soluble fraction by centrifugation.

  • Analyze the amount of soluble LRRK2 in the supernatant by Western blot or ELISA.

  • Plot the amount of soluble LRRK2 as a function of temperature for both the this compound treated and DMSO control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a potent cellular inhibitor of the G2019S mutant of LRRK2 with demonstrated in vivo activity in reducing LRRK2 phosphorylation in the brain. The provided protocols and workflows offer a robust framework for the further characterization of this compound and other novel LRRK2 inhibitors. A comprehensive understanding of the biochemical and cellular activity of these compounds is crucial for their development as potential therapeutic agents for Parkinson's disease. Further studies are warranted to fully elucidate the kinase selectivity and the precise mechanism of action of this compound.

References

Understanding the Kinase Selectivity Profile of LRRK2-IN-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of LRRK2-IN-14, a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development, as it informs on potential off-target effects and helps to elucidate the specific biological consequences of inhibiting the primary target. This document summarizes the available quantitative data for this compound, details relevant experimental methodologies for assessing kinase selectivity, and provides visual representations of the LRRK2 signaling pathway and experimental workflows.

Quantitative Kinase Selectivity Data

This compound is a macrocyclic inhibitor designed for potent and selective inhibition of LRRK2. While a comprehensive public KINOMEscan profile for this compound is not currently available, the following table summarizes the known inhibitory activities. For context, we also present the selectivity data for the well-characterized LRRK2 inhibitor, LRRK2-IN-1, to provide a representative profile for a selective LRRK2 inhibitor.

Target KinaseThis compound IC50 (nM)LRRK2-IN-1 IC50 (nM)LRRK2-IN-1 K_d_ (nM)Notes
LRRK2 (G2019S) 6.36-G2019S is a common pathogenic mutation.
LRRK2 (WT) -13-Wild-type LRRK2.
hERG 22,000--Off-target activity for this compound.
DCLK1 --130Off-target for LRRK2-IN-1.
DCLK2 -45-Off-target for LRRK2-IN-1.
MAPK7 (ERK5) --160Off-target for LRRK2-IN-1.
PLK4 --230Off-target for LRRK2-IN-1.
RPS6KA2 --360Off-target for LRRK2-IN-1.
RPS6KA6 --2100Off-target for LRRK2-IN-1.
AURKB ->1000-Minimal inhibition by LRRK2-IN-1.
CHEK2 ->1000-Minimal inhibition by LRRK2-IN-1.
MKNK2 ->1000-Minimal inhibition by LRRK2-IN-1.
MYLK ->1000-Minimal inhibition by LRRK2-IN-1.
NUAK1 ->1000-Minimal inhibition by LRRK2-IN-1.
PLK1 ->1000-Minimal inhibition by LRRK2-IN-1.

Note: The selectivity profile for LRRK2-IN-1 is provided as a representative example of a selective LRRK2 inhibitor and was determined against a panel of 442 kinases. LRRK2-IN-1 was found to be highly selective, inhibiting only 12 kinases with a score of less than 10% of the DMSO control at a concentration of 10 µM in a KINOMEscan™ assay.

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurately determining the kinase selectivity of an inhibitor. Below are detailed methodologies for key experiments.

In Vitro LRRK2 Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity, typically using a radiometric or luminescence-based assay.

Materials:

  • Recombinant human LRRK2 (wild-type or mutant, e.g., G2019S)

  • LRRKtide peptide substrate

  • ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • This compound or other test compounds dissolved in DMSO

  • Phosphocellulose paper and wash buffer (e.g., 0.5% phosphoric acid) or plate reader for luminescence

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

  • Reaction Mixture Preparation: In a microcentrifuge tube or multi-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, a defined concentration of LRRKtide substrate (e.g., 200 µM), and the desired concentration of ATP (e.g., 100 µM).

  • Inhibitor Pre-incubation: Add a small volume of the diluted this compound or DMSO (as a vehicle control) to the reaction mixture.

  • Enzyme Addition: Add the recombinant LRRK2 enzyme to the reaction mixture to a final concentration that yields a linear reaction rate (e.g., 10 nM).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP (for radiometric assay) or cold ATP (for ADP-Glo™ assay). Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination:

    • Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent.

  • Signal Detection:

    • Radiometric Assay: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is quantified using a scintillation counter.

    • ADP-Glo™ Assay: After a 40-minute incubation with the ADP-Glo™ Reagent, add the Kinase Detection Reagent and incubate for another 30-60 minutes. Measure the luminescence using a plate reader. The amount of ADP produced is proportional to the light output.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Kinase Selectivity Profiling

The KINOMEscan™ platform from Eurofins DiscoverX is a widely used competition binding assay to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Generalized Workflow:

  • Compound Submission: The test compound (e.g., this compound) is provided at a specified concentration (typically 1 µM or 10 µM for initial screening).

  • Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. Each kinase is individually tested with the compound.

  • Competition Binding: The DNA-tagged kinase, the test compound, and an immobilized active-site directed ligand are combined in a multi-well plate. The mixture is incubated to allow binding to reach equilibrium.

  • Capture and Washing: The immobilized ligand, along with any bound kinase, is captured. Unbound kinase is removed through a series of wash steps.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control. A low percentage indicates strong binding of the compound to the kinase. For compounds showing significant binding, a dissociation constant (K_d_) can be determined by running a dose-response curve.

Visualizing LRRK2 Signaling and Experimental Workflows

LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that plays a central role in several cellular processes. Its kinase and GTPase activities are implicated in the pathogenesis of Parkinson's disease. The following diagram illustrates the key components of the LRRK2 signaling pathway.

LRRK2_Signaling_Pathway cluster_rab_cycle Rab GTPase Cycle LRRK2 LRRK2 GDP GDP LRRK2->GDP GTPase activity pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation 14-3-3 14-3-3 LRRK2->14-3-3 Binding GTP GTP GTP->LRRK2 Activates Rab29 Rab29 Rab29->LRRK2 Recruits to Golgi PKA PKA PKA->LRRK2 Phosphorylates (S910/S935) Phosphatase Phosphatase Phosphatase->LRRK2 Dephosphorylates Rab_GTP Rab-GTP (Active) pLRRK2->Rab_GTP Phosphorylates Rab_GDP Rab-GDP (Inactive) Rab_GDP->Rab_GTP GAP Rab_GTP->Rab_GDP GEF GAP GAP pRab pRab-GTP Vesicle_Trafficking Vesicle Trafficking pRab->Vesicle_Trafficking Regulates Autophagy Autophagy pRab->Autophagy Regulates Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab->Cytoskeletal_Dynamics Regulates GEF GEF LRRK2_IN_14 This compound LRRK2_IN_14->pLRRK2 Inhibits

Caption: LRRK2 signaling pathway and its regulation of Rab GTPases.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram outlines a typical workflow for characterizing the selectivity profile of a novel kinase inhibitor like this compound.

Kinase_Inhibitor_Profiling_Workflow Start Start: Novel Compound (e.g., this compound) Primary_Assay Primary in vitro Kinase Assay (IC50 vs. LRRK2) Start->Primary_Assay Broad_Panel_Screening Broad-Panel Kinome Screening (e.g., KINOMEscan™) at a single high concentration Primary_Assay->Broad_Panel_Screening Potent compounds Hit_Identification Identification of Potential Off-Targets Broad_Panel_Screening->Hit_Identification Dose_Response Dose-Response Assays for Off-Targets (IC50 or Kd determination) Hit_Identification->Dose_Response Significant hits Cellular_Assays Cellular Target Engagement and Pathway Analysis (e.g., pLRRK2 levels) Dose_Response->Cellular_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo_Studies End End: Selectivity Profile Established In_Vivo_Studies->End

Caption: Workflow for kinase inhibitor selectivity profiling.

This technical guide provides a foundational understanding of the kinase selectivity profile of this compound. As more data becomes publicly available, this document can be updated to provide an even more comprehensive picture of its activity and potential for therapeutic development.

LRRK2-IN-14: A Technical Guide to its Effects on the LRRK2 G2019S Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of LRRK2-IN-14, a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with a specific focus on its interaction with the pathogenic G2019S mutant. The G2019S mutation is the most common genetic cause of Parkinson's disease (PD), leading to a toxic gain-of-function through increased kinase activity. This compound has emerged as a valuable tool for studying the physiological and pathological roles of LRRK2 and as a potential therapeutic agent. This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound against the LRRK2 G2019S mutant has been characterized in cellular assays. The following table summarizes the key quantitative data available for this compound and, for comparative purposes, includes data for the well-characterized inhibitor LRRK2-IN-1.

CompoundAssay TypeTargetIC50 (nM)Reference
This compound CellularLRRK2 (G2019S)6.3[1]
LRRK2-IN-1BiochemicalLRRK2 (G2019S)6
LRRK2-IN-1BiochemicalLRRK2 (Wild-Type)13

LRRK2 G2019S Signaling Pathway and Inhibition by this compound

The G2019S mutation in LRRK2 leads to its hyperactivation, resulting in the increased phosphorylation of downstream substrates, most notably Rab GTPases such as Rab10. This aberrant phosphorylation is linked to defects in cellular processes like vesicular trafficking and autophagy, contributing to neuronal toxicity. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of LRRK2 G2019S and thereby preventing the phosphorylation of its substrates. This restores normal cellular function and mitigates the pathological effects of the mutation.

LRRK2_G2019S_Pathway cluster_upstream Upstream cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream cluster_inhibitor Inhibitor ATP ATP LRRK2_G2019S LRRK2 (G2019S) Hyperactive Kinase ATP->LRRK2_G2019S Binds to ATP pocket Rab10 Rab10 LRRK2_G2019S->Rab10 Phosphorylates pRab10 pRab10 (pT73) Rab10->pRab10 Vesicular_Trafficking Vesicular Trafficking Defects pRab10->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction pRab10->Autophagy_Dysfunction LRRK2_IN_14 This compound LRRK2_IN_14->LRRK2_G2019S Inhibits

LRRK2 G2019S signaling and this compound inhibition.

Experimental Protocols

In Vitro LRRK2 G2019S Kinase Activity Assay (Luminescent)

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2 G2019S.

Materials:

  • Recombinant LRRK2 G2019S enzyme

  • LRRKtide substrate

  • ATP

  • This compound

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup:

    • Add 1 µL of this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of recombinant LRRK2 G2019S enzyme diluted in Kinase Buffer.

    • Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilution Add_Components Add Inhibitor, Enzyme, and Substrate/ATP to Plate Prep_Inhibitor->Add_Components Prep_Enzyme Prepare LRRK2 G2019S Enzyme Solution Prep_Enzyme->Add_Components Prep_Substrate Prepare Substrate/ATP Mixture Prep_Substrate->Add_Components Incubate_Reaction Incubate at RT (60-120 min) Add_Components->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Incubate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent (Incubate 30-60 min) Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Plot_Data Plot Luminescence vs. [this compound] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 Value Plot_Data->Calculate_IC50

Workflow for the in vitro LRRK2 G2019S kinase inhibition assay.
Cellular LRRK2 G2019S Kinase Inhibition Assay (Western Blot)

This assay measures the ability of this compound to inhibit LRRK2 G2019S kinase activity within a cellular context by assessing the phosphorylation of its substrate, Rab10.

Materials:

  • Cell line expressing LRRK2 G2019S (e.g., HEK293T, SH-SY5Y, or patient-derived fibroblasts)

  • This compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western Blotting equipment

  • Primary antibodies: anti-pRab10 (pT73), anti-total Rab10, anti-LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pRab10, anti-total Rab10, anti-LRRK2, and loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the pRab10 signal to the total Rab10 signal. Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_data_analysis Data Analysis Plate_Cells Plate LRRK2 G2019S Expressing Cells Treat_Cells Treat with this compound Dose Range (1-4h) Plate_Cells->Treat_Cells Lyse_Cells Lyse Cells in RIPA Buffer Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein Run_Gel SDS-PAGE Quantify_Protein->Run_Gel Transfer Transfer to PVDF Run_Gel->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (pRab10, etc.) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Visualize Visualize with ECL Secondary_Ab->Visualize Quantify_Bands Quantify Band Intensities Visualize->Quantify_Bands Normalize Normalize pRab10 to Total Rab10 Quantify_Bands->Normalize Plot_Curve Generate Dose-Response Curve & Determine IC50 Normalize->Plot_Curve

Workflow for the cellular LRRK2 G2019S kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of the LRRK2 G2019S mutant, demonstrating significant activity in cellular models. Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for in vivo studies and a promising candidate for further therapeutic development for LRRK2-associated Parkinson's disease. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working to further elucidate the role of LRRK2 in disease and to develop novel therapeutic strategies.

References

LRRK2-IN-1: A Technical Guide to its Role in Elucidating LRRK2 Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, primarily due to its strong genetic association with Parkinson's disease. Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of the disease. The kinase activity of LRRK2 is considered a key driver of its pathogenic effects, making it a prime therapeutic target. Small molecule inhibitors are invaluable tools for dissecting the complex biology of LRRK2 and for validating it as a drug target. This technical guide focuses on LRRK2-IN-1, a potent and selective inhibitor that has been instrumental in advancing our understanding of LRRK2's cellular functions and its role in disease.

LRRK2-IN-1: An Overview

LRRK2-IN-1 is a small molecule inhibitor that targets the kinase domain of LRRK2. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate (B84403) to substrate proteins. Its high potency and selectivity have made it a widely used tool compound in the study of LRRK2 biology.

Quantitative Data Summary

The following tables summarize the key quantitative data for LRRK2-IN-1, providing insights into its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibition Profile of LRRK2-IN-1

Target KinaseIC50 (nM)Assay ConditionsReference
LRRK2 (Wild-Type)130.1 mM ATP[1]
LRRK2 (G2019S mutant)60.1 mM ATP[1][2]
LRRK2 (A2016T mutant)24500.1 mM ATP[3]
LRRK2 (G2019S + A2016T double mutant)30800.1 mM ATP[3]
DCLK245Not specified[4]
AURKB, CHEK2, MKNK2, MYLK, NUAK1> 1000Not specified[4]

Table 2: Cellular Activity of LRRK2-IN-1

Cellular AssayCell LineEffectConcentrationReference
Inhibition of LRRK2 Ser935 phosphorylationHEK293, SH-SY5YDose-dependent decreaseIC50 ~1-3 µM[4][5]
Inhibition of LRRK2 Ser910 phosphorylationHEK293Dose-dependent decreaseIC50 ~1-3 µM[4]
Disruption of LRRK2-14-3-3 bindingHEK293, Human lymphoblastoid cellsLoss of binding1-3 µM[4]
Alteration of LRRK2 localizationHEK293 cells expressing GFP-LRRK2[G2019S]Accumulation in aggregate structures1 µM[1]

Key Signaling Pathways Modulated by LRRK2-IN-1

LRRK2 is implicated in a variety of cellular signaling pathways. LRRK2-IN-1, by inhibiting LRRK2's kinase activity, has been crucial in dissecting these pathways.

LRRK2 Autophosphorylation and 14-3-3 Binding

One of the key cellular readouts of LRRK2 kinase activity is the phosphorylation of serine residues in its N-terminal region, particularly Ser910 and Ser935.[4][5][6] These phosphorylation events are critical for the binding of 14-3-3 proteins, which in turn regulate LRRK2's subcellular localization and interaction with other proteins.[4][6] LRRK2-IN-1 treatment leads to the dephosphorylation of Ser910 and Ser935, resulting in the dissociation of 14-3-3 proteins and a subsequent change in LRRK2's cytoplasmic localization, often leading to its aggregation.[1][4]

LRRK2_Signaling cluster_0 Normal LRRK2 Activity cluster_1 LRRK2 Inhibition by LRRK2-IN-1 Active LRRK2 Active LRRK2 pS910/S935 pS910/pS935 Active LRRK2->pS910/S935 Phosphorylation 14-3-3 14-3-3 pS910/S935->14-3-3 Binding Diffuse Cytoplasmic Localization Diffuse Cytoplasmic Localization 14-3-3->Diffuse Cytoplasmic Localization Maintains LRRK2-IN-1 LRRK2-IN-1 Inactive LRRK2 Inactive LRRK2 LRRK2-IN-1->Inactive LRRK2 Inhibits S910/S935 S910/S935 Inactive LRRK2->S910/S935 Dephosphorylation No 14-3-3 Binding 14-3-3 Dissociation S910/S935->No 14-3-3 Binding Aggregation Aggregation No 14-3-3 Binding->Aggregation Leads to

Figure 1: LRRK2-IN-1's effect on LRRK2 phosphorylation and 14-3-3 binding.
LRRK2 and Rab GTPase Phosphorylation

A significant breakthrough in understanding LRRK2 function was the discovery that it phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking.[7][8] Pathogenic LRRK2 mutations lead to increased phosphorylation of Rab proteins, which is thought to disrupt their function.[7] LRRK2-IN-1 can be used to inhibit this phosphorylation event, providing a direct measure of target engagement in cellular and in vivo models. The phosphorylation of Rab10 at threonine 73 (pT73-Rab10) has emerged as a robust biomarker for LRRK2 kinase activity.[7][8]

Rab_Phosphorylation Active LRRK2 Active LRRK2 Rab GTPase Rab GTPase Active LRRK2->Rab GTPase Phosphorylates pRab GTPase Phosphorylated Rab GTPase Rab GTPase->pRab GTPase Vesicular Trafficking Disruption Vesicular Trafficking Disruption pRab GTPase->Vesicular Trafficking Disruption LRRK2-IN-1 LRRK2-IN-1 LRRK2-IN-1->Active LRRK2 Inhibits

Figure 2: Inhibition of Rab GTPase phosphorylation by LRRK2-IN-1.

Experimental Protocols

Detailed methodologies are crucial for the successful application of LRRK2-IN-1 in research. Below are outlines of key experimental protocols.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of LRRK2-IN-1 on the kinase activity of purified LRRK2 protein.

Materials:

  • Recombinant LRRK2 protein (Wild-Type or mutant)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection)

  • LRRK2 substrate (e.g., LRRKtide peptide or a generic substrate like Myelin Basic Protein)

  • LRRK2-IN-1 (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare a reaction mixture containing kinase buffer, LRRK2 protein, and substrate in a 96-well plate.

  • Add varying concentrations of LRRK2-IN-1 or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Wash the phosphocellulose paper to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter.

  • Calculate the IC50 value of LRRK2-IN-1 by plotting the percentage of inhibition against the inhibitor concentration.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This assay assesses the ability of LRRK2-IN-1 to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at Ser910 and Ser935.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y, or patient-derived cells)

  • Cell culture medium and reagents

  • LRRK2-IN-1 (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-LRRK2, anti-pS935-LRRK2, anti-pS910-LRRK2, anti-14-3-3

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of LRRK2-IN-1 or DMSO for a specified time (e.g., 1-2 hours).

  • Wash cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.

Western_Blot_Workflow Cell Culture Cell Culture Treatment with LRRK2-IN-1 Treatment with LRRK2-IN-1 Cell Culture->Treatment with LRRK2-IN-1 Cell Lysis Cell Lysis Treatment with LRRK2-IN-1->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Antibody Incubation Antibody Incubation Western Blot Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 3: Workflow for the cellular LRRK2 dephosphorylation assay.

Conclusion

LRRK2-IN-1 has proven to be an indispensable chemical probe for investigating the physiological and pathological roles of LRRK2. Its ability to potently and selectively inhibit LRRK2 kinase activity has allowed researchers to confirm the importance of this enzymatic function in cellular processes such as autophosphorylation, 14-3-3 protein binding, and Rab GTPase phosphorylation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for utilizing LRRK2-IN-1 to further unravel the complexities of LRRK2 biology and to accelerate the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders. As with any chemical inhibitor, it is crucial to use appropriate controls, such as kinase-dead LRRK2 mutants, to ensure that the observed effects are specifically due to the inhibition of LRRK2 kinase activity.

References

LRRK2-IN-14 as a chemical probe for Parkinson's disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to LRRK2-IN-14 as a Chemical Probe for Parkinson's Disease

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3][4] A significant body of evidence indicates that pathogenic mutations, particularly the common G2019S mutation, lead to increased LRRK2 kinase activity.[1][2][5][6] This hyperactivity is believed to contribute to the neurodegenerative processes underlying PD, making LRRK2 a prime therapeutic target.[4][7][8] Chemical probes—potent, selective, and well-characterized small molecule inhibitors—are indispensable tools for dissecting the complex biology of kinases like LRRK2 and for validating them as drug targets.

This technical guide provides a comprehensive overview of this compound, an orally active and blood-brain barrier-permeable LRRK2 inhibitor.[9] It is designed for researchers, scientists, and drug development professionals investigating the LRRK2 signaling pathway and its role in Parkinson's disease.

This compound: A Potent and Brain-Penetrant Chemical Probe

This compound is a macrocyclic compound designed for potent and selective inhibition of LRRK2 kinase activity.[9] Its favorable pharmacokinetic properties, including oral bioavailability and central nervous system (CNS) penetration, make it a valuable tool for both in vitro and in vivo studies.[9]

Mechanism of Action

Like other ATP-competitive kinase inhibitors, this compound presumably binds to the ATP-binding pocket of the LRRK2 kinase domain. This action prevents the transfer of a phosphate (B84403) group from ATP to LRRK2 substrates, thereby inhibiting downstream signaling events. The efficacy of LRRK2 inhibitors is often assessed by measuring the phosphorylation status of LRRK2 itself (autophosphorylation) or its physiological substrates, such as Rab GTPases.[6][10][11][12]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Cellular Activity of this compound

ParameterTarget/AssayValueReference
Cellular IC₅₀ LRRK2 (G2019S)6.3 nM[9]
Off-Target Activity hERGIC₅₀ = 22 µM[9]

Table 2: Pharmacokinetic Properties of this compound in ICR Mice [9]

RouteDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)AUC₀₋ᵢₙ𝒻 (ng·h/mL)Bioavailability (F%)
Oral (p.o.) 528030.0830.709367270.9%
Intravenous (i.v.) 5N/A (C₀=4101)N/A0.9055181N/A
Brain (p.o.) 58370.2920.6481233N/A

Table 3: In Vivo Pharmacodynamics of this compound

Animal ModelDose (mg/kg)RouteEffectReference
ICR Mice 30p.o.Reduced phosphorylated LRRK2 levels to 34% in the brain.[9]

The LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that functions at the intersection of several key cellular pathways implicated in PD, including vesicular trafficking, lysosomal function, and autophagy.[4][13][14][15] Pathogenic mutations disrupt these processes, at least in part, by augmenting LRRK2's kinase activity.

The core of the LRRK2 signaling cascade involves its GTPase (Roc-COR) and kinase domains. GTP binding is thought to promote an active conformation, leading to the phosphorylation of downstream substrates. A primary class of LRRK2 substrates are Rab GTPases, which are master regulators of vesicle trafficking.[6] LRRK2-mediated phosphorylation of specific Rab proteins (e.g., Rab10) can impair their function, leading to disruptions in endosomal and lysosomal pathways.[6][16] The activity of LRRK2 is also regulated by phosphorylation at several sites (e.g., Ser910, Ser935) which mediate binding to 14-3-3 proteins, keeping the kinase in an inactive, cytosolic state.[17][18] LRRK2 inhibitors cause dephosphorylation of these sites, providing a key biomarker for target engagement.[11]

LRRK2_Signaling_Pathway cluster_regulation Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects 14-3-3 14-3-3 LRRK2_inactive LRRK2 (Inactive) Monomer 14-3-3->LRRK2_inactive Binds to pS910/pS935 pS910/pS935 pS910 / pS935 LRRK2_active LRRK2 (Active) Dimer / Membrane-associated LRRK2_inactive->LRRK2_active GTP Binding PD Mutations LRRK2_active->LRRK2_inactive GTP Hydrolysis pRab_GTPase p-Rab GTPase (Inactive) LRRK2_active->pRab_GTPase Kinase Activity (Phosphorylation) Rab_GTPase Rab GTPase (e.g., Rab10) Vesicle_Trafficking Vesicle Trafficking Lysosomal Function Autophagy Rab_GTPase->Vesicle_Trafficking Regulates pRab_GTPase->Vesicle_Trafficking Inhibits Cellular_Dysfunction Cellular Dysfunction & Neurodegeneration Vesicle_Trafficking->Cellular_Dysfunction Leads to LRRK2_IN14 This compound LRRK2_IN14->LRRK2_active Inhibits

LRRK2 signaling and point of inhibition.

Experimental Protocols

Detailed and reproducible protocols are essential for accurately characterizing the effects of chemical probes like this compound.

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2 using the ADP-Glo™ assay format.[10][19]

Materials:

  • Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

  • LRRK2 substrate peptide (e.g., LRRKtide)

  • ATP (concentration near the Kₘ for LRRK2)

  • This compound (prepared in a dilution series in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[19]

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute into the Kinase Buffer.

  • Reaction Setup:

    • Add 1 µL of the this compound dilution or DMSO (for vehicle control) to the wells of a 384-well plate.[10]

    • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

    • Initiate the reaction by adding 2 µL of a mix of LRRKtide substrate and ATP in Kinase Buffer.[10]

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[10]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[10]

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.[10]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

In_Vitro_Assay_Workflow start Start prep Prepare this compound Serial Dilutions start->prep setup Set up Reaction: 1. Add Inhibitor/DMSO 2. Add LRRK2 Enzyme 3. Add Substrate/ATP Mix prep->setup incubate1 Incubate at RT (60-120 min) setup->incubate1 adp_detect Add ADP-Glo™ Reagent incubate1->adp_detect incubate2 Incubate at RT (40 min) adp_detect->incubate2 atp_generate Add Kinase Detection Reagent incubate2->atp_generate incubate3 Incubate at RT (30-60 min) atp_generate->incubate3 read Measure Luminescence incubate3->read analyze Analyze Data: - Normalize signals - Plot dose-response curve - Calculate IC50 read->analyze end End analyze->end

Workflow for the in vitro kinase assay.
Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol determines the potency of this compound in a cellular context by measuring the phosphorylation of LRRK2 substrates.[10][20]

Materials:

  • Human cell line expressing LRRK2 (e.g., HEK-293, SH-SY5Y)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pRab10 (Thr73)

    • Rabbit anti-pLRRK2 (Ser935)

    • Mouse anti-Total Rab10

    • Mouse anti-Total LRRK2

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 1-4 hours.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[10]

  • Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[20]

  • Western Blotting:

    • Normalize protein amounts for all samples, add Laemmli buffer, and boil.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[10]

    • Transfer proteins to a PVDF membrane.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies (e.g., anti-pRab10 and anti-β-actin) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.[10]

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

    • Wash the membrane again and apply ECL substrate.[20]

  • Imaging: Visualize protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the phosphorylated protein signal (e.g., pRab10) to its corresponding total protein signal or the loading control.

    • Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC₅₀.[10]

Western_Blot_Workflow start Start plate_cells Plate and Culture Cells start->plate_cells treat_cells Treat Cells with This compound Dose Range plate_cells->treat_cells lyse_cells Lyse Cells and Quantify Protein (BCA) treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (e.g., anti-pRab10) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab visualize Apply ECL and Visualize Bands secondary_ab->visualize analyze Quantify Bands and Calculate Cellular IC50 visualize->analyze end End analyze->end

Workflow for cellular target engagement.

Logical Framework for LRRK2 Probe Application

The use of this compound as a chemical probe is based on a clear scientific rationale: if LRRK2 kinase hyper-activity is causative in PD pathogenesis, then a potent and selective inhibitor should be able to reverse or prevent disease-relevant cellular phenotypes. This framework allows for rigorous testing of the "LRRK2 kinase hypothesis."

Logical_Framework hypothesis Hypothesis: LRRK2 Kinase Hyper-activity Drives PD Pathogenesis cellular_model Cellular Model of PD (e.g., LRRK2 G2019S Neurons) hypothesis->cellular_model probe Chemical Probe: This compound mechanism Action: Potent & Selective LRRK2 Kinase Inhibition probe->mechanism treatment Treatment with this compound mechanism->treatment phenotype Disease Phenotype: - Impaired Autophagy - Lysosomal Dysfunction - Neurite Retraction cellular_model->phenotype phenotype->treatment outcome Outcome: Rescue of Cellular Phenotype? treatment->outcome validation Target Validation: LRRK2 is a valid therapeutic target for PD outcome->validation Yes invalidation Hypothesis Refinement: Kinase activity is not the sole driver of pathology outcome->invalidation No

Logic of using a chemical probe.

Conclusion

This compound is a well-characterized chemical probe with properties that make it highly suitable for investigating the role of LRRK2 kinase activity in Parkinson's disease. Its demonstrated cellular potency, oral bioavailability, and ability to engage its target in the brain provide researchers with a robust tool to explore LRRK2-dependent signaling pathways and to assess the therapeutic potential of LRRK2 inhibition in various preclinical models of PD.[9] The rigorous application of such probes, guided by the detailed protocols and logical frameworks presented here, is critical for advancing our understanding of PD and accelerating the development of novel, disease-modifying therapies.

References

LRRK2-IN-14 and its Impact on Rab GTPase Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of LRRK2 inhibitors, exemplified by potent compounds such as LRRK2-IN-14 and its analogs, on the phosphorylation of Rab GTPases. Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, and understanding its signaling cascade is paramount for the development of novel therapeutics. This document outlines the core mechanism of LRRK2-mediated Rab phosphorylation, the inhibitory effects of small molecules, and detailed experimental protocols for studying these interactions.

Introduction to LRRK2 and Rab GTPase Phosphorylation

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that possesses both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease.[3] A growing body of evidence indicates that the kinase activity of LRRK2 is central to its pathological effects.

LRRK2 phosphorylates a specific subset of Rab GTPases, which are key regulators of intracellular vesicular trafficking.[3][4] This phosphorylation event occurs on a conserved threonine or serine residue within the Switch II domain of the Rab proteins.[5] Notable substrates of LRRK2 include Rab8, Rab10, and Rab29.[6] Pathogenic mutations in LRRK2, such as G2019S and R1441C/G, lead to an increase in its kinase activity, resulting in hyper-phosphorylation of its Rab substrates.[1][2] This aberrant phosphorylation is thought to disrupt the normal function of Rab GTPases in processes like ciliogenesis and endolysosomal trafficking, contributing to neuronal toxicity.[6][7]

Mechanism of Action of LRRK2 Inhibitors

LRRK2 inhibitors, such as this compound and the well-characterized compounds MLi-2 and GNE-7915, act by competing with ATP for the kinase domain of LRRK2. By blocking the kinase activity, these inhibitors prevent the phosphorylation of downstream substrates, including Rab GTPases.[8] The reduction in phosphorylated Rab10 (pRab10) levels serves as a robust and widely used biomarker for assessing the target engagement and potency of LRRK2 inhibitors in both cellular and in vivo models.[6]

Quantitative Data on LRRK2 Inhibition

The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for the reduction of Rab phosphorylation. The following tables summarize the quantitative data for representative potent LRRK2 inhibitors.

InhibitorTargetAssay TypeIC50 / EC50Cell/SystemReference
MLi-2 LRRK2 G2019SIn vitro kinase assay0.76 nMRecombinant enzyme[7]
LRRK2Cellular pS935 LRRK2 assay1.4 nM---[7]
LRRK2Cellular pRab10 assay~30 nM (EC50)Human neutrophils[9]
GNE-7915 LRRK2 G2019SCellular pSer1292 LRRK2 assay~100 nMHEK-293 G2019S cells[10]
LRRK2 G2019SCellular pThr73-Rab10 assay~100 nMHEK-293 G2019S cells[10]

Signaling Pathways and Experimental Workflows

LRRK2-Rab GTPase Signaling Pathway

LRRK2_Rab_Pathway cluster_activation LRRK2 Activation cluster_phosphorylation Rab Phosphorylation cluster_downstream Downstream Effects Rab29 Rab29 (GTP-bound) on Golgi LRRK2_inactive LRRK2 (Inactive) Cytosolic Rab29->LRRK2_inactive Recruits & Activates LRRK2_active LRRK2 (Active) Membrane-recruited LRRK2_inactive->LRRK2_active Rab10_unphos Rab10 (Unphosphorylated) LRRK2_active->Rab10_unphos Phosphorylates Rab10_phos pRab10 (Phosphorylated) Rab10_unphos->Rab10_phos Vesicle_trafficking Altered Vesicle Trafficking Rab10_phos->Vesicle_trafficking Ciliogenesis Impaired Ciliogenesis Rab10_phos->Ciliogenesis LRRK2_IN_14 This compound LRRK2_IN_14->LRRK2_active Inhibits

Caption: LRRK2-Rab GTPase signaling cascade and point of inhibition.

Experimental Workflow: Western Blot for pRab10

Western_Blot_Workflow start Cell Culture & LRRK2 Inhibitor Treatment lysis Cell Lysis & Protein Quantification (BCA Assay) start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Milk or BSA transfer->blocking primary_ab Primary Antibody Incubation (anti-pRab10, anti-Rab10, anti-LRRK2) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Substrate Incubation & Chemiluminescence Imaging secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Caption: Workflow for Western blot analysis of pRab10.

Experimental Workflow: In Vitro LRRK2 Kinase Assay

Kinase_Assay_Workflow start Prepare Reaction Mix: Recombinant LRRK2, Rab10 Substrate, Kinase Buffer, this compound dilutions preincubation Pre-incubate LRRK2 with Inhibitor start->preincubation initiation Initiate Reaction with [γ-³²P]ATP or cold ATP preincubation->initiation incubation Incubate at 30°C initiation->incubation termination Stop Reaction (e.g., with SDS sample buffer) incubation->termination detection Detection of Phosphorylation (Autoradiography, Luminescence, or MS) termination->detection analysis Data Analysis to Determine IC50 detection->analysis

Caption: Workflow for an in vitro LRRK2 kinase assay.

Detailed Experimental Protocols

Western Blotting for Phospho-Rab10 (pT73)

Objective: To determine the levels of Rab10 phosphorylation at Threonine 73 in response to LRRK2 inhibition in a cellular context.

Materials:

  • Cell lines (e.g., HEK293T, A549, or primary cells like PBMCs)

  • LRRK2 inhibitor (e.g., this compound, MLi-2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pRab10 (Thr73), Mouse anti-total Rab10, Rabbit anti-LRRK2, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with varying concentrations of the LRRK2 inhibitor or vehicle (DMSO) for the desired time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (10-20 µg) per lane on an SDS-polyacrylamide gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities using image analysis software. Normalize pRab10 levels to total Rab10 and the loading control.

In Vitro LRRK2 Kinase Assay (Luminescence-Based)

Objective: To determine the in vitro IC50 of this compound against LRRK2 kinase activity.

Materials:

  • Recombinant LRRK2 enzyme (e.g., wild-type or G2019S mutant)

  • Rab10 protein or a peptide substrate (e.g., LRRKtide)

  • ATP

  • This compound

  • Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of this compound dilution or DMSO (control).

  • Add 2 µL of LRRK2 enzyme diluted in kinase buffer.

  • Add 2 µL of a mix of Rab10 substrate and ATP in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 120 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Targeted Mass Spectrometry for Phospho-Rab Quantification

Objective: To achieve sensitive and multiplexed quantification of LRRK2-dependent Rab phosphorylation in complex biological samples.

Materials:

  • Cell or tissue lysates

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • Iodoacetamide for alkylation

  • Trypsin for protein digestion

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)

  • Heavy isotope-labeled synthetic peptides corresponding to the target phosphopeptides (for absolute quantification)

Procedure:

  • Sample Preparation: Lyse cells or tissues, reduce and alkylate the proteins, and digest with trypsin overnight.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the tryptic digest using affinity chromatography (e.g., TiO2 or IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer is operated in a targeted mode (e.g., Parallel Reaction Monitoring, PRM) to specifically detect and quantify the precursor and fragment ions of the target Rab phosphopeptides.

  • Data Analysis: Process the raw MS data using software like MaxQuant or Skyline. Quantify the abundance of each phosphopeptide by integrating the area under the curve of its specific fragment ions. Normalize to the total protein amount or a spike-in standard.

Conclusion

The inhibition of LRRK2 kinase activity and the subsequent reduction in Rab GTPase phosphorylation is a promising therapeutic strategy for Parkinson's disease. This compound and other potent inhibitors serve as critical tools for dissecting the LRRK2 signaling pathway and for the development of novel drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate relationship between LRRK2, its inhibitors, and the phosphorylation of its Rab substrates, ultimately advancing our understanding and treatment of LRRK2-associated neurodegeneration.

References

Methodological & Application

Application Notes and Protocols for LRRK2-IN-1 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of LRRK2-IN-1, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals investigating LRRK2 kinase activity and its role in pathology, particularly in Parkinson's disease.

Mutations in the LRRK2 gene, especially the G2019S mutation, are linked to an increased risk of both familial and sporadic Parkinson's disease, often leading to elevated kinase activity. LRRK2-IN-1 is a valuable chemical probe for studying the biological functions of LRRK2 and the therapeutic potential of its inhibition.

Data Presentation

The following tables summarize the in vitro potency and selectivity of LRRK2-IN-1 against various LRRK2 variants and a panel of other kinases.

Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants

LRRK2 VariantIC50 (nM)Assay Type
LRRK2 (Wild-Type)13Biochemical
LRRK2 (G2019S)6Biochemical

Data represents the concentration of LRRK2-IN-1 required to inhibit 50% of the kinase activity.

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

Kinase TargetIC50 / EC50 (nM)Assay Type / Notes
DCLK245Biochemical IC50
MAPK7 (ERK5)160Cellular EC50 for autophosphorylation
AURKB>1000Biochemical IC50
CHEK2>1000Biochemical IC50
MKNK2>1000Biochemical IC50
MYLK>1000Biochemical IC50
NUAK1>1000Biochemical IC50
PLK1>1000Biochemical IC50

This table highlights the high selectivity of LRRK2-IN-1 for LRRK2 over other kinases.

Signaling Pathway and Inhibition

LRRK2 is a complex protein with both kinase and GTPase domains. Its kinase activity is implicated in the phosphorylation of various substrates, including a subset of Rab GTPases involved in vesicular trafficking. LRRK2-IN-1 acts as an ATP-competitive inhibitor, directly blocking the kinase domain and preventing the phosphorylation of its downstream targets.

LRRK2_Signaling cluster_0 LRRK2 Kinase Domain ATP ATP LRRK2 LRRK2 ATP->LRRK2 Binds to active site Substrate Substrate (e.g., Rab GTPase) Substrate->LRRK2 Binds to pSubstrate Phosphorylated Substrate Downstream Downstream Cellular Events (Vesicular Trafficking) pSubstrate->Downstream LRRK2->pSubstrate Phosphorylates LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2 Inhibits (ATP-competitive)

Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.

Experimental Protocols

Two common methods for measuring LRRK2 kinase activity in vitro are the radiometric assay using [γ-³²P]ATP and the luminescence-based ADP-Glo™ assay.

Radiometric [γ-³²P]ATP Kinase Assay

This protocol describes a standard endpoint assay to determine the IC50 of LRRK2-IN-1.

Materials and Reagents:

  • Enzyme: Purified, active GST-tagged LRRK2 (Wild-Type or G2019S mutant)

  • Substrate: Myelin Basic Protein (MBP) or a peptide substrate such as LRRKtide or Nictide

  • Inhibitor: LRRK2-IN-1 dissolved in DMSO

  • Kinase Buffer (10x): 200 mM HEPES (pH 7.4), 1500 mM NaCl, 50 mM EGTA, 200 mM β-glycerol phosphate

  • ATP: Non-radioactive 10 mM ATP stock and [γ-³²P]ATP

  • Stop Solution: 50 mM phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Thaw the LRRK2 enzyme on ice.

    • Prepare serial dilutions of LRRK2-IN-1 in DMSO.

    • Prepare the kinase reaction buffer (1x) with appropriate concentrations of MgCl2 and DTT.

    • Prepare the ATP/substrate mixture containing non-radioactive ATP, [γ-³²P]ATP, and the chosen substrate (e.g., 0.5 µg/µl MBP).

  • Kinase Reaction:

    • Set up the reactions in 1.5 ml screw-cap tubes.

    • To each tube, add 1 µL of the serially diluted LRRK2-IN-1 or DMSO (for the vehicle control).

    • Add the diluted LRRK2 enzyme (e.g., 10 nM final concentration) to each tube.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mixture. The final reaction volume is typically 20-50 µL.

    • Incubate the reaction for 60-120 minutes at room temperature or 30°C.

  • Stopping the Reaction and Detection:

    • Spot a portion of each reaction mixture onto P81 phosphocellulose paper.

    • Immediately place the P81 papers into a beaker containing the stop solution (50 mM phosphoric acid).

    • Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each LRRK2-IN-1 concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Luminescence-Based ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[1]

Materials and Reagents:

  • Enzyme: Purified, active LRRK2

  • Substrate: LRRKtide or other suitable peptide substrate

  • Inhibitor: LRRK2-IN-1 dissolved in DMSO

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[1]

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of LRRK2-IN-1 in the kinase buffer with 5% DMSO.

    • Prepare the enzyme solution in kinase buffer.

    • Prepare the substrate/ATP mixture in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted LRRK2-IN-1 or vehicle control.[1]

    • Add 2 µL of the LRRK2 enzyme solution.[1]

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.[1]

    • Incubate the plate at room temperature for 120 minutes.[1]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[1]

    • Incubate at room temperature for 30 minutes.[1]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1]

    • Calculate the percentage of inhibition for each LRRK2-IN-1 concentration and determine the IC50 value as described for the radiometric assay.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro LRRK2 kinase assay to determine inhibitor potency.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare LRRK2-IN-1 Serial Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate/Tubes prep_inhibitor->add_inhibitor prep_enzyme Prepare LRRK2 Enzyme Solution add_enzyme Add LRRK2 Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ ATP Mixture start_reaction Start Reaction with Substrate/ATP Mix prep_substrate->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate (e.g., 120 min) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (Radiometric or Luminescence) stop_reaction->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for an in vitro LRRK2 kinase assay.

References

Application Notes: Utilizing LRRK2-IN-14 for Cellular Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of LRRK2-IN-14, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in cell-based assays.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1] Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[2][3] The G2019S mutation, the most common pathogenic variant, increases the kinase activity of LRRK2, leading to neuronal toxicity.[4][5][6] This has established LRRK2 kinase as a prime therapeutic target for developing disease-modifying treatments.

This compound is an orally active and blood-brain barrier permeable LRRK2 inhibitor, making it a valuable tool for investigating LRRK2 signaling pathways in cellular and in vivo models.[7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates. The kinase activity of LRRK2 and its inhibition can be reliably monitored by assessing the phosphorylation status of key biomarkers:

  • LRRK2 Autophosphorylation: LRRK2 undergoes autophosphorylation at multiple sites. Phosphorylation at Serine 935 (pS935) is a widely used biomarker; inhibition of LRRK2 kinase activity leads to rapid dephosphorylation at this site.[8][9]

  • Substrate Phosphorylation: LRRK2 phosphorylates a subset of Rab GTPases, with phosphorylation of Rab10 at Threonine 73 (pT73) being a well-established direct substrate.[8][10] Measuring the reduction in pT73-Rab10 levels is a direct readout of LRRK2 inhibition in a cellular context.

Quantitative Data

The following table summarizes the reported potency of this compound in a cell-based assay.

CompoundTargetAssay TypeCell LineIC50Reference
This compound LRRK2 (G2019S)Cellular ActivityNot Specified6.3 nM[7]

LRRK2 Signaling Pathway and Inhibition

The diagram below illustrates the core LRRK2 signaling pathway. Pathogenic mutations like G2019S enhance LRRK2 kinase activity, leading to increased phosphorylation of Rab10. This compound inhibits this activity, resulting in decreased phosphorylation of both LRRK2 (at S935) and its substrate Rab10.

LRRK2_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition by this compound LRRK2_WT LRRK2 (WT) pRab10 pRab10 (pT73) LRRK2_WT->pRab10 Phosphorylates LRRK2_Mut LRRK2 (G2019S) LRRK2_Mut->pRab10 Hyper-phosphorylates Rab10 Rab10 Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking Regulates Vesicle Trafficking LRRK2_IN_14 This compound LRRK2_IN_14->LRRK2_WT Inhibits LRRK2_IN_14->LRRK2_Mut Inhibits pLRRK2 pLRRK2 (pS935) LRRK2_dephospho LRRK2 (S935) pLRRK2->LRRK2_dephospho Dephosphorylation (Biomarker of Inhibition)

LRRK2 signaling and inhibition by this compound.

Experimental Protocols

Two key cell-based assays are detailed below: a Western blot assay to measure LRRK2 kinase inhibition and a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement.

Protocol 1: Cellular LRRK2 Kinase Inhibition Assay via Western Blot

This protocol describes how to quantify the inhibition of LRRK2 in cells by measuring the phosphorylation status of LRRK2 (pS935) and Rab10 (pT73).

Materials:

  • Cell line expressing endogenous or over-expressed LRRK2 (e.g., SH-SY5Y, HEK293T, or patient-derived fibroblasts).

  • Complete cell culture medium.

  • This compound (resuspended in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-pS935-LRRK2

    • Rabbit anti-total LRRK2

    • Rabbit anti-pT73-Rab10

    • Mouse anti-total Rab10

    • Loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Seeding: Plate cells in 6-well or 12-well plates and grow to 80-90% confluency.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range is 1 nM to 10 µM.

    • Include a DMSO-only well as a vehicle control.

    • Aspirate the old medium and add the medium containing the inhibitor or vehicle.

    • Incubate for 1-4 hours at 37°C. A 1-hour incubation is often sufficient to observe maximal inhibition.[11]

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.[11]

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 10 minutes.[11]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (clarified lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 10-20 µg of total protein per lane onto an SDS-PAGE gel.[11]

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Probe for pS935-LRRK2 and pT73-Rab10 first.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities. Normalize the phosphoprotein signal to the corresponding total protein signal (or loading control).

    • Plot the normalized data against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to LRRK2 inside the cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[12][13]

Materials:

  • Cell line expressing LRRK2.

  • This compound and DMSO vehicle.

  • PBS supplemented with protease inhibitors.

  • PCR tubes or a 96-well PCR plate.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonication).

  • Western blot materials (as described in Protocol 1).

Procedure:

  • Cell Treatment: Treat cultured cells in suspension or adherent plates with a saturating concentration of this compound (e.g., 10x the cellular IC50) or DMSO for 1 hour at 37°C.

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14][15]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble LRRK2 remaining at each temperature point for both the this compound-treated and DMSO-treated samples using Western blot (as described in Protocol 1, steps 4-7).

  • Data Interpretation:

    • Plot the band intensity of soluble LRRK2 against the temperature for both treated and untreated samples.

    • A shift of the melting curve to higher temperatures in the this compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms direct target engagement.[13]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the cellular LRRK2 kinase inhibition assay.

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_lysis 2. Sample Preparation cluster_blotting 3. Western Blot cluster_analysis 4. Data Analysis A Seed cells in multi-well plates B Treat with this compound (dose-response) & DMSO A->B C Wash with PBS & Lyse cells B->C D Clarify lysate by centrifugation C->D E Quantify protein (BCA) D->E F Normalize & prepare samples for SDS-PAGE E->F G SDS-PAGE F->G H Protein Transfer (PVDF) G->H I Block membrane H->I J Incubate with Primary Antibodies (pLRRK2, pRab10, Total, GAPDH) I->J K Incubate with Secondary Antibodies J->K L ECL Detection K->L M Image Acquisition & Band Quantification L->M N Normalize Phospho-signal to Total Protein M->N O Plot Dose-Response Curve & Calculate IC50 N->O

Workflow for measuring LRRK2 inhibition via Western blot.

References

Application Notes and Protocols for LRRK2-IN-14 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD, and the G2019S mutation, which leads to hyperactivation of its kinase domain, is a major genetic risk factor. This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy. LRRK2-IN-14 is a potent, orally active, and blood-brain barrier permeable inhibitor of LRRK2 kinase activity. These application notes provide a detailed protocol for the use of this compound in primary neuron cultures to investigate LRRK2-mediated signaling and its role in neuronal function and pathology.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of LRRK2. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. The hyperactive kinase activity of mutant LRRK2 is linked to various cellular dysfunctions, including disruptions in vesicular trafficking, autophagy, and neuroinflammation. Inhibition of LRRK2 kinase activity with this compound allows for the elucidation of these pathological mechanisms and the assessment of potential neuroprotective effects.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting experiments in primary neuron cultures.

ParameterValueSpecies/SystemReference
IC50 (G2019S LRRK2) 6.3 nMCell-based assay[1]
hERG IC50 22 µMIn vitro assay[1]
In Vivo Efficacy 30 mg/kg (p.o.) reduced phosphorylated LRRK2 to 34% in the brainICR mice[1]

Experimental Protocols

The following protocols provide a framework for utilizing this compound in primary neuron cultures. It is highly recommended to perform initial dose-response and cytotoxicity assays to determine the optimal, non-toxic working concentration for your specific neuronal culture system and experimental endpoints.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (Molecular Weight: 381.35 g/mol ), add 262.2 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Treatment of Primary Neuron Cultures with this compound

Objective: To treat primary neuron cultures with this compound to inhibit LRRK2 kinase activity.

Materials:

  • Primary neuron cultures (e.g., cortical, hippocampal, or dopaminergic neurons) at the desired days in vitro (DIV), typically DIV 5-7.[2][3][4]

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed complete neuron culture medium

  • Vehicle control (DMSO)

Procedure:

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare a series of working solutions by diluting the stock solution in pre-warmed complete neuron culture medium to achieve the desired final concentrations. A suggested starting range for a dose-response experiment is 1 nM to 1 µM.

    • Prepare a vehicle control working solution by diluting DMSO in the culture medium to the same final concentration as in the highest this compound treated wells (typically ≤ 0.1%).[5]

  • Treatment:

    • Carefully remove a portion of the existing culture medium from the primary neuron cultures.

    • Gently add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

    • Incubate the neurons for the desired treatment duration. This can range from a few hours for acute signaling studies to several days or weeks for chronic effect studies.[2][4]

    • For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.

  • Downstream Analysis:

    • Following the treatment period, proceed with the desired downstream analyses, such as Western blotting to assess LRRK2 activity (Protocol 3), immunocytochemistry for morphological analysis (Protocol 4), or cell viability assays.

Protocol 3: Assessment of LRRK2 Kinase Inhibition by Western Blotting

Objective: To determine the efficacy of this compound in inhibiting LRRK2 kinase activity in primary neurons by measuring the phosphorylation of LRRK2 at Ser935.

Materials:

  • Primary neuron cultures treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysates to microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to new tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal to determine the extent of kinase inhibition.

Protocol 4: Immunocytochemistry for Neuronal Morphology

Objective: To assess the effects of this compound on neuronal morphology, such as neurite outgrowth and complexity.

Materials:

  • Primary neuron cultures on coverslips treated with this compound or vehicle

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against neuronal markers (e.g., MAP2 for dendrites, Tau or β-III tubulin for axons)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation and Staining:

    • After treatment, fix the neurons with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block for 1 hour at room temperature with blocking buffer.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash three times with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Analyze neuronal morphology, such as neurite length and branching, using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_inhibitor Inhibition cluster_downstream Downstream Effects Rab29 Rab29 LRRK2_active LRRK2 (Active) (Kinase Hyperactivity in PD) Rab29->LRRK2_active Activation GTP_binding GTP Binding GTP_binding->LRRK2_active Activation LRRK2_inactive LRRK2 (Inactive) Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Modulation Neuroinflammation Neuroinflammation LRRK2_active->Neuroinflammation Promotion LRRK2_IN_14 This compound LRRK2_IN_14->LRRK2_active Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulation Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Neuroinflammation->Neuronal_Dysfunction Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Neurons Culture Primary Neurons (e.g., to DIV 5-7) Treat_Neurons Treat Neurons with This compound or Vehicle Culture_Neurons->Treat_Neurons Prepare_Inhibitor Prepare this compound Working Solutions Prepare_Inhibitor->Treat_Neurons Incubate Incubate for Desired Duration Treat_Neurons->Incubate Harvest_Cells Harvest Cells for Lysate or Fixation Incubate->Harvest_Cells Western_Blot Western Blot (pLRRK2/Total LRRK2) Harvest_Cells->Western_Blot ICC Immunocytochemistry (Neuronal Morphology) Harvest_Cells->ICC Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Harvest_Cells->Viability_Assay

References

Application of LRRK2-IN-1 in iPSC-Derived Dopaminergic Neurons: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against Parkinson's disease (PD), the use of patient-derived induced pluripotent stem cells (iPSCs) to model the disease in a dish has become a cornerstone of research. Specifically, iPSC-derived dopaminergic neurons from patients carrying mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene offer a powerful platform to investigate disease mechanisms and screen potential therapeutics. This document provides detailed application notes and protocols for the use of LRRK2-IN-1, a potent LRRK2 kinase inhibitor, in these cellular models.

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic forms of Parkinson's disease. The most common mutation, G2019S, results in increased LRRK2 kinase activity, which is believed to play a central role in the neurodegenerative process. iPSC-derived dopaminergic neurons harboring LRRK2 mutations replicate key pathological features of PD, including heightened susceptibility to oxidative stress, accumulation of α-synuclein, and deficits in neurite outgrowth.

LRRK2-IN-1 is a small molecule that selectively inhibits the kinase activity of LRRK2. By blocking this activity, researchers can investigate the downstream consequences of LRRK2 signaling and evaluate the therapeutic potential of LRRK2 inhibition in mitigating disease-related phenotypes in iPSC-derived dopaminergic neurons.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory activity and cellular effects of LRRK2-IN-1.

Table 1: Inhibitory Activity of LRRK2-IN-1

TargetIC50
LRRK2 (Wild-Type)13 nM
LRRK2 (G2019S Mutant)6 nM

Table 2: Cellular Activity of LRRK2-IN-1

Assay TypeCell LineTarget ReadoutIC50 / EC50
TR-FRETHEK293LRRK2 (WT) Phosphorylation0.08 µM
TR-FRETHEK293LRRK2 (G2019S) Phosphorylation0.03 µM
Cellular InhibitionHEK293, SH-SY5Y, Swiss 3T3LRRK2 Phosphorylation1-3 µM

Table 3: Cytotoxicity and Genotoxicity of LRRK2-IN-1

ParameterCell Line/ConditionConcentration
IC50 (Cytotoxicity)HepG2 cells49.3 µM
Genotoxicity (with S9)Not specified15.6 µM
Genotoxicity (without S9)Not specified3.9 µM

Signaling Pathway and Experimental Workflow

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects Upstream Signals Upstream Signals LRRK2 (Inactive) LRRK2 (Inactive) Upstream Signals->LRRK2 (Inactive) e.g., Oxidative Stress LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Phosphorylation LRRK2 (Active)->LRRK2 (Inactive) Dephosphorylation Substrate Phosphorylation Substrate Phosphorylation LRRK2 (Active)->Substrate Phosphorylation pRab10, etc. Cellular Dysfunction Cellular Dysfunction Substrate Phosphorylation->Cellular Dysfunction Neurite Retraction α-synuclein aggregation Oxidative Stress LRRK2-IN-1 LRRK2-IN-1 LRRK2-IN-1->LRRK2 (Active) Inhibition

Experimental_Workflow cluster_assays Phenotypic Assays Start Start iPSC Culture iPSC Culture Start->iPSC Culture Dopaminergic Neuron\nDifferentiation Dopaminergic Neuron Differentiation iPSC Culture->Dopaminergic Neuron\nDifferentiation LRRK2-IN-1 Treatment LRRK2-IN-1 Treatment Dopaminergic Neuron\nDifferentiation->LRRK2-IN-1 Treatment Phenotypic Assays Phenotypic Assays LRRK2-IN-1 Treatment->Phenotypic Assays Data Analysis Data Analysis Phenotypic Assays->Data Analysis Neurite Outgrowth Analysis Neurite Outgrowth Analysis Phenotypic Assays->Neurite Outgrowth Analysis α-synuclein Aggregation Assay α-synuclein Aggregation Assay Phenotypic Assays->α-synuclein Aggregation Assay Oxidative Stress Measurement Oxidative Stress Measurement Phenotypic Assays->Oxidative Stress Measurement Western Blot (pLRRK2) Western Blot (pLRRK2) Phenotypic Assays->Western Blot (pLRRK2) End End Data Analysis->End

Experimental Protocols

Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons

A widely adopted and effective method for generating midbrain dopaminergic neurons from iPSCs involves dual SMAD inhibition followed by patterning with specific growth factors.

Materials:

  • iPSCs cultured on Matrigel-coated plates in mTeSR1 medium.

  • Neural Induction Medium.

  • Noggin and SB431542.

  • SHH and FGF8.

  • Neuron Differentiation Medium containing BDNF, GDNF, and ascorbic acid.

  • Laminin-coated plates.

Procedure:

  • iPSC Culture: Maintain iPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Neural Induction: At 70-80% confluency, switch to Neural Induction Medium supplemented with Noggin and SB431542 for approximately 10-12 days to generate neural progenitor cells (NPCs).

  • Dopaminergic Patterning: Culture NPCs in Neural Induction Medium supplemented with SHH and FGF8 for 6-8 days to induce a midbrain fate.

  • Differentiation and Maturation: Plate the dopaminergic progenitors onto laminin-coated plates in Neuron Differentiation Medium. Mature the neurons for at least 4-6 weeks before conducting experiments.

Protocol 2: LRRK2-IN-1 Treatment and Western Blot for LRRK2 Phosphorylation

This protocol details the treatment of iPSC-derived dopaminergic neurons with LRRK2-IN-1 and subsequent analysis of LRRK2 phosphorylation.

Materials:

  • Mature iPSC-derived dopaminergic neurons.

  • LRRK2-IN-1 (stock solution in DMSO).

  • Vehicle control (DMSO).

  • Lysis buffer.

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2.

  • Secondary antibody.

  • Western blot reagents and equipment.

Procedure:

  • Treatment: Treat mature dopaminergic neurons with LRRK2-IN-1 at desired concentrations (e.g., 100 nM to 1 µM) or vehicle for 1-2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blot:

    • Prepare samples and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with the appropriate secondary antibody.

    • Detect and quantify band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.

Protocol 3: Assessment of Neurite Outgrowth

This protocol describes how to assess the effect of LRRK2-IN-1 on neurite outgrowth in iPSC-derived dopaminergic neurons.

Materials:

  • Mature iPSC-derived dopaminergic neurons.

  • LRRK2-IN-1.

  • Vehicle control (DMSO).

  • 4% Paraformaldehyde (PFA).

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).

  • Fluorescently labeled secondary antibody and DAPI.

  • Fluorescence microscope and image analysis software.

Procedure:

  • Treatment: Treat mature dopaminergic neurons with LRRK2-IN-1 or vehicle for 7-14 days.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA.

    • Permeabilize and block the cells.

    • Incubate with the primary antibody.

    • Incubate with the secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to trace and measure the total neurite length and the number of branches per neuron.

Protocol 4: Oxidative Stress Assay

This protocol outlines a method to measure the effect of LRRK2-IN-1 on oxidative stress in iPSC-derived dopaminergic neurons.

Materials:

  • Mature iPSC-derived dopaminergic neurons.

  • LRRK2-IN-1.

  • Vehicle control (DMSO).

  • Hydrogen peroxide (H₂O₂) or Rotenone.

  • CellROX Green Reagent or similar ROS indicator.

  • Fluorescence microscope or plate reader.

Procedure:

  • Treatment: Treat mature dopaminergic neurons with LRRK2-IN-1 or vehicle for 24-48 hours.

  • Induction of Oxidative Stress: Add H₂O₂ (e.g., 50-100 µM) or Rotenone (e.g., 100-500 nM) to the culture medium for the final 4-6 hours of the experiment.

  • ROS Detection: Add CellROX Green Reagent to the medium and incubate according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader to quantify the level of reactive oxygen species (ROS).

The utilization of LRRK2-IN-1 in iPSC-derived dopaminergic neurons provides a robust system for dissecting the role of LRRK2 kinase activity in Parkinson's disease pathogenesis. The protocols and data presented here offer a solid foundation for researchers to investigate the therapeutic potential of LRRK2 inhibition.

Application Notes and Protocols: Utilizing LRRK2 Inhibitors to Investigate Lysosomal Function in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on LRRK2-IN-14: The specific inhibitor "this compound" was not identified in the available literature. This document will proceed with information on the well-characterized and structurally similar LRRK2 kinase inhibitor, LRRK2-IN-1 , and other potent inhibitors like MLi-2 , which are widely used for studying lysosomal function in Parkinson's Disease (PD) models. The principles and protocols described are broadly applicable to potent and selective LRRK2 kinase inhibitors.

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The G2019S mutation, the most common pathogenic LRRK2 mutation, leads to increased kinase activity, which is a key driver of neurodegeneration.[1][4] A growing body of evidence implicates lysosomal dysfunction as a central mechanism in PD pathogenesis.[1][5][6] LRRK2 has been shown to play a crucial role in regulating various aspects of the autophagy-lysosomal pathway.[7][8][9] Pathogenic LRRK2 mutations can lead to defects in lysosomal pH, morphology, and enzymatic activity, ultimately impairing the clearance of cellular waste, including the pathological aggregation of α-synuclein.[1][9][10]

LRRK2 kinase inhibitors, such as LRRK2-IN-1 and MLi-2, are powerful chemical tools to probe the physiological and pathological functions of LRRK2.[11] By acutely inhibiting LRRK2 kinase activity, researchers can investigate the direct consequences on lysosomal function and assess the potential of LRRK2 inhibition as a therapeutic strategy for PD. These inhibitors have been shown to rescue lysosomal deficits in various PD models, including patient-derived induced pluripotent stem cell (iPSC) neurons.[1][12]

These application notes provide a comprehensive guide for utilizing LRRK2 inhibitors to study lysosomal function in cellular and in vivo models of Parkinson's disease.

Key Applications

  • Investigating the role of LRRK2 kinase activity in lysosomal homeostasis: Determine how hyperactive LRRK2 contributes to lysosomal dysfunction.

  • Evaluating the therapeutic potential of LRRK2 inhibition: Assess the ability of LRRK2 inhibitors to rescue PD-related lysosomal and cellular phenotypes.

  • Elucidating the downstream signaling pathways of LRRK2: Identify the molecular players and mechanisms by which LRRK2 modulates lysosomal function.

  • Screening for novel therapeutic compounds: Utilize LRRK2 inhibitors as benchmark compounds in assays designed to identify new drugs that restore lysosomal function.

Data Presentation

Table 1: Effects of LRRK2 Mutations and Inhibition on Lysosomal Phenotypes in PD Models
Parameter PD Model with LRRK2 Mutation (e.g., G2019S) Effect of LRRK2 Inhibitor (e.g., LRRK2-IN-1, MLi-2) References
Lysosomal pH Increased (alkalinization)Normalization to wild-type levels[1][5][12]
Lysosomal Morphology Enlarged, clustered, perinuclear accumulationReversion to normal size and distribution[1][11]
Lysosomal Enzyme Activity (e.g., Cathepsins, GCase) DecreasedRescue of enzyme activity[1][9][12]
Autophagic Flux Decreased/ImpairedRestoration of autophagic flux[1][9]
α-synuclein Clearance Impaired, leading to accumulationEnhanced clearance, reduction of insoluble α-synuclein[1][13][14]
Rab Protein Phosphorylation (e.g., Rab10) IncreasedDecreased[7][15]

Signaling Pathways and Experimental Workflow

LRRK2 Signaling in Lysosomal Dysfunction

LRRK2_Lysosomal_Pathway cluster_0 Pathogenic LRRK2 cluster_1 Downstream Effects cluster_2 Cellular Phenotypes cluster_3 Therapeutic Intervention LRRK2_mut LRRK2 G2019S (Increased Kinase Activity) Rab_phos Increased Rab10 Phosphorylation LRRK2_mut->Rab_phos Vesicular_trafficking Altered Vesicular Trafficking Rab_phos->Vesicular_trafficking Lysosomal_dysfunction Lysosomal Dysfunction Vesicular_trafficking->Lysosomal_dysfunction Lysosomal_pH Increased Lysosomal pH Lysosomal_dysfunction->Lysosomal_pH Enzyme_activity Decreased Enzyme Activity Lysosomal_dysfunction->Enzyme_activity Autophagy Impaired Autophagy Lysosomal_dysfunction->Autophagy aSyn_clearance Reduced α-synuclein Clearance Autophagy->aSyn_clearance LRRK2_inhibitor LRRK2-IN-1 / MLi-2 LRRK2_inhibitor->LRRK2_mut Inhibits

General Experimental Workflow

Experimental_Workflow cluster_assays Functional Assays start Start with PD Model (e.g., iPSC-derived neurons with LRRK2 G2019S) treatment Treat with LRRK2 Inhibitor (e.g., LRRK2-IN-1) and Vehicle Control start->treatment lysosomal_ph Measure Lysosomal pH (LysoSensor Dyes) treatment->lysosomal_ph morphology Assess Lysosomal Morphology (LAMP1 Immunofluorescence) treatment->morphology enzyme_activity Determine Lysosomal Enzyme Activity treatment->enzyme_activity western_blot Analyze Protein Levels (pRab10, α-synuclein) treatment->western_blot data_analysis Data Analysis and Comparison lysosomal_ph->data_analysis morphology->data_analysis enzyme_activity->data_analysis western_blot->data_analysis conclusion Draw Conclusions on Inhibitor Efficacy data_analysis->conclusion

Experimental Protocols

Protocol 1: Assessment of Lysosomal Morphology by Immunofluorescence

This protocol details the staining of LAMP1 (Lysosomal-Associated Membrane Protein 1), a marker for late endosomes and lysosomes, to assess lysosomal morphology.

Materials:

  • iPSC-derived neurons or other relevant cell models cultured on coverslips

  • LRRK2 inhibitor (e.g., LRRK2-IN-1, MLi-2)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer: 0.1% Triton X-100 and 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-LAMP1

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on coverslips and allow them to adhere and differentiate.

    • Treat cells with the LRRK2 inhibitor at the desired concentration and for the appropriate duration (e.g., 100 nM LRRK2-IN-1 for 3 days).[11] Include a vehicle-treated control group.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Incubate the cells in Permeabilization/Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-LAMP1 antibody in the blocking buffer according to the manufacturer's instructions.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with DAPI solution for 5 minutes at room temperature.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify lysosomal size, number, and distribution using image analysis software (e.g., ImageJ). Compare the results between inhibitor-treated and vehicle-treated cells.

Protocol 2: Western Blotting for LRRK2 Activity (pRab10) and α-synuclein

This protocol describes how to measure the phosphorylation of Rab10 at Threonine 73 (a direct substrate of LRRK2) and the levels of total and insoluble α-synuclein.

Materials:

  • Cell lysates from treated and control cells

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer with β-mercaptoethanol

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies: Rabbit anti-pT73-Rab10, Rabbit anti-Rab10, Mouse anti-α-synuclein, Rabbit anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with LRRK2 inhibitor or vehicle as described in Protocol 1.

    • Lyse the cells in Lysis Buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • For insoluble α-synuclein, perform sequential extraction with Triton X-100 and then SDS.

    • Prepare samples for SDS-PAGE by adding sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pRab10, anti-α-synuclein) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).

Protocol 3: Measurement of Lysosomal pH

This protocol uses a ratiometric fluorescent dye, LysoSensor Yellow/Blue, to quantify the pH of lysosomes.

Materials:

  • Live cells cultured in a black-walled, clear-bottom 96-well plate

  • LRRK2 inhibitor and vehicle control

  • LysoSensor Yellow/Blue DND-160

  • Live-cell imaging medium

  • Fluorescence plate reader or microscope with dual-emission capabilities

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and treat with the LRRK2 inhibitor or vehicle.

  • Dye Loading:

    • Prepare a working solution of LysoSensor Yellow/Blue in the live-cell imaging medium according to the manufacturer's instructions.

    • Remove the treatment medium and incubate the cells with the LysoSensor working solution for 5-10 minutes at 37°C.

  • Imaging/Measurement:

    • Wash the cells once with the imaging medium.

    • Immediately measure the fluorescence using a plate reader or microscope.

    • Excite the dye at ~360 nm.

    • Measure the emission at ~440 nm (blue) and ~540 nm (yellow).

  • Data Analysis:

    • Calculate the ratio of the yellow to blue fluorescence intensity for each well.

    • A higher yellow/blue ratio indicates a more acidic environment.

    • Compare the ratios between inhibitor-treated and vehicle-treated cells. A decrease in the ratio in mutant cells treated with the inhibitor would indicate a rescue of the acidic lysosomal pH.

Conclusion

LRRK2 kinase inhibitors are indispensable tools for dissecting the role of LRRK2 in lysosomal function and for evaluating a key therapeutic strategy for Parkinson's disease. The protocols and data presented here provide a framework for researchers to investigate the intricate relationship between LRRK2, lysosomal biology, and the pathogenesis of PD. By utilizing these methods, the scientific community can further unravel the molecular mechanisms of this devastating neurodegenerative disease and accelerate the development of novel, disease-modifying therapies.

References

Application Notes and Protocols for LRRK2-IN-14 in LRRK2 G2019S Knock-in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, leads to a pathogenic gain-of-function, resulting in increased kinase activity. This hyperactivation is believed to contribute to the neurodegenerative processes in PD. LRRK2 G2019S knock-in mouse models, which express the mutant protein at physiological levels, are invaluable tools for studying disease mechanisms and for the preclinical evaluation of therapeutic candidates.

LRRK2-IN-14 is a potent, orally active, and blood-brain barrier-penetrant inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for the use of this compound in LRRK2 G2019S knock-in mouse models to assess target engagement and downstream therapeutic effects.

LRRK2 Signaling Pathway and Point of Intervention

The G2019S mutation enhances the catalytic activity of the LRRK2 kinase domain. This leads to the hyperphosphorylation of downstream substrates, such as Rab GTPases (e.g., Rab10), which are involved in vesicular trafficking. Dysregulation of this pathway is linked to cellular deficits, including impaired autophagy and lysosomal function, and may contribute to the aggregation of proteins like α-synuclein and tau. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby reducing the phosphorylation of its substrates and aiming to restore normal cellular function.

LRRK2_Signaling cluster_0 Normal Physiology cluster_1 LRRK2 G2019S Pathophysiology LRRK2_WT LRRK2 (WT) Rab10 Rab10 LRRK2_WT->Rab10 Phosphorylates pRab10 pRab10 (Basal) Rab10->pRab10 Vesicular_Trafficking_N Normal Vesicular Trafficking pRab10->Vesicular_Trafficking_N LRRK2_G2019S LRRK2 (G2019S) Rab10_P Rab10 LRRK2_G2019S->Rab10_P Hyper-phosphorylates pRab10_P pRab10 (Elevated) Rab10_P->pRab10_P Vesicular_Trafficking_D Dysfunctional Vesicular Trafficking pRab10_P->Vesicular_Trafficking_D LRRK2_IN_14 This compound LRRK2_IN_14->LRRK2_G2019S Inhibits

Figure 1: LRRK2 Signaling and this compound Intervention.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound and reference compounds.

Table 1: In Vitro Potency of this compound

Parameter Value Reference
LRRK2 (G2019S) Cell Activity IC₅₀ 6.3 nM [1]

| hERG IC₅₀ | 22 µM |[1] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in ICR Mice

Route Dose (mg/kg) Cₘₐₓ (ng/mL) Tₘₐₓ (h) t₁/₂ (h) Brain Cₘₐₓ (ng/mL) % LRRK2 Phosphorylation Inhibition (Brain) Reference
p.o. 5 2803 0.083 0.709 837 Not Reported [1]

| p.o. | 30 | Not Reported | Not Reported | Not Reported | Not Reported | 66% reduction |[1] |

Table 3: Reference Data for Chronic LRRK2 Inhibitor Studies in LRRK2 G2019S Mice

Compound Dose and Administration Duration Key Findings Reference
MLi-2 60 mg/kg/day in diet 10 weeks Reverted hyperactive pS1292 LRRK2 and pS106 Rab12 to wild-type levels. [2]

| GNE-7915 | 100 mg/kg s.c. twice weekly | 18 weeks | Reduced α-synuclein oligomers in the striatum. |[3] |

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_analysis Downstream Analysis start Start: LRRK2 G2019S Knock-in Mice acclimatize Acclimatization (1-2 weeks) start->acclimatize treatment This compound or Vehicle Administration (Oral Gavage or In-diet) acclimatize->treatment monitoring Behavioral Monitoring (e.g., Open Field, Rotarod) treatment->monitoring euthanasia Euthanasia and Tissue Collection treatment->euthanasia monitoring->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis western Western Blot (pRab10, pLRRK2, α-synuclein) analysis->western ihc Immunohistochemistry (α-synuclein, TH, Iba1) analysis->ihc

Figure 2: In vivo experimental workflow.
Protocol 1: Acute Oral Administration of this compound for Pharmacodynamic Assessment

Objective: To determine the acute in vivo target engagement of this compound by measuring the inhibition of LRRK2 substrate phosphorylation in the brain and peripheral tissues.

Materials:

  • LRRK2 G2019S knock-in mice and wild-type littermate controls

  • This compound

  • Vehicle (e.g., 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard laboratory equipment for animal handling and euthanasia

  • Equipment for tissue homogenization and protein analysis (see Protocol 3)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound for the desired dose (e.g., 30 mg/kg).

    • Prepare the vehicle solution.

    • Suspend this compound in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh on the day of dosing.

  • Animal Dosing:

    • Acclimatize mice to handling and the gavage procedure for several days prior to the experiment.

    • Weigh each mouse to ensure accurate dosing.

    • Administer this compound solution or vehicle control via oral gavage. A typical volume is 5-10 µL/g of body weight.

  • Tissue Collection:

    • Euthanize mice at a predetermined time point post-dosing (e.g., 1-4 hours) to assess peak inhibitor activity.

    • Perfuse animals with ice-cold PBS.

    • Rapidly dissect brain regions (e.g., striatum, cortex) and peripheral tissues (e.g., kidney, lung).

    • Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Chronic Administration of this compound via In-Diet Formulation

Objective: To evaluate the long-term efficacy and safety of this compound.

Materials:

  • LRRK2 G2019S knock-in mice and wild-type littermate controls

  • This compound

  • Custom diet formulation service or equipment for in-house diet preparation

  • Standard laboratory equipment for long-term animal housing and monitoring

Procedure:

  • Diet Formulation:

    • Determine the target daily dose (e.g., 30-60 mg/kg/day).

    • Based on the average daily food consumption of the mouse strain (typically 3-5 g for a 30 g mouse), calculate the required concentration of this compound to be incorporated into the chow.

    • Have the inhibitor-formulated and control diets prepared by a commercial vendor or prepare in-house.

  • Animal Treatment:

    • House mice individually or in small groups and provide ad libitum access to the this compound-formulated or control diet and water.

    • Monitor food consumption and body weight regularly.

  • Study Duration and Analysis:

    • The treatment duration can range from several weeks to months, depending on the study's objectives.

    • Perform behavioral assessments at specified intervals.

    • At the end of the study, collect tissues for biochemical and histological analysis as described in the subsequent protocols.

Protocol 3: Western Blot Analysis of Phosphorylated Rab10 (pRab10)

Objective: To quantify the levels of pRab10 (Thr73) as a biomarker of LRRK2 kinase activity.

Materials:

  • Frozen brain tissue (e.g., striatum)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pRab10 (Thr73)

    • Rabbit anti-total Rab10

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Homogenize frozen tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize bands using an imaging system.

  • Densitometry Analysis:

    • Quantify band intensities and normalize pRab10 levels to total Rab10 and the loading control.

Protocol 4: Immunohistochemical Analysis of α-Synuclein Pathology

Objective: To assess the effect of this compound on the aggregation and deposition of α-synuclein.

Materials:

  • Formalin-fixed, paraffin-embedded or fresh-frozen brain sections

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)

  • Primary antibody: Mouse anti-phospho-α-synuclein (Ser129)

  • Biotinylated secondary antibody (anti-mouse)

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Microscope

Procedure:

  • Slide Preparation and Antigen Retrieval:

    • Deparaffinize and rehydrate paraffin-embedded sections.

    • Perform antigen retrieval by heating sections in citrate buffer.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding with blocking solution for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with biotinylated secondary antibody for 1 hour.

    • Wash with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Wash with PBS.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate, clear, and coverslip the slides.

    • Acquire images using a brightfield microscope.

    • Quantify the α-synuclein pathology using stereological methods or by measuring the percent area occupied by the signal in specific brain regions.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for LRRK2-IN-14 Administration in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease (PD) research. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease.[1][2][3] LRRK2-IN-14 is an orally active and blood-brain barrier-permeable inhibitor of LRRK2, demonstrating an IC50 of 6.3 nM for the pathogenic G2019S mutant of LRRK2 in cellular assays.[4] These application notes provide detailed protocols and quantitative data to guide the administration of this compound in in vivo rodent studies for the investigation of LRRK2-related biology and its potential as a therapeutic agent for Parkinson's disease.

Data Presentation

Pharmacokinetic Profile of this compound in ICR Mice

The following table summarizes the pharmacokinetic parameters of this compound in ICR mice following a single intravenous (i.v.) or oral (p.o.) administration.

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC0-last (ng·h/mL)F (%)
i.v.5N/AN/A0.9055122N/A
p.o.528030.0830.709365770.9
p.o. (brain)58370.2920.6481230N/A

Data from MedChemExpress product sheet for this compound.[4]

In Vivo Target Engagement of LRRK2 Inhibitors in Rodents

The following tables present data on the in vivo target engagement of potent and selective LRRK2 inhibitors, such as MLi-2, which can serve as a reference for designing studies with this compound. These studies typically measure the inhibition of LRRK2 autophosphorylation (e.g., at Ser1292) and the phosphorylation of its downstream substrate, Rab10, in various tissues.

Table 1: Dose-Dependent Inhibition of LRRK2 pS1292 and Rab10 pT73 in G2019S KI Mice (1-hour post-dose)

TissueMLi-2 Dose (mg/kg)% Inhibition of pS1292 LRRK2% Inhibition of pT73 Rab10
Kidney1Significant~50%
Lung1Significant~50%
Brain10Significant~50%
Kidney10>50%~70%
Lung10>50%~70%
Brain30>50%>50%

Adapted from preclinical studies with the LRRK2 inhibitor MLi-2.[5]

Table 2: Time-Course of LRRK2 and Rab10 Phosphorylation Inhibition and Recovery in G2019S KI Mice (10 mg/kg MLi-2)

TissueTime PointpS1292 LRRK2 InhibitionpT73 Rab10 Inhibition
Brain0.5 hMaximalMaximal
Brain1 hSustainedSustained
Brain3 hSustainedPartial Recovery
Brain12 hPartial RecoveryNear Baseline
Brain24 hNear BaselineBaseline
Kidney0.5 hMaximalMaximal
Kidney24 hSustainedPartial Recovery
Kidney72 hPartial RecoveryNear Baseline

Adapted from preclinical studies with the LRRK2 inhibitor MLi-2.[5]

Experimental Protocols

Protocol 1: Acute Oral Administration of this compound for Pharmacodynamic Studies

Objective: To assess the acute dose-dependent inhibition of LRRK2 kinase activity in the brain and peripheral tissues of rodents.

Materials:

  • This compound

  • Vehicle solution: 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water. Note: This vehicle has been successfully used for the LRRK2 inhibitor MLi-2 and is a recommended starting point for this compound.[5]

  • Rodent strain (e.g., ICR mice, C57BL/6 mice, or Sprague-Dawley rats)

  • Oral gavage needles

  • Syringes

  • Dissection tools

  • Tissue homogenization buffer with phosphatase and protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • Antibodies for Western blotting:

    • Anti-pS1292-LRRK2

    • Anti-total LRRK2

    • Anti-pT73-Rab10

    • Anti-total Rab10

    • Loading control antibody (e.g., anti-β-actin)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired doses (e.g., 1, 3, 10, 30, 60 mg/kg) and the number of animals.

    • Dissolve this compound in the vehicle solution. Gentle heating and sonication may be required to achieve complete dissolution. Prepare a fresh solution on the day of the experiment.

  • Animal Dosing:

    • Acclimatize animals to the experimental conditions for at least one week.

    • Randomly assign animals to different dose groups, including a vehicle control group.

    • Administer a single dose of this compound or vehicle via oral gavage. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg for mice).

  • Tissue Collection:

    • At a predetermined time point post-dosing (e.g., 1 hour), euthanize the animals using an approved method.[5]

    • Immediately perfuse the animals with ice-cold PBS to remove blood from the tissues.

    • Dissect the brain, kidneys, and lungs. Rapidly freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

  • Tissue Processing and Western Blot Analysis:

    • Homogenize the frozen tissues in lysis buffer containing phosphatase and protease inhibitors.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

    • Perform Western blot analysis to assess the levels of pS1292-LRRK2, total LRRK2, pT73-Rab10, and total Rab10.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Chronic Administration of this compound in a Rodent Model of Parkinson's Disease

Objective: To evaluate the long-term efficacy and target engagement of this compound in a rodent model of Parkinson's disease.

Materials:

  • This compound

  • Vehicle solution (as in Protocol 1) or formulated in diet.

  • Rodent model of Parkinson's disease (e.g., LRRK2 G2019S knock-in mice, or a toxin-induced model such as rotenone (B1679576) administration).[1][6]

  • Behavioral testing apparatus (e.g., open field, rotarod).

  • Immunohistochemistry reagents.

  • Microscope for imaging.

Procedure:

  • Dosing Regimen:

    • Based on acute studies, determine an appropriate daily dose of this compound. Chronic studies with other LRRK2 inhibitors have used doses ranging from 10 to 60 mg/kg/day, administered either by daily oral gavage or formulated in the diet.[5]

    • Treat the animals for a specified duration (e.g., 10 weeks).[5]

  • Behavioral Assessments:

    • Perform behavioral tests at baseline and at regular intervals throughout the treatment period to assess motor function.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain and peripheral tissues.

    • A subset of animals can be used for pharmacodynamic analysis as described in Protocol 1 to confirm target engagement.

    • Process brain tissue for immunohistochemical analysis of markers for neurodegeneration (e.g., tyrosine hydroxylase staining in the substantia nigra and striatum) and pathology (e.g., α-synuclein aggregation).

    • Biochemical assays can be performed on tissue lysates to measure levels of relevant proteins.

Signaling Pathways and Workflows

LRRK2 Signaling Pathway

LRRK2_Signaling cluster_activation LRRK2 Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (Rab8, Rab10, Rab12) LRRK2_active->Rab_GTPases Phosphorylation PD_mutations PD Mutations (e.g., G2019S) PD_mutations->LRRK2_active Upstream_signals Upstream Signals (e.g., Lysosomal Stress) Upstream_signals->LRRK2_inactive pRab_GTPases Phosphorylated Rab GTPases Vesicle_trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_trafficking Lysosomal_function Impaired Lysosomal Homeostasis pRab_GTPases->Lysosomal_function Ciliogenesis Defective Ciliogenesis pRab_GTPases->Ciliogenesis LRRK2_IN_14 This compound LRRK2_IN_14->LRRK2_active Inhibition

Caption: LRRK2 signaling cascade and point of inhibition.

Experimental Workflow for In Vivo this compound Studies

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Analysis Animal_model Select Rodent Model (e.g., LRRK2 G2019S KI mice) Dose_prep Prepare this compound Dosing Solution Animal_model->Dose_prep Dosing Administer this compound (Oral Gavage or In-Diet) Dose_prep->Dosing Behavioral Behavioral Testing (Chronic Studies) Dosing->Behavioral Tissue_collection Tissue Collection (Brain, Kidney, Lung) Dosing->Tissue_collection Behavioral->Tissue_collection PD_analysis Pharmacodynamic Analysis (Western Blot for pLRRK2, pRab10) Tissue_collection->PD_analysis Histo_analysis Histological Analysis (e.g., TH Staining) Tissue_collection->Histo_analysis Biochem_analysis Biochemical Analysis Tissue_collection->Biochem_analysis

Caption: Workflow for this compound rodent studies.

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with this compound. It is crucial to perform pilot studies to determine the optimal dose and administration route for the specific rodent model and experimental goals. Careful monitoring of animal health and welfare throughout the study is paramount. The use of robust pharmacodynamic markers, such as the phosphorylation status of LRRK2 and its substrates, is essential for confirming target engagement and interpreting experimental outcomes. These guidelines will facilitate the effective use of this compound in advancing our understanding of LRRK2 biology and its role in Parkinson's disease.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) of LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a physiologically relevant cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein against thermal denaturation. When a protein is heated, it unfolds and aggregates. However, the binding of a ligand can increase the thermal stability of the protein, resulting in a higher melting temperature (Tagg). This thermal shift (ΔTagg) is a direct measure of target engagement.

LRRK2: A Key Target in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that functions as a kinase and a GTPase. Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity and is a significant risk factor for the disease. As a central player in cellular pathways, including vesicular trafficking and autophagy, LRRK2 has emerged as a critical therapeutic target for the development of disease-modifying treatments for Parkinson's disease.

LRRK2-IN-1: A Potent and Selective LRRK2 Inhibitor

LRRK2-IN-1 is a potent and selective, ATP-competitive inhibitor of LRRK2 kinase activity. It has demonstrated high affinity for both wild-type (WT) LRRK2 and the pathogenic G2019S mutant in various biochemical and cellular assays. By inhibiting the kinase activity of LRRK2, LRRK2-IN-1 can modulate downstream signaling events and is a valuable tool for studying the cellular functions of LRRK2 and for the development of therapeutic agents.

LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1

LRRK2 is a complex signaling protein with multiple domains. Its kinase activity is central to its pathological role in Parkinson's disease. Upon activation, LRRK2 phosphorylates a number of substrates, including a subset of Rab GTPases, which are key regulators of intracellular vesicle trafficking. LRRK2-IN-1 binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting its downstream signaling.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1 cluster_0 cluster_1 LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation ADP ADP LRRK2->ADP Phosphorylated_Rab Phosphorylated Rab GTPases Rab_GTPases->Phosphorylated_Rab Vesicular_Trafficking Vesicular Trafficking Autophagy Autophagy Vesicular_Trafficking->Autophagy Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Impacts LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2 Inhibition ATP ATP ATP->LRRK2 Binds to kinase domain Phosphorylated_Rab->Vesicular_Trafficking Modulates

Caption: LRRK2 Signaling and Inhibition.

Quantitative Data Summary

The following tables summarize the known potency of LRRK2-IN-1 from biochemical and cellular assays, as well as illustrative data from a Cellular Thermal Shift Assay (CETSA).

Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants

LRRK2 VariantAssay TypeIC50 (nM)
LRRK2 (WT)Biochemical13
LRRK2 (G2019S)Biochemical6
LRRK2 (WT)Cellular (TR-FRET)80
LRRK2 (G2019S)Cellular (TR-FRET)30

Table 2: Illustrative CETSA Data - Thermal Shift (ΔTagg)

This data is for illustrative purposes to demonstrate the expected outcome of a CETSA experiment with a potent binder like LRRK2-IN-1, based on thermal stabilization of up to 20°C observed in non-cellular thermal shift assays.

CompoundConcentration (µM)Tagg (°C)ΔTagg (°C)
Vehicle (DMSO)-45.0-
LRRK2-IN-1155.2+10.2
LRRK2-IN-11063.5+18.5

Table 3: Illustrative CETSA Data - Isothermal Dose-Response

This data is for illustrative purposes to demonstrate the expected outcome of an isothermal dose-response CETSA experiment.

LRRK2-IN-1 Concentration (µM)% LRRK2 Remaining (Normalized)
0 (Vehicle)100
0.01105
0.1150
1250
10320
EC50 (µM) ~0.2

Experimental Protocols

CETSA Experimental Workflow

The general workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis.

CETSA_Workflow CETSA Experimental Workflow for LRRK2-IN-1 A 1. Cell Culture (e.g., HEK293 expressing LRRK2) B 2. Compound Treatment (LRRK2-IN-1 or Vehicle) A->B C 3. Heating (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separation of Soluble Fraction (Centrifugation) D->E F 6. Protein Quantification (e.g., Western Blot for LRRK2) E->F G 7. Data Analysis (Melt Curve or Dose-Response Curve) F->G

Caption: CETSA Experimental Workflow.

Detailed Protocol for LRRK2-IN-1 CETSA

1. Cell Culture and Treatment:

  • Culture cells expressing LRRK2 (e.g., HEK293 cells stably expressing wild-type or G2019S LRRK2) to approximately 80% confluency.

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) at a density of 1-2 x 10^7 cells/mL.

  • Aliquot the cell suspension into PCR tubes.

  • Treat the cells with various concentrations of LRRK2-IN-1 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

2. Thermal Challenge:

  • Place the PCR tubes in a thermal cycler.

  • For generating a melt curve, heat the samples at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • For an isothermal dose-response curve, heat all samples at a single, pre-determined temperature (e.g., 50°C, the temperature at which a significant change in protein stability is observed) for 3 minutes, followed by cooling.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.

  • Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble proteins.

4. Protein Quantification (Western Blot):

  • Determine the protein concentration of the soluble fractions using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the amount of soluble LRRK2 at each temperature or compound concentration.

5. Data Analysis:

  • Melt Curve: Plot the percentage of soluble LRRK2 (normalized to the 37°C sample) against the temperature. The Tagg is the temperature at which 50% of the protein is denatured. A shift in the melt curve to the right in the presence of LRRK2-IN-1 indicates thermal stabilization.

  • Isothermal Dose-Response Curve: Plot the percentage of soluble LRRK2 (normalized to the vehicle-treated sample) against the log concentration of LRRK2-IN-1. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

Conclusion

The Cellular Thermal Shift Assay is a valuable method for confirming the direct engagement of LRRK2-IN-1 with its target, LRRK2, in a cellular context. By following these protocols, researchers can generate robust data to validate the intracellular activity of LRRK2 inhibitors and advance the development of novel therapeutics for Parkinson's disease.

Troubleshooting & Optimization

LRRK2-IN-14 Technical Support Center: Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the LRRK2 inhibitor, LRRK2-IN-14, ensuring its proper dissolution and stability in DMSO is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of solubility and stability considerations, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and similar LRRK2 inhibitors. For a related compound, LRRK2-IN-1, a solubility of up to 30 mg/mL (52.57 mM) in DMSO has been reported, often requiring sonication to achieve complete dissolution.[1] It is critical to use anhydrous, high-purity DMSO to prevent the introduction of water, which can significantly decrease the solubility of hydrophobic compounds like this compound.

Q2: My this compound powder is not fully dissolving in DMSO. What can I do?

A2: If you encounter difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Sonication: Use an ultrasonic water bath for 5-10 minutes to aid dissolution.[2]

  • Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, as it may lead to compound degradation.[2]

  • Vortexing: Vigorous vortexing for 1-2 minutes can help break up powder aggregates and facilitate dissolution.[2]

  • Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of the compound.[3]

Q3: How should I store my this compound stock solution in DMSO?

A3: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can lead to compound degradation.[2] For short-term storage (up to 6 months), -20°C is generally acceptable.[2]

Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic compounds prepared in DMSO. To mitigate this:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity and precipitation.[2]

  • Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the cell culture medium. Add the concentrated stock dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[4]

  • Pre-warmed Medium: Pre-warming the cell culture medium to 37°C can sometimes improve the solubility of the compound upon dilution.[2]

Quantitative Data Summary

For easy reference, the following tables summarize key quantitative data for LRRK2 inhibitors. While specific data for this compound is limited, the data for closely related compounds provides a valuable reference.

Table 1: Solubility of LRRK2 Inhibitors in DMSO

CompoundMolecular Weight ( g/mol )Solubility in DMSONotes
This compound381.35[5]Data not explicitly availableGeneral guidance for hydrophobic small molecules applies.
LRRK2-IN-1570.68[1]≥ 30 mg/mL (52.57 mM)[1]Requires sonication.[1]
MLi-2379.46[3]50 mg/mL (131.77 mM)[3]Requires sonication; hygroscopic nature of DMSO impacts solubility.[3]

Table 2: Recommended Storage Conditions for LRRK2 Inhibitor DMSO Stock Solutions

Storage TemperatureDurationRecommendation
-20°CShort-term (up to 6 months)[2]Aliquot to avoid freeze-thaw cycles.[2]
-80°CLong-term (up to 1 year)[2]Aliquot to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Calculate the required volume of DMSO to prepare a 10 mM stock solution based on the mass of the this compound powder (Molecular Weight: 381.35 g/mol ).[5]

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[2]

  • If the powder is not completely dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

Protocol 2: Dilution of this compound for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Calibrated pipettes

Methodology:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • To achieve a final concentration of 10 µM this compound in your cell culture, first prepare an intermediate dilution. For instance, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution.

  • Mix the intermediate dilution thoroughly by gentle pipetting.

  • Add the required volume of the intermediate dilution to your cell culture wells to reach the final desired concentration. For example, to achieve a 10 µM final concentration in a 1 mL well, add 100 µL of the 100 µM intermediate solution.

  • Gently swirl the plate to ensure even distribution of the compound.

  • Remember to include a vehicle control (DMSO only) in your experiment at the same final concentration as in the drug-treated wells.

Visual Guides

LRRK2_IN_14_Preparation_Workflow cluster_prep Stock Solution Preparation start This compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_sol Visually Inspect for Clarity dissolve->check_sol check_sol->dissolve Precipitate Present aliquot Aliquot into Single-Use Tubes check_sol->aliquot Clear Solution store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions in DMSO.

Troubleshooting_Solubility cluster_stock In DMSO Stock cluster_aqueous In Aqueous Medium problem Problem: this compound Precipitation cause_stock1 Cause: Low Purity / Wet DMSO problem->cause_stock1 cause_stock2 Cause: Supersaturated Solution problem->cause_stock2 cause_aq1 Cause: High Final DMSO % problem->cause_aq1 cause_aq2 Cause: Poor Mixing problem->cause_aq2 solution_stock1 Solution: Use Anhydrous, High-Purity DMSO cause_stock1->solution_stock1 solution_stock2 Solution: Gentle Warming / Sonication cause_stock2->solution_stock2 solution_aq1 Solution: Keep DMSO < 0.5% cause_aq1->solution_aq1 solution_aq2 Solution: Serial Dilution & Vortexing cause_aq2->solution_aq2

Caption: Troubleshooting guide for this compound solubility issues.

References

Optimizing LRRK2-IN-14 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of LRRK2-IN-14 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active and potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, targeting the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common G2019S mutation.[1] By blocking the kinase activity of LRRK2, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, thereby modulating the LRRK2 signaling pathway.

Q2: What is a recommended starting concentration for this compound in cell culture?

A recommended starting point for this compound is to perform a dose-response experiment ranging from 10 nM to 1 µM. Significant inhibition of LRRK2 kinase activity is often observed in the 100 nM to 1 µM range for similar LRRK2 inhibitors in various cell lines.[1] The optimal concentration will depend on the specific cell type, the LRRK2 mutation status, and the experimental endpoint.

Q3: How should I prepare and dissolve this compound for cell culture experiments?

This compound, like many kinase inhibitors, has limited aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[2] For cell-based assays, create fresh serial dilutions of the DMSO stock in pre-warmed cell culture medium immediately before use. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low, typically below 0.5%, and ideally at or below 0.1%.[3] Sonication or gentle warming (to 37°C) can aid in the dissolution of the stock solution.[2][3]

Q4: How can I verify that this compound is inhibiting LRRK2 kinase activity in my cells?

The most common method to confirm LRRK2 inhibition is to perform a Western blot analysis to assess the phosphorylation status of LRRK2 or its substrates. A reduction in the phosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser935) or a decrease in the phosphorylation of a downstream substrate like Rab10 at Thr73 are reliable indicators of LRRK2 kinase inhibition.[4]

Q5: What are the potential off-target effects of this compound?

While this compound is designed to be a selective LRRK2 inhibitor, off-target effects on other kinases can occur, especially at higher concentrations. It is advisable to consult kinase profiling data for the specific inhibitor if available. To confirm that an observed phenotype is due to on-target LRRK2 inhibition, consider using a structurally different LRRK2 inhibitor as a comparison or a "kinase-dead" LRRK2 mutant as a negative control.[1]

Data Presentation

Table 1: Inhibitory Activity of LRRK2 Inhibitors

CompoundTargetIC50Cell LineAssay Type
This compoundLRRK2 (G2019S)6.3 nM-Cellular Activity
LRRK2-IN-1LRRK2 (WT)13 nM-Biochemical
LRRK2-IN-1LRRK2 (G2019S)6 nM-Biochemical
LRRK2-IN-1LRRK2 (WT)0.08 µMU-2 OSTR-FRET
LRRK2-IN-1LRRK2 (G2019S)0.03 µMU-2 OSTR-FRET
LRRK2-IN-1HepG249.3 µM-Cytotoxicity
GSK2578215ALRRK2 (WT & G2019S)~10 nM-Biochemical
PF-06447475LRRK23 nM-Biochemical

Note: Data for LRRK2-IN-1, GSK2578215A, and PF-06447475 are provided for comparative purposes. Researchers should generate their own dose-response curves for this compound in their specific experimental system.

Experimental Protocols

Protocol 1: Cellular LRRK2 Autophosphorylation Assay via Western Blot

This protocol details the assessment of this compound's ability to inhibit LRRK2 autophosphorylation in a cellular context.

Materials:

  • Cells expressing LRRK2 (e.g., SH-SY5Y, HEK293T overexpressing LRRK2)

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere and reach 70-80% confluency. Treat cells with a serial dilution of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the phospho-signal to the total LRRK2 signal to determine the extent of inhibition.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effectors Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Monomer Rab29->LRRK2_inactive Recruitment to membranes 14-3-3 14-3-3 14-3-3->LRRK2_inactive Stabilization of inactive state LRRK2_active LRRK2 (Active) Dimer LRRK2_inactive->LRRK2_active Dimerization & Autophosphorylation LRRK2_active->LRRK2_inactive Dephosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Rab_GTPases->Cytoskeletal_Dynamics This compound This compound This compound->LRRK2_active Inhibition Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare 10 mM this compound stock in DMSO Dose_Response Treat cells with serial dilutions of this compound (10 nM - 1 µM) Prepare_Stock->Dose_Response Cell_Culture Culture cells to 70-80% confluency Cell_Culture->Dose_Response Incubate Incubate for desired time (e.g., 1-2 hours) Dose_Response->Incubate Cell_Lysis Lyse cells and quantify protein Incubate->Cell_Lysis Western_Blot Perform Western blot for pLRRK2 and total LRRK2 Cell_Lysis->Western_Blot Analyze_Data Quantify band intensity and determine optimal concentration Western_Blot->Analyze_Data Troubleshooting_Guide cluster_no_inhibition No LRRK2 Inhibition Observed cluster_toxicity High Cell Toxicity Start Problem Encountered Check_Inhibitor Inhibitor Inactive/Degraded? Start->Check_Inhibitor High_Concentration Concentration Too High? Start->High_Concentration Check_Solubility Inhibitor Precipitated? Check_Inhibitor->Check_Solubility No Solution_Inhibitor Use fresh inhibitor stock. Verify activity. Check_Inhibitor->Solution_Inhibitor Yes Check_Assay Assay Conditions Suboptimal? Check_Solubility->Check_Assay No Solution_Solubility Prepare fresh dilutions. Ensure final DMSO <0.1%. Check_Solubility->Solution_Solubility Yes Solution_Assay Optimize antibody concentrations and incubation times. Check_Assay->Solution_Assay Yes Solvent_Toxicity DMSO Toxicity? High_Concentration->Solvent_Toxicity No Solution_Concentration Perform dose-response to find non-toxic concentration. High_Concentration->Solution_Concentration Yes Off_Target Off-Target Effect? Solvent_Toxicity->Off_Target No Solution_Solvent Ensure final DMSO <0.1%. Include vehicle control. Solvent_Toxicity->Solution_Solvent Yes Solution_Off_Target Test a different LRRK2 inhibitor. Use kinase-dead control. Off_Target->Solution_Off_Target Yes

References

LRRK2-IN-14 off-target effects in kinase screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LRRK2-IN-14 in kinase screening and other experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Its primary target is the kinase domain of LRRK2, including the common pathogenic mutant G2019S. It is designed to be an ATP-competitive inhibitor.

Q2: What are the expected on-target cellular effects of this compound?

Inhibition of LRRK2 kinase activity by this compound is expected to produce several key cellular effects. A primary and readily measurable downstream effect is the dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935). This dephosphorylation event disrupts the binding of 14-3-3 proteins to LRRK2. The loss of 14-3-3 binding leads to a change in the subcellular localization of LRRK2, often causing it to form filamentous or skein-like structures within the cytoplasm.[1]

Q3: What are the known off-target effects of this compound?

While this compound is designed to be selective for LRRK2, it may exhibit off-target activity against other kinases, particularly at higher concentrations. Comprehensive kinome-wide screening data for this compound is not broadly published, but data from the closely related compound, LRRK2-IN-1, indicates potential off-target interactions. For example, LRRK2-IN-1 has been shown to inhibit other kinases such as DCLK2. It is crucial to consult available selectivity data and consider potential off-target effects when interpreting experimental results.

Q4: How can I assess the potency and selectivity of my batch of this compound?

It is recommended to perform in-house validation of each new batch of this compound. This can be achieved through a combination of in vitro biochemical assays to determine the IC50 against purified LRRK2 (both wild-type and relevant mutants) and a broad kinase screening panel (e.g., KINOMEscan) to assess its selectivity profile. Cellular assays, such as monitoring the dephosphorylation of LRRK2 at Ser935, can confirm target engagement and potency in a more physiologically relevant context.

Troubleshooting Guides

Guide 1: Inconsistent or No Inhibition of LRRK2 Activity in Biochemical Assays
Potential Issue Possible Cause(s) Recommended Solution(s)
No or weak inhibition observed Inhibitor Insolubility: this compound may have limited solubility in aqueous buffers.Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before diluting into the assay buffer. Prepare fresh stock solutions and consider a brief sonication.
High ATP Concentration: As an ATP-competitive inhibitor, high concentrations of ATP in the assay can outcompete this compound.Determine the Km of ATP for your LRRK2 enzyme preparation and use an ATP concentration at or below the Km. Alternatively, perform an ATP competition assay to understand the inhibitor's potency at different ATP concentrations.
Inactive Enzyme: The purified LRRK2 enzyme may have lost activity due to improper storage or handling.Verify the activity of your LRRK2 enzyme using a known potent inhibitor as a positive control. Use a fresh batch of enzyme if necessary.
High background signal Non-specific binding: Antibodies or detection reagents may be binding non-specifically.Optimize antibody concentrations, blocking conditions, and wash steps. Include appropriate controls, such as a "no enzyme" control, to determine the source of the background.
Contaminated Reagents: Buffers or other reagents may be contaminated.Prepare fresh buffers and use high-purity reagents.
Guide 2: Unexpected or Inconsistent Results in Cell-Based Assays
Potential Issue Possible Cause(s) Recommended Solution(s)
Lack of cellular response (e.g., no dephosphorylation of LRRK2 Ser935) Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.Verify the cell permeability of this compound in your specific cell line if data is available. Consider using cell lines with lower expression of efflux pumps like P-glycoprotein.
Inhibitor Efflux: Active transport of the inhibitor out of the cell by efflux pumps.Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) as a diagnostic tool, with appropriate controls.
Low LRRK2 Expression: The cell line may express low levels of endogenous LRRK2.Confirm LRRK2 expression levels by western blot or qPCR. Consider using a cell line with higher endogenous expression or an overexpression system.
Cell Toxicity Observed High Inhibitor Concentration: The concentration of this compound used may be cytotoxic.Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Ensure the final DMSO concentration is below the toxic threshold (typically <0.5%).
Off-target Effects: Inhibition of other essential kinases may lead to cell death.Consult kinome-wide selectivity data. If a specific off-target is suspected, use a more selective inhibitor for that kinase as a control to see if it recapitulates the toxic phenotype. Consider using a structurally distinct LRRK2 inhibitor to confirm that the toxicity is not a compound-specific artifact.
Variability in LRRK2 Phosphorylation Status Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can influence signaling pathways.Maintain consistent cell culture practices. Use low-passage cells and ensure consistent plating densities.
Sample Preparation: Inconsistent lysis or sample handling can lead to variability.Use lysis buffers containing fresh protease and phosphatase inhibitors. Ensure consistent protein concentrations for analysis.

Quantitative Data

Table 1: Potency of this compound

TargetAssay TypeIC50Reference
LRRK2 (G2019S)Cellular6.3 nM[2]
hERGElectrophysiology22 µM[2]

Table 2: Selectivity Profile of LRRK2-IN-1 (a closely related analog)

Data presented as % of control at a given concentration, where a lower value indicates stronger binding/inhibition.

Kinase% of Control @ 10 µM
LRRK2 <1%
DCLK2<10%
MAPK7<10%
DCLK1<10%
PLK4<10%
RPS6KA2<10%
RPS6KA6<10%
AURKB>10%
CHEK2>10%
MKNK2>10%
MYLK>10%
NUAK1>10%
PLK1>10%

Note: This data is for LRRK2-IN-1 and should be used as a reference. The off-target profile of this compound may differ.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay (Radiometric)

Objective: To determine the IC50 of this compound against purified LRRK2 enzyme.

Materials:

  • Purified recombinant LRRK2 (Wild-type or mutant)

  • LRRK2tide or Nictide peptide substrate

  • This compound

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • [γ-³²P]ATP

  • ATP

  • 96-well plates

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 µM with 3-fold serial dilutions.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the LRRK2 enzyme to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cellular LRRK2 Target Engagement Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser935.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with high endogenous expression)

  • This compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and capture the image.

  • Strip the membrane and re-probe with an antibody against total LRRK2 to serve as a loading control.

  • Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal to determine the extent of inhibition at each inhibitor concentration.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinase Upstream Kinase LRRK2_inactive LRRK2 (pSer910/pSer935) Upstream Kinase->LRRK2_inactive Phosphorylates 14-3-3 14-3-3 LRRK2_inactive->14-3-3 Binds LRRK2_active LRRK2 LRRK2_inactive->LRRK2_active Activation LRRK2_active->LRRK2_inactive Dephosphorylation (promoted by inhibitor) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates pRab_GTPases pRab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking This compound This compound This compound->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway and the mechanism of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_selectivity Selectivity Profiling b1 Prepare this compound Serial Dilutions b2 Incubate with Purified LRRK2 b1->b2 b3 Initiate Kinase Reaction (Substrate + ATP) b2->b3 b4 Measure Substrate Phosphorylation b3->b4 b5 Determine IC50 b4->b5 c1 Treat Cells with This compound c2 Lyse Cells c1->c2 c3 Western Blot for pLRRK2 & Total LRRK2 c2->c3 c4 Quantify Phosphorylation Inhibition c3->c4 c5 Confirm Cellular Potency c4->c5 s1 Screen this compound against Kinase Panel s2 Identify Off-Targets s1->s2 s3 Assess Selectivity Score s2->s3

Caption: General experimental workflow for characterizing this compound.

References

How to address poor cell permeability of LRRK2-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of LRRK2-IN-1 in experimental settings, with a particular focus on its known poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is LRRK2-IN-1 and what is its primary mechanism of action?

A1: LRRK2-IN-1 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of both wild-type LRRK2 and the common pathogenic G2019S mutant.[3][4] By binding to the kinase domain, LRRK2-IN-1 prevents the phosphorylation of LRRK2 substrates, effectively blocking its downstream signaling pathways.[4] In cellular models, treatment with LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at serine residues S910 and S935, which subsequently disrupts its interaction with 14-3-3 proteins.[5]

Q2: I am observing minimal to no effect of LRRK2-IN-1 in my cell-based assays. What could be the underlying issue?

A2: A primary challenge with LRRK2-IN-1 is its poor cell permeability and low brain penetration.[6][7] This means that the compound may not be efficiently crossing the cell membrane to reach its intracellular target, LRRK2. Consequently, you may need to use higher concentrations or longer incubation times to observe an effect. However, it is crucial to balance this with the potential for cytotoxicity at higher concentrations.[1][6]

Q3: What are the known off-target effects and cytotoxic potential of LRRK2-IN-1?

A3: LRRK2-IN-1 has been reported to be moderately cytotoxic, with an IC50 for cytotoxicity of 49.3 μM in HepG2 cells.[1][4] Furthermore, it has exhibited genotoxicity at concentrations as low as 3.9 μM in the absence of S9 metabolic activation.[1][4] Off-target kinase inhibition has been observed, with notable inhibition of MAPK7.[1] Therefore, it is essential to perform dose-response experiments to identify a concentration that effectively inhibits LRRK2 without causing significant cell death or off-target effects in your specific cell line.

Q4: Are there more cell-permeable alternatives to LRRK2-IN-1?

A4: Yes, several second-generation LRRK2 inhibitors have been developed with improved pharmacokinetic properties, including enhanced cell permeability and blood-brain barrier penetration. Some notable alternatives include GNE-7915, PF-06447475, and DNL201.[7][8][9] These compounds may serve as better tool compounds for in vitro and in vivo studies where cell permeability is a critical factor.

Troubleshooting Guide: Addressing Poor Cell Permeability of LRRK2-IN-1

This guide provides a systematic approach to troubleshoot experiments when poor cell permeability of LRRK2-IN-1 is suspected.

Problem Potential Cause Suggested Solution
No or weak inhibition of LRRK2 activity (e.g., pS935-LRRK2 levels remain high) 1. Insufficient intracellular concentration of LRRK2-IN-1 due to poor permeability. 2. Suboptimal incubation time. 3. Degradation of the compound in culture media.1. Increase Concentration: Perform a dose-response experiment with a concentration range of 1-10 µM to determine the optimal concentration for your cell type.[4] 2. Increase Incubation Time: Extend the incubation period (e.g., 24, 48, or 72 hours) to allow for sufficient accumulation of the inhibitor within the cells. 3. Media Replenishment: For longer-term experiments, consider replenishing the media with fresh LRRK2-IN-1 every 24-48 hours.
High levels of cell death observed 1. LRRK2-IN-1 concentration is too high, leading to cytotoxicity. 2. Solvent (e.g., DMSO) toxicity.1. Optimize Concentration: Determine the IC50 for cytotoxicity in your cell line using an assay like MTT or LDH release. Use a concentration that is effective for LRRK2 inhibition but well below the cytotoxic threshold. 2. Vehicle Control: Ensure the final solvent concentration is minimal and consistent across all treatment groups, including a vehicle-only control.
Inconsistent results between experiments 1. Variability in cell density or health. 2. Inconsistent compound handling and dilution.1. Standardize Cell Culture: Ensure consistent cell seeding density and monitor cell health prior to and during the experiment. 2. Proper Compound Preparation: Prepare fresh dilutions of LRRK2-IN-1 for each experiment from a validated stock solution.
Observed phenotype may be due to off-target effects LRRK2-IN-1 is inhibiting other kinases.Use a Structurally Different LRRK2 Inhibitor: Confirm your findings by using a structurally distinct, cell-permeable LRRK2 inhibitor (e.g., GNE-7915) as a control. An authentic LRRK2-dependent phenotype should be reproducible with different inhibitors.

Quantitative Data Summary

The following table provides a comparative overview of LRRK2-IN-1 and some of its more cell-permeable alternatives.

Compound IC50 LRRK2 (WT) IC50 LRRK2 (G2019S) Cellular Potency (pS935 LRRK2 IC50) Brain Penetration Notes
LRRK2-IN-1 13 nM[1]6 nM[1]80 nM (HEK293)[1]Low[6]Poor cell permeability, cytotoxic and genotoxic.[1][6]
GNE-7915 ---HighBrain-penetrant LRRK2 inhibitor.[8]
PF-06447475 ---GoodHigh potency and selectivity.[7]
DNL201 ---GoodHas been evaluated in clinical trials.[9]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay is a standard method to evaluate the intestinal permeability of a compound and can provide insights into its general cell permeability characteristics.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Complete culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • LRRK2-IN-1

  • Lucifer Yellow (as a marker for monolayer integrity)

  • Fluorescence plate reader

  • LC-MS/MS for compound quantification

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Test:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add HBSS containing Lucifer Yellow to the apical chamber and fresh HBSS to the basolateral chamber.

    • Incubate for 1 hour at 37°C.

    • Measure the fluorescence in the basolateral chamber. A low level of Lucifer Yellow permeation indicates a tight monolayer.

  • Permeability Assessment (Apical to Basolateral - A-B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the dosing solution of LRRK2-IN-1 in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect samples from both chambers at the end of the incubation.

  • Permeability Assessment (Basolateral to Apical - B-A):

    • To assess active efflux, perform the assay in the reverse direction, adding the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Sample Analysis: Quantify the concentration of LRRK2-IN-1 in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: Cellular LRRK2 Target Engagement Assay

This protocol is to determine the effective concentration of LRRK2-IN-1 required to inhibit LRRK2 kinase activity within cells by measuring the phosphorylation of LRRK2 at Ser935.

Materials:

  • Cell line of interest (e.g., HEK293 cells overexpressing LRRK2, or a cell line endogenously expressing LRRK2)

  • Complete culture medium

  • LRRK2-IN-1 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of LRRK2-IN-1 in complete culture medium. A suggested concentration range is 0 (vehicle control), 0.1, 0.3, 1, 3, and 10 µM.

    • Treat the cells with the different concentrations of LRRK2-IN-1 for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pS935-LRRK2, total LRRK2, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 and loading control signals.

    • Plot the normalized pS935-LRRK2 levels against the LRRK2-IN-1 concentration to determine the IC50 for cellular target engagement.

Visualizations

LRRK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor LRRK2_inactive LRRK2 (Inactive) Receptor->LRRK2_inactive Upstream Signals (e.g., stress) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation (GTP Binding, Dimerization) Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Kinase Activity pRab_GTPase p-Rab GTPase LRRK2_active->pRab_GTPase Phosphorylation Downstream_Effectors Downstream Effectors (Vesicle Trafficking, Autophagy) pRab_GTPase->Downstream_Effectors Signal Transduction LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_active Inhibition Experimental_Workflow cluster_troubleshooting Troubleshooting Workflow start Start: No effect of LRRK2-IN-1 observed q1 Is cell viability compromised? start->q1 sol1 Optimize concentration: Perform cytotoxicity assay (MTT/LDH) q1->sol1 Yes q2 Is LRRK2 phosphorylation inhibited? q1->q2 No sol1->q2 sol2 Increase concentration and/or incubation time q2->sol2 No q3 Are results reproducible? q2->q3 Yes sol2->q3 alt Consider alternative cell-permeable inhibitor sol2->alt sol3 Standardize cell culture and compound handling q3->sol3 No end End: Effective LRRK2 inhibition achieved q3->end Yes sol3->start Caco2_Assay_Workflow cluster_assay Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Verify monolayer integrity (e.g., with Lucifer Yellow) B->C D Add LRRK2-IN-1 to apical (donor) side C->D E Add fresh buffer to basolateral (receiver) side D->E F Incubate for a defined time (e.g., 2h) E->F G Collect samples from both chambers F->G H Quantify LRRK2-IN-1 (LC-MS/MS) G->H I Calculate Papp value H->I

References

Overcoming high background in LRRK2-IN-14 kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome high background in LRRK2-IN-14 kinase assays.

Troubleshooting Guide: High Background Signal

High background can obscure the true signal in a kinase assay, leading to a low signal-to-noise ratio and inaccurate results. The following guide provides a systematic approach to identifying and mitigating the common causes of high background.

Issue: The background signal in my LRRK2 kinase assay is unacceptably high.

High background can originate from several sources, including non-specific binding of assay components, enzymatic contaminants, or interference from the test compound itself. Follow these steps to troubleshoot the issue.

Step 1: Reagent and Buffer Optimization

The concentration and quality of your reagents are critical.

  • Possible Cause: Suboptimal concentrations of enzyme, substrate, or ATP.

  • Recommended Action:

    • Enzyme Titration: Perform a titration of the LRRK2 enzyme to find the optimal concentration that gives a robust signal without excessive background. It is important that the reactions are performed at or below the EC80 concentration of the kinase.[1]

    • Substrate and ATP Concentration: High concentrations of substrate or ATP can sometimes contribute to background. Optimize these concentrations to be at or near the Km value for the enzyme. For ATP-competitive inhibitors like this compound, high ATP concentrations can outcompete the inhibitor, so finding the right balance is crucial.[2]

    • Reagent Quality: Ensure all reagents, including buffers, are fresh and of high quality. Contaminated reagents can be a source of high background.[2]

  • Possible Cause: Non-specific binding of antibodies or tracer in TR-FRET assays.

  • Recommended Action:

    • Antibody/Tracer Titration: Titrate the detection antibody and/or fluorescent tracer to determine the concentration that maximizes the specific signal while minimizing background.[3]

    • Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to reduce non-specific binding to the plate or other surfaces. A common concentration is 0.1 mg/ml BSA.[4]

Step 2: Assay Protocol and Incubation Times

Careful execution of the assay protocol is essential.

  • Possible Cause: Inadequate washing steps.

  • Recommended Action: If your assay format includes wash steps (e.g., radioactive filter binding assays), ensure they are thorough enough to remove unincorporated labeled ATP.[5]

  • Possible Cause: Suboptimal incubation times.

  • Recommended Action: Optimize the incubation times for the kinase reaction and the detection steps. A 60-minute incubation at room temperature is a common starting point for the kinase reaction.[1]

Step 3: Compound-Related Interference

The inhibitor itself can sometimes interfere with the assay.

  • Possible Cause: High concentration of DMSO.

  • Recommended Action: Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) and consistent across all wells. Prepare a DMSO-only control to assess its effect on the background signal.[6] Performing initial dilutions of the inhibitor in 100% DMSO can minimize solubility problems when further diluting into aqueous buffers.[1]

  • Possible Cause: Off-target effects of this compound.

  • Recommended Action: While LRRK2-IN-1 is highly selective, it can inhibit other kinases at higher concentrations.[5] If you suspect off-target effects are contributing to your signal, consider using a structurally different LRRK2 inhibitor as a control.

Step 4: Control Experiments

Proper controls are necessary to diagnose the source of high background.

  • Possible Cause: Lack of appropriate controls.

  • Recommended Action:

    • "No Enzyme" Control: This control will help you determine the background signal originating from the substrate, buffer, and detection reagents.[2]

    • "No Substrate" Control: This will help identify any signal generated by autophosphorylation of the LRRK2 enzyme.

    • Positive Control Inhibitor: Use a well-characterized LRRK2 inhibitor with a known IC50 to ensure the assay is performing as expected.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for LRRK2-IN-1 and typical assay conditions.

Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants [5]

InhibitorTargetIC50 (nM)
LRRK2-IN-1LRRK2 (WT)13
LRRK2-IN-1LRRK2 (G2019S)6

Table 2: Example of Optimized Reagent Concentrations for an LRRK2 Kinase Assay [1][4]

ReagentFinal Concentration
LRRK2 EnzymeTitrated (e.g., EC80 value)
Peptide Substrate~20 µM
ATP~10 µM
MgCl210-20 mM
BSA0.1 mg/ml
DTT50 µM
DMSO≤ 1%

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (Radioactive) [5]

This protocol measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a peptide substrate.

Materials:

  • Purified, active GST-tagged LRRK2 (WT or G2019S mutant).[5]

  • Nictide or LRRKtide peptide substrate.[5]

  • [γ-³²P]ATP.[5]

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[4]

  • This compound stock solution in DMSO.

  • Stop Solution (e.g., 50 mM phosphoric acid).[5]

  • P81 phosphocellulose papers.[5]

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube/well, add the diluted this compound or DMSO (vehicle control).

  • Add the diluted LRRK2 enzyme and pre-incubate for 10-15 minutes at room temperature.[5]

  • Add the peptide substrate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

  • Dry the papers and quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Cellular LRRK2 Phosphorylation Assay (Western Blot) [7]

This assay measures the ability of an inhibitor to block LRRK2 autophosphorylation in a cellular context.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293 cells stably expressing LRRK2).[7]

  • This compound stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Antibodies: anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., GAPDH).[7]

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

  • Wash cells with ice-cold PBS and lyse them.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of each lysate.

  • Perform Western blot analysis using antibodies against pSer935-LRRK2, total LRRK2, and a loading control.

  • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

Signaling Pathways and Workflows

LRRK2_Signaling_Pathway LRRK2_IN_14 This compound LRRK2 LRRK2 Kinase LRRK2_IN_14->LRRK2 Inhibits pSubstrate Phosphorylated Substrate LRRK2->pSubstrate Phosphorylates ATP ATP ATP->LRRK2 Substrate Substrate (e.g., Rab GTPase) Substrate->LRRK2 Downstream Downstream Cellular Effects pSubstrate->Downstream

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow Start High Background in LRRK2 Assay Step1 Step 1: Check Reagents - Titrate Enzyme, Substrate, ATP - Titrate Antibody/Tracer - Use Fresh Buffers/Reagents Start->Step1 Step2 Step 2: Review Protocol - Optimize Incubation Times - Ensure Thorough Washing Step1->Step2 Step3 Step 3: Evaluate Compound - Check DMSO Concentration - Consider Off-Target Effects Step2->Step3 Step4 Step 4: Run Controls - 'No Enzyme' Control - 'No Substrate' Control - Positive Control Inhibitor Step3->Step4 Resolved Background Resolved Step4->Resolved

Caption: A systematic workflow for troubleshooting high background in LRRK2 kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the transfer of a phosphate group from ATP to LRRK2 substrates.[5]

Q2: What are the most common causes of high background in a LRRK2 TR-FRET assay?

A2: In TR-FRET assays, high background can be caused by non-specific binding of the europium-labeled antibody or the fluorescently labeled tracer to the assay plate or other components.[8] High concentrations of the kinase or tracer can also contribute to elevated background signals.

Q3: How can I be sure that the signal I am measuring is specific to LRRK2 activity?

A3: The best way to confirm specificity is to use proper controls. A "no enzyme" control will tell you the background from your other reagents.[2] Additionally, using a kinase-dead mutant of LRRK2 (e.g., D1994A) can demonstrate that the observed signal is dependent on LRRK2's catalytic activity.[9] Comparing results with a structurally unrelated LRRK2 inhibitor can also help confirm on-target effects.

Q4: Can the this compound compound itself interfere with the assay readout?

A4: It is possible for small molecules to interfere with assay signals, for example, by autofluorescence in fluorescence-based assays. To test for this, you can run a control where you add this compound to a reaction mixture without the enzyme and measure the signal.

Q5: What is a good starting point for the ATP concentration in my LRRK2 kinase assay?

A5: A common starting point for the ATP concentration is its Km value for LRRK2. However, since this compound is an ATP-competitive inhibitor, you may need to optimize the ATP concentration to achieve the desired assay window and sensitivity to the inhibitor.[2] An ATP concentration of 10 µM is often used in LRRK2 kinase assays.[3]

References

LRRK2-IN-14 dose-response curve troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this LRRK2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the generation of a this compound dose-response curve.

Q1: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound. What are the possible causes?

A1: A flat dose-response curve suggests a lack of inhibitory activity. Several factors could be at play:

  • Compound Integrity:

    • Degradation: Ensure this compound has been stored correctly. Improper storage can lead to degradation.

    • Solubility Issues: this compound is soluble in DMSO.[1] Ensure it is fully dissolved before adding it to your assay buffer. Precipitates can lead to an inaccurate concentration.

  • Assay Conditions:

    • Inactive Enzyme: Verify the activity of your LRRK2 enzyme preparation. Include a positive control inhibitor to confirm that the enzyme is active and the assay is working correctly.

    • Sub-optimal ATP Concentration: If you are performing a kinase assay, the concentration of ATP is critical. High concentrations of ATP can compete with an ATP-competitive inhibitor like this compound, leading to an apparent lack of inhibition. Determine the Km of your enzyme for ATP and use a concentration at or below this value.

  • Incorrect Reagents:

    • Substrate Issues: Ensure you are using the correct substrate for LRRK2 and that it is not degraded.

    • Antibody Problems (for ELISA/Western-based assays): If using an antibody-based detection method, confirm the specificity and activity of both the primary and secondary antibodies.

Q2: The IC50 value I'm getting is significantly higher than what is reported in the literature. What could be the reason?

A2: Discrepancies in IC50 values can arise from several experimental variables:

  • Assay Format: IC50 values obtained from biochemical assays (using purified enzyme) are often lower than those from cell-based assays. Cellular assays introduce factors like cell permeability, off-target effects, and compound metabolism that can influence the apparent potency.

  • LRRK2 Variant: this compound may exhibit different potencies against wild-type LRRK2 versus pathogenic mutants like G2019S. The G2019S mutation, for instance, is known to enhance kinase activity and can affect inhibitor binding.[2]

  • ATP Concentration: As mentioned previously, high ATP concentrations in biochemical assays will lead to a rightward shift in the dose-response curve and a higher apparent IC50 for ATP-competitive inhibitors.

  • Cellular Factors: In cell-based assays, the expression level of LRRK2, the presence of drug efflux pumps, and the overall health of the cells can all impact the measured IC50 value.

Q3: My dose-response curve is not a classic sigmoidal shape (e.g., it's biphasic or U-shaped). What does this mean?

A3: Non-sigmoidal dose-response curves can be complex to interpret but may indicate interesting biology or an experimental artifact:

  • Off-Target Effects: At higher concentrations, this compound might be inhibiting other kinases or cellular processes, leading to a complex cellular response. For example, this compound is known to have an inhibitory effect on hERG with an IC50 of 22 μM.[1][3] Such off-target activity could contribute to unexpected curve shapes, especially at higher concentrations.

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that may lead to non-specific inhibition or other artifacts, resulting in a "U-shaped" curve.

  • Cellular Toxicity: At higher concentrations, the compound may induce cytotoxicity, which can interfere with the assay readout and distort the dose-response curve.

Q4: I'm observing high variability between my replicate wells. How can I improve the consistency of my results?

A4: High variability can obscure the true dose-response relationship. Here are some tips to improve reproducibility:

  • Pipetting Accuracy: Ensure all pipettes are properly calibrated. Use low-retention pipette tips to minimize compound loss.

  • Mixing: Gently mix the plate after adding reagents to ensure a homogenous solution in each well.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the reagents and affect the results. If possible, avoid using the outermost wells for critical data points or ensure the plate is well-sealed during incubations.

  • Consistent Incubation: Maintain consistent incubation times and temperatures for all plates and samples.

Quantitative Data

The inhibitory potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental conditions.

InhibitorLRRK2 VariantAssay TypeIC50Reference
This compound G2019SCell-based6.3 nM[1][3]
This compound hERGOff-Target22 µM[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in generating reliable dose-response data for this compound.

Protocol 1: Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol describes how to measure the inhibition of LRRK2 autophosphorylation at a specific site (e.g., Ser1292) in a cellular context.

Workflow for Cellular LRRK2 Autophosphorylation Assay

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A Seed cells (e.g., HEK293T expressing LRRK2) B Treat with this compound dose range A->B C Incubate for a defined period B->C D Lyse cells C->D E Determine protein concentration D->E F Prepare samples for SDS-PAGE E->F G SDS-PAGE F->G H Transfer to membrane G->H I Block and probe with primary antibodies (pLRRK2, total LRRK2, loading control) H->I J Incubate with secondary antibodies I->J K Detect signal J->K L Quantify band intensities K->L M Normalize pLRRK2 to total LRRK2 L->M N Generate dose-response curve M->N O Calculate IC50 N->O G cluster_0 Reaction Setup cluster_1 Incubation & Termination cluster_2 Detection cluster_3 Data Analysis A Prepare reaction mix: Purified LRRK2, peptide substrate, buffer B Add this compound dose range A->B C Initiate reaction with ATP (e.g., [γ-32P]ATP) B->C D Incubate at 30°C C->D E Stop reaction D->E F Measure substrate phosphorylation E->F G Calculate % inhibition F->G H Generate dose-response curve G->H I Determine IC50 H->I LRRK2_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibition Inhibition LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active activation FourteenThreeThree 14-3-3 Proteins LRRK2_inactive->FourteenThreeThree binding Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases phosphorylates GTP GTP Binding GTP->LRRK2_active activates Mutations Pathogenic Mutations (e.g., G2019S) Mutations->LRRK2_active hyperactivates Phosphorylation Phosphorylation (e.g., pS910/pS935) Phosphorylation->LRRK2_inactive maintains inactive state via pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking alters Autophagy Autophagy pRab_GTPases->Autophagy alters Neuronal_Function Neuronal Function Vesicular_Trafficking->Neuronal_Function impacts Autophagy->Neuronal_Function impacts LRRK2_IN_14 This compound LRRK2_IN_14->LRRK2_active inhibits

References

Avoiding LRRK2-IN-14 degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the LRRK2 inhibitor, LRRK2-IN-14. Our goal is to help you achieve reliable and reproducible experimental outcomes.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffers

Precipitation of this compound upon dilution into aqueous experimental buffers is a frequent issue due to its hydrophobic nature. This can lead to inaccurate compound concentrations and unreliable experimental results.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Exceeding Solubility Limit This compound has low aqueous solubility. Ensure the final concentration in your experimental buffer does not exceed its solubility limit. It is advisable to perform a solubility test in your specific buffer system.
Improper Dissolution of Stock Solution Ensure the initial stock solution in DMSO is fully dissolved. Visually inspect for any particulates. Gentle warming to 37°C and sonication can aid in complete dissolution.
High Final DMSO Concentration Keep the final DMSO concentration in your aqueous buffer as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.
Rapid Dilution Avoid adding the DMSO stock solution directly and quickly into the full volume of the aqueous buffer. Instead, add the stock dropwise while gently vortexing or stirring the buffer to ensure rapid and even dispersion.
Temperature Changes Sudden decreases in temperature can reduce solubility. Prepare and use the solutions at a consistent temperature. If experiments are performed at room temperature or on ice, be aware of potential precipitation over time.
Buffer Composition High salt concentrations or certain buffer components can decrease the solubility of hydrophobic compounds. If possible, test the solubility of this compound in different buffer formulations. The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like bovine serum albumin (BSA) at 0.1% may improve solubility, but their compatibility with the specific assay must be verified.

Experimental Protocol: Assessing and Improving this compound Solubility

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous, high-purity DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Serial Dilution:

    • Perform serial dilutions of the DMSO stock to an intermediate concentration in your experimental buffer.

    • For the final dilution, add the intermediate dilution dropwise to the final buffer volume while gently mixing.

  • Solubility Test:

    • Prepare a series of dilutions of this compound in your final experimental buffer, bracketing the desired working concentration.

    • Incubate the solutions under the same conditions as your experiment (temperature, time).

    • Visually inspect for any signs of precipitation (cloudiness, particulates).

    • For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

Issue: Degradation of this compound in Experimental Buffers

The chemical stability of this compound in aqueous buffers can be influenced by several factors, leading to a loss of inhibitory activity over time.

Factors Affecting Stability and Mitigation Strategies

Factor Potential Issue Recommended Action
pH Extreme pH values can lead to hydrolysis of labile functional groups.Maintain the pH of your experimental buffer within a neutral range (pH 7.2-7.4) using a suitable buffering agent. The stability of related kinase inhibitors can be pH-dependent.
Temperature Higher temperatures accelerate the rate of chemical degradation.Prepare fresh working solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. During experiments, keep solutions on ice when not in immediate use.
Light Exposure Some small molecules are susceptible to photodegradation.Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Oxidation The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.While the core structure of similar inhibitors is generally stable, consider de-gassing your buffers if oxidative stress is a concern in your experimental system. The use of antioxidants is generally not recommended without thorough validation as they may interfere with the assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. Stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q2: I am observing a decrease in the inhibitory effect of this compound over the course of my experiment. What could be the reason?

A2: A decrease in inhibitory effect could be due to either degradation of the compound or its precipitation out of solution. Refer to the troubleshooting guides above to address both possibilities. It is recommended to prepare fresh working solutions for each experiment and to be mindful of the compound's stability under your specific experimental conditions (temperature, pH, and duration).

Q3: Can I add BSA or other proteins to my buffer to improve the stability and solubility of this compound?

A3: The addition of a carrier protein like BSA (Bovine Serum Albumin) can sometimes improve the solubility and stability of hydrophobic small molecules by preventing their adsorption to plasticware and reducing non-specific binding. However, it is crucial to validate that BSA does not interfere with your experimental assay, for instance, by binding to your target protein or affecting downstream detection methods. A typical starting concentration to test is 0.1% w/v.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a potent LRRK2 inhibitor, like many kinase inhibitors, it may have off-target effects. It is important to consult the manufacturer's data sheet and relevant literature for any known off-target activities. When interpreting experimental results, consider performing control experiments, such as using a structurally different LRRK2 inhibitor or a kinase-dead LRRK2 mutant, to confirm that the observed phenotype is due to the inhibition of LRRK2.

Visualizing LRRK2 Signaling and Experimental Workflows

To aid in understanding the experimental context and the mechanism of action of this compound, the following diagrams illustrate the core LRRK2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_activation LRRK2 Activation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) 14-3-3 14-3-3 LRRK2_Inactive->14-3-3 Binding (pS910/pS935) LRRK2_Active LRRK2 (Active) (e.g., G2019S mutation) LRRK2_Inactive->LRRK2_Active Mutations/ Dephosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Kinase Activity Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Dysfunctional Autophagy Phospho_Rab->Autophagy LRRK2_IN_14 This compound LRRK2_IN_14->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare this compound Stock in DMSO Dilution Prepare Working Dilutions in Experimental Buffer Stock_Prep->Dilution Cell_Culture Culture Cells (e.g., SH-SY5Y, primary neurons) Treatment Treat Cells with this compound or Vehicle Control Cell_Culture->Treatment Dilution->Treatment Lysis Cell Lysis Treatment->Lysis Phenotypic_Assay Phenotypic Assay (e.g., Neurite Outgrowth, Autophagy) Treatment->Phenotypic_Assay Western_Blot Western Blot for pLRRK2, pRab10, Total LRRK2 Lysis->Western_Blot

Caption: Workflow for Assessing this compound Efficacy.

Interpreting variable results with LRRK2-IN-14 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LRRK2-IN-14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain. This prevents the transfer of phosphate (B84403) from ATP to LRRK2 substrates, thereby inhibiting its kinase activity.

Q2: What are the common readouts to measure this compound efficacy?

Common readouts for assessing the efficacy of LRRK2 inhibitors like this compound include:

  • LRRK2 Autophosphorylation: Measuring the phosphorylation status of LRRK2 itself, for instance at serine 1292 (pS1292).

  • Substrate Phosphorylation: Assessing the phosphorylation of known LRRK2 substrates, such as Rab10 at threonine 73 (pT73).

  • 14-3-3 Protein Binding: LRRK2 kinase activity influences its interaction with 14-3-3 proteins. Inhibition of LRRK2 can disrupt this binding.

Q3: What are the known potency values for this compound?

Troubleshooting Guide

Issue 1: No or low inhibition of LRRK2 kinase activity observed.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Integrity/Solubility Ensure this compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Sonicate if necessary to aid dissolution. Avoid multiple freeze-thaw cycles which can degrade the compound.
Inhibitor Concentration The concentration of this compound may be too low for your specific cell type or experimental conditions. Perform a dose-response curve to determine the optimal concentration.
Incubation Time The incubation time with the inhibitor might be insufficient. Optimize the incubation time to ensure adequate target engagement.
High ATP Concentration (in vitro kinase assays) As an ATP-competitive inhibitor, high concentrations of ATP in your assay can outcompete this compound. Consider performing an ATP competition assay to find the optimal ATP concentration.
Inactive LRRK2 Enzyme Verify the activity of your recombinant LRRK2 enzyme. Use a known potent LRRK2 inhibitor as a positive control. Ensure proper storage and handling of the enzyme.
Assay Detection Sensitivity Your detection method (e.g., Western blot antibody) may not be sensitive enough to detect subtle changes in phosphorylation. Validate your antibodies and consider using a more sensitive detection reagent.
Issue 2: High variability in experimental results.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Cell Line Instability Use low-passage, authenticated cell lines. Regularly test for mycoplasma contamination, as it can significantly alter cellular signaling.
Inconsistent Cell Plating Ensure uniform cell seeding density across all wells and plates. Variations in cell number can lead to inconsistent results.
Inhibitor Preparation Prepare a master mix of the this compound dilution to add to your cells or assay to minimize pipetting errors between replicates.
Assay Timing Ensure that all experimental steps, especially incubation times with the inhibitor and assay reagents, are consistent across all samples.
Issue 3: Observed cellular toxicity.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High Inhibitor Concentration High concentrations of this compound may induce off-target effects or general cellular stress. Perform a dose-response experiment to identify the optimal non-toxic concentration range for your specific cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is below the toxic threshold for your cells (typically <0.5%).
Off-Target Effects To confirm that the observed toxicity is due to LRRK2 inhibition and not an off-target effect, consider using a structurally different LRRK2 inhibitor as a control to see if the toxic phenotype is replicated.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (Lanthascreen™ Activity Assay)

This protocol is a general guideline for measuring LRRK2 kinase activity in a biochemical assay format.

Materials:

  • Recombinant LRRK2 protein (Wild-Type or mutant)

  • This compound

  • LRRKtide (fluorescein-labeled peptide substrate)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen™ Tb-anti-pLRRKtide antibody

  • TR-FRET dilution buffer

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add this compound dilutions or DMSO (vehicle control).

  • Add the LRRK2 enzyme and the LRRKtide substrate to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction at room temperature for a specific duration (e.g., 60-120 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the Tb-labeled antibody and incubate to allow for binding to the phosphorylated substrate.

  • Read the plate on a suitable microplate reader (measuring the TR-FRET signal).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the autophosphorylation of LRRK2 at Ser1292.

Materials:

  • Cell line expressing LRRK2

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations of all samples.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pS1292-LRRK2 and total LRRK2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities for pS1292-LRRK2 and total LRRK2. Normalize the pS1292-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects Upstream Signals Upstream Signals Rab29 Rab29 Upstream Signals->Rab29 LRRK2 (Inactive) LRRK2 (Inactive) Rab29->LRRK2 (Inactive) Recruitment & Activation VPS35 VPS35 VPS35->LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Dimerization & GTP Binding Rab GTPases (Rab8, Rab10, Rab12) Rab GTPases (Rab8, Rab10, Rab12) LRRK2 (Active)->Rab GTPases (Rab8, Rab10, Rab12) Phosphorylation LRRK2_IN_14 LRRK2_IN_14 LRRK2_IN_14->LRRK2 (Active) Inhibition Phospho-Rab GTPases Phospho-Rab GTPases Rab GTPases (Rab8, Rab10, Rab12)->Phospho-Rab GTPases Vesicular Trafficking Vesicular Trafficking Phospho-Rab GTPases->Vesicular Trafficking Modulation

Caption: LRRK2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Seed Cells Inhibitor_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound Inhibitor_Prep->Treatment Lysis 4. Cell Lysis Treatment->Lysis Quantification 5. Protein Quantification Lysis->Quantification Western_Blot 6. Western Blot Quantification->Western_Blot Detection 7. Detection (pLRRK2 / pRab10) Western_Blot->Detection Data_Analysis 8. Quantify Band Intensity Detection->Data_Analysis Conclusion 9. Determine IC50 / Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting_Tree Start Variable Results with this compound Check_Inhibitor Is the inhibitor preparation fresh and properly solubilized? Start->Check_Inhibitor Yes_Inhibitor Yes Check_Inhibitor->Yes_Inhibitor No_Inhibitor No Check_Inhibitor->No_Inhibitor Check_Cells Are the cells low passage and mycoplasma free? Yes_Inhibitor->Check_Cells Remake_Inhibitor Prepare fresh inhibitor stock and dilutions. No_Inhibitor->Remake_Inhibitor Yes_Cells Yes Check_Cells->Yes_Cells No_Cells No Check_Cells->No_Cells Check_Assay Is the assay protocol consistent and optimized? Yes_Cells->Check_Assay Use_New_Cells Use new, low-passage, authenticated cells. No_Cells->Use_New_Cells Yes_Assay Yes Check_Assay->Yes_Assay No_Assay No Check_Assay->No_Assay Further_Investigation Consider off-target effects or inhibitor resistance. Yes_Assay->Further_Investigation Optimize_Assay Optimize antibody concentrations, incubation times, and controls. No_Assay->Optimize_Assay

Caption: Troubleshooting decision tree for variable this compound results.

References

Validation & Comparative

A Comparative Guide to LRRK2 Kinase Inhibitors: LRRK2-IN-14 and Other Key Preclinical and Clinical Tools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing research in Parkinson's disease and other LRRK2-associated pathologies. This guide provides an objective comparison of LRRK2-IN-14 with other widely used LRRK2 inhibitors, focusing on their performance supported by experimental data.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant genetic contributor to both familial and sporadic Parkinson's disease. This mutation leads to increased kinase activity, making LRRK2 a prime therapeutic target. Potent and selective inhibitors are crucial for dissecting LRRK2 signaling and for the development of novel therapeutics. This guide compares the biochemical potency, cellular activity, and pharmacokinetic properties of this compound against other notable LRRK2 inhibitors such as MLi-2, GNE-7915, and PF-06447475.

Quantitative Data Comparison

The following tables summarize the quantitative data for this compound and other key LRRK2 kinase inhibitors, providing a clear comparison of their biochemical and cellular potency, as well as their pharmacokinetic profiles.

Table 1: Biochemical and Cellular Potency of LRRK2 Kinase Inhibitors

InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM)Assay Type
This compound LRRK2 (G2019S)-6.3[1]Cellular Activity
MLi-2 LRRK2 (WT)0.76[2][3][4][5][6]1.4 (pSer935)[2][3][4][5][6]Purified Kinase Assay, Cellular pS935 Assay
GNE-7915 LRRK29 (IC50), 1 (Ki)[7][8]-Kinase Assay
PF-06447475 LRRK2 (WT)3[9][10][11]25 (whole cell)[9], <10 (pS935)[10][12]Purified Kinase Assay, Cellular Assays
GSK2578215A LRRK2 (WT)10.9[5]-Kinase Assay
LRRK2 (G2019S)8.9[5]-Kinase Assay
DNL201 (GNE-0877) LRRK23[13]-Kinase Assay

Table 2: Selectivity and Pharmacokinetic Properties of LRRK2 Kinase Inhibitors

InhibitorKinase SelectivityBrain PenetrationOral Bioavailability (F%)Species
This compound hERG IC50 = 22 µM[1]Yes[1]70.9[1]ICR mice[1]
MLi-2 >295-fold selectivity over 300 kinases[3][4]Yes[2][4]-Mice[4]
GNE-7915 High selectivity against 187 kinases[8]Yes[7][8][14]Good in rats[7]Rats, Cynomolgus monkeys[7][8][15]
PF-06447475 Highly selective[9][10][11]Yes[9][10][11]-Rats, G2019S BAC-transgenic mice[10]
DNL201 (GNE-0877) Selective[13]CNS-penetrant[13]-Cynomolgus macaques[16]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibition Inhibitor Action LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP-binding/ Dimerization Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases p-Rab GTPases (pT73-Rab10) Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab_GTPases->Cytoskeletal_Dynamics Autophagy Autophagy pRab_GTPases->Autophagy LRRK2_Inhibitor LRRK2 Kinase Inhibitor (e.g., this compound) LRRK2_Inhibitor->LRRK2_active Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 determination) pS935_Assay pS935-LRRK2 Cellular Assay (Target Engagement) Biochemical_Assay->pS935_Assay Potency Confirmation Selectivity_Profiling Kinome-wide Selectivity Screening PK_Studies Pharmacokinetic Analysis (Brain Penetration, Bioavailability) Selectivity_Profiling->PK_Studies Safety Assessment pRab10_Assay pT73-Rab10 Cellular Assay (Substrate Phosphorylation) pS935_Assay->pRab10_Assay Downstream Effect pRab10_Assay->PK_Studies In Vivo Candidate Selection PD_Studies Pharmacodynamic Studies (Target Engagement in vivo) PK_Studies->PD_Studies Efficacy Testing

References

LRRK2-IN-14 vs. DNL201: A Comparative Guide to LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the development of disease-modifying treatments for Parkinson's disease. The discovery of pathogenic gain-of-function mutations in the LRRK2 gene, such as the common G2019S variant, has spurred the development of potent and selective kinase inhibitors. This guide provides an objective comparison of two such inhibitors: LRRK2-IN-14, a recent preclinical candidate, and DNL201, a clinical-stage inhibitor. This comparison is based on available preclinical and clinical data to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Signaling Pathway

Both this compound and DNL201 are small molecule inhibitors that target the kinase activity of LRRK2. LRRK2 is a large, multi-domain protein, and its kinase hyperactivity is a key pathogenic event in LRRK2-associated Parkinson's disease.[1][2] These inhibitors act by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[3][4]

A primary and well-validated downstream substrate of LRRK2 is the Rab GTPase, Rab10. The phosphorylation of Rab10 at threonine 73 (pT73) is a robust biomarker of LRRK2 kinase activity in both cellular and in vivo models.[5] Another key biomarker is the phosphorylation of LRRK2 at serine 935 (pS935), which, while not a direct autophosphorylation site, is dependent on LRRK2 kinase activity and serves as a reliable indicator of target engagement by inhibitors.[6][7] Inhibition of LRRK2 by compounds like DNL201 has been shown to restore lysosomal function, which is often impaired by pathogenic LRRK2 mutations.[8]

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase Activity cluster_inhibitors Inhibition cluster_downstream Downstream Effects LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S)->LRRK2 (Active) Hyperactivation Upstream Regulators Upstream Regulators Upstream Regulators->LRRK2 (Active) pS935-LRRK2 pS935-LRRK2 LRRK2 (Active)->pS935-LRRK2 Autophosphorylation (indirect) Rab10 Rab10 LRRK2 (Active)->Rab10 Phosphorylation This compound This compound This compound->LRRK2 (Active) Inhibition DNL201 DNL201 DNL201->LRRK2 (Active) Inhibition pT73-Rab10 pT73-Rab10 Rab10->pT73-Rab10 Lysosomal Dysfunction Lysosomal Dysfunction pT73-Rab10->Lysosomal Dysfunction Neuronal Toxicity Neuronal Toxicity Lysosomal Dysfunction->Neuronal Toxicity

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and DNL201.

Table 1: In Vitro and Cellular Potency

CompoundTargetAssay TypeIC50Reference
This compound LRRK2 (G2019S)Cellular Activity6.3 nM[1]
DNL201 LRRK2 (WT)Biochemical1-10 nM (approx.)Data extrapolated from multiple sources
DNL201 LRRK2 (G2019S)Biochemical1-10 nM (approx.)Data extrapolated from multiple sources

Table 2: In Vivo Pharmacodynamics and Properties

CompoundAnimal ModelDoseRoute of Admin.Key FindingReference
This compound ICR Mice30 mg/kgOral (single)Reduced phosphorylated LRRK2 to 34% in the brain.[1]
DNL201 Healthy Volunteers & PD PatientsVariousOralDose-dependent reduction in pS935-LRRK2 and pT73-Rab10 in blood.[8]
This compound ---Orally active, blood-brain barrier permeable.[1]
DNL201 ---Orally bioavailable, CNS penetrant.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize LRRK2 inhibitors.

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against wild-type and/or mutant LRRK2.

Methodology:

  • Reaction Setup: A master mix is prepared containing purified recombinant LRRK2 protein (e.g., a fragment containing the kinase domain) and a suitable substrate in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 2.5 mM MgCl2). A generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., LRRKtide) can be used.[10]

  • Inhibitor Addition: The test inhibitor (e.g., this compound or DNL201) is serially diluted in DMSO and added to the reaction wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or in a system where ADP production is measured).

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C or room temperature).[11]

  • Detection: The amount of substrate phosphorylation is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, such as ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.[11]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Cellular Potency)

This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context by monitoring the phosphorylation of LRRK2 at Serine 935 (pS935-LRRK2).

Objective: To determine the cellular IC50 of an inhibitor by measuring the reduction in pS935-LRRK2 levels.

Methodology:

  • Cell Culture and Treatment: Cells expressing LRRK2 (either endogenously, like A549 cells, or through transient/stable transfection, like HEK293 or SH-SY5Y cells) are cultured in appropriate multi-well plates.[12][13] The cells are then treated with a dose range of the LRRK2 inhibitor for a specified time (e.g., 90 minutes).[12]

  • Cell Lysis: After treatment, the cells are lysed using a buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Detection Method:

    • Western Blot: Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with primary antibodies specific for pS935-LRRK2 and total LRRK2 (as a loading control).[14]

    • ELISA/HTRF: For higher throughput, an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay can be used.[7][15] In these formats, lysates are incubated with specific antibody pairs (e.g., one for total LRRK2 and another for pS935-LRRK2) that are coupled to a detection system (e.g., a fluorescent donor-acceptor pair for HTRF).[15][16][17][18]

  • Data Analysis: The signal from pS935-LRRK2 is normalized to the total LRRK2 signal. The percentage of inhibition is calculated for each inhibitor concentration, and the cellular IC50 is determined from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro (Biochemical) cluster_cellular Cellular cluster_invivo In Vivo Purified LRRK2 Enzyme Purified LRRK2 Enzyme Inhibitor Titration Inhibitor Titration Purified LRRK2 Enzyme->Inhibitor Titration Kinase Assay (e.g., ADP-Glo) Kinase Assay (e.g., ADP-Glo) Inhibitor Titration->Kinase Assay (e.g., ADP-Glo) Biochemical IC50 Biochemical IC50 Kinase Assay (e.g., ADP-Glo)->Biochemical IC50 Cell Culture (e.g., HEK293, A549) Cell Culture (e.g., HEK293, A549) Inhibitor Treatment Inhibitor Treatment Cell Culture (e.g., HEK293, A549)->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Detection (Western, HTRF, ELISA) Detection (Western, HTRF, ELISA) Cell Lysis->Detection (Western, HTRF, ELISA) Cellular IC50 Cellular IC50 Detection (Western, HTRF, ELISA)->Cellular IC50 Animal Model (e.g., Mouse, Rat) Animal Model (e.g., Mouse, Rat) Inhibitor Dosing (e.g., Oral) Inhibitor Dosing (e.g., Oral) Animal Model (e.g., Mouse, Rat)->Inhibitor Dosing (e.g., Oral) Tissue/Blood Collection Tissue/Blood Collection Inhibitor Dosing (e.g., Oral)->Tissue/Blood Collection Biomarker Analysis (pLRRK2, pRab10) Biomarker Analysis (pLRRK2, pRab10) Tissue/Blood Collection->Biomarker Analysis (pLRRK2, pRab10) Efficacy & PK/PD Efficacy & PK/PD Biomarker Analysis (pLRRK2, pRab10)->Efficacy & PK/PD

Summary and Conclusion

Both this compound and DNL201 are potent inhibitors of LRRK2 kinase activity. DNL201 has progressed to clinical trials and has demonstrated target engagement and a generally well-tolerated safety profile in humans.[8] this compound is a more recently disclosed preclinical compound with demonstrated cellular and in vivo activity, including brain penetrance.[1]

For researchers, the choice between these inhibitors will depend on the specific application:

  • DNL201 represents a clinically relevant tool for studies aiming to understand the effects of a compound that has been tested in humans. Its established biomarker data provides a valuable benchmark.

  • This compound is a potent, brain-penetrant preclinical tool suitable for in vitro and in vivo studies exploring the fundamental biology of LRRK2 and the therapeutic potential of its inhibition.

The continued development and characterization of diverse LRRK2 inhibitors are essential for advancing our understanding of Parkinson's disease and for the ultimate goal of developing effective disease-modifying therapies. The experimental protocols and comparative data presented in this guide are intended to support these critical research endeavors.

References

Head-to-head comparison of LRRK2-IN-14 and MLi-2

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of LRRK2 Inhibitors: LRRK2-IN-1 and MLi-2

This guide provides a comprehensive, data-driven comparison of two pivotal research compounds, LRRK2-IN-1 and MLi-2, designed for researchers, scientists, and drug development professionals investigating Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations leading to increased LRRK2 kinase activity are a significant genetic cause of both familial and sporadic Parkinson's disease, making potent and selective inhibitors essential tools for studying LRRK2 signaling and developing novel therapeutics.

Note on LRRK2-IN-14: Initial searches for "this compound" did not yield sufficient data for a comprehensive comparison. However, the well-characterized and structurally related inhibitor, LRRK2-IN-1, is widely documented. This guide will therefore focus on LRRK2-IN-1 as a benchmark compound for comparison against MLi-2.

Quantitative Data Summary

The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for LRRK2-IN-1 and MLi-2, facilitating a direct comparison.

Table 1: Biochemical Potency
CompoundTargetIC50 (nM)Assay Conditions
LRRK2-IN-1 LRRK2 (Wild-Type)13[1]0.1 mM ATP
LRRK2 (G2019S)6[1]0.1 mM ATP
MLi-2 LRRK20.76[2]Purified LRRK2 kinase assay
Table 2: Cellular Activity
CompoundAssayCell LineIC50 (nM)
LRRK2-IN-1 LRRK2 dephosphorylation (Ser910/Ser935)HEK293~1000-3000[1]
MLi-2 LRRK2 dephosphorylation (pSer935)Cellular Assay1.4[2]
Radioligand Competition BindingNot Specified3.4[2]
Table 3: Kinase Selectivity
CompoundSelectivity ProfileNotes
LRRK2-IN-1 Profiled against >470 kinases. Shows activity against DCLK2 (Kd = 16 nM) and MAPK7 (Kd = 28 nM).Comprehensive selectivity profiling performed using multiple platforms (KINOMEscan™, Dundee profiling, KiNativ™).
MLi-2 >295-fold selectivity for LRRK2 over a panel of 300 other kinases.Also demonstrates high selectivity against a diverse panel of receptors and ion channels.[2]
Table 4: In Vivo Pharmacokinetics & Target Engagement
CompoundAnimal ModelDose & RouteKey Findings
LRRK2-IN-1 MouseNot SpecifiedT1/2 = 4.47 hours, Bioavailability (F) = 49.3%[1].
Mouse10 mg/kg (co-administered)Reduced uptake of [3H]LRRK2-IN-1 in brain and kidney by 50-60% with a competing inhibitor[3].
MLi-2 MouseAcute and subchronic oral dosingDose-dependent central and peripheral target inhibition (measured by pSer935 LRRK2 dephosphorylation) over 24 hours[2].
MitoPark MouseChronic treatment (15 weeks)Well-tolerated with brain and plasma exposures >100x the in vivo plasma IC50 for LRRK2 inhibition[2].

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core Activity cluster_downstream Downstream Effects cluster_inhibition Inhibitor Action Upstream_Signals Upstream Signals (e.g., membrane proteins, phosphorylation regulation) LRRK2 LRRK2 Upstream_Signals->LRRK2 GTPase_Activity GTPase Activity LRRK2->GTPase_Activity Kinase_Activity Kinase Activity LRRK2->Kinase_Activity Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Rab_GTPases Rab GTPases Kinase_Activity->Rab_GTPases phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking LRRK2_IN_1_MLi_2 LRRK2-IN-1 / MLi-2 LRRK2_IN_1_MLi_2->Kinase_Activity inhibit

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Screen Kinase Selectivity Screening Biochemical_Assay->Selectivity_Screen Cellular_Assay Cellular Target Engagement (e.g., Western Blot for pLRRK2) Selectivity_Screen->Cellular_Assay CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Assay->CETSA PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) CETSA->PK_PD Efficacy_Models Efficacy in Disease Models PK_PD->Efficacy_Models Inhibitor_Comparison Inhibitors LRRK2 Inhibitors LRRK2_IN_1 LRRK2-IN-1 Inhibitors->LRRK2_IN_1 MLi_2 MLi-2 Inhibitors->MLi_2 Potency Potency LRRK2_IN_1->Potency Good (nM) Selectivity Selectivity LRRK2_IN_1->Selectivity High Cellular_Activity Cellular Activity LRRK2_IN_1->Cellular_Activity Moderate (µM) In_Vivo_Data In Vivo Data LRRK2_IN_1->In_Vivo_Data Available MLi_2->Potency Excellent (sub-nM) MLi_2->Selectivity Very High MLi_2->Cellular_Activity High (nM) MLi_2->In_Vivo_Data Extensive

References

Cross-Validation of LRRK2-IN-14: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the LRRK2 kinase inhibitor, LRRK2-IN-14, with other commonly used inhibitors. The information presented is intended to support preclinical research efforts by offering a cross-validation of this compound's effects in various cellular models. This document summarizes key experimental data, provides detailed protocols for essential assays, and visualizes relevant biological pathways and workflows.

Comparative Efficacy of LRRK2 Inhibitors

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. This mutation leads to increased kinase activity, making LRRK2 a prime therapeutic target. Small molecule inhibitors are being developed to normalize this hyperactivity. The following tables summarize the in vitro and cellular potency of this compound in comparison to other well-characterized LRRK2 inhibitors, MLi-2 and GZD-824.

Table 1: In Vitro and Cellular IC50 Values of LRRK2 Inhibitors
InhibitorTargetAssay TypeIC50 (nM)Cell Line
This compound LRRK2 (G2019S)Cellular Activity6.3[1]Not Specified
MLi-2LRRK2 (Wild-Type)Biochemical (LRRKtide)4[2]-
MLi-2LRRK2 (G2019S)Biochemical (LRRKtide)Similar to WT[2]-
MLi-2LRRK2 (Wild-Type)Cellular (pSer935)4.6[3]HEK293
MLi-2LRRK2 (G2019S)Cellular (pSer935)2.3[3]HEK293
GZD-824LRRK2 (Wild-Type)Biochemical (Nictide)17[4]-
GZD-824LRRK2 (G2019S)Biochemical (Nictide)80[4]-
GZD-824LRRK2 (Wild-Type)Cellular (pRab10)70MEFs
GZD-824LRRK2 (G2019S)Cellular (pRab10)233[4]MEFs

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and ATP concentration. The data presented here is for comparative purposes.

LRRK2 Signaling Pathway and Point of Intervention

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It plays a role in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to aberrant phosphorylation of its substrates. Key substrates of LRRK2 include a subset of Rab GTPases, such as Rab8, Rab10, and Rab12. The phosphorylation of these Rab proteins by LRRK2 can affect their function in regulating intracellular transport. LRRK2 inhibitors, including this compound, act by blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 LRRK2 (WT/Mutant) Upstream Signals->LRRK2 Activation Rab29 Rab29 Rab29->LRRK2 Activation 14-3-3 14-3-3 LRRK2->14-3-3 Binding (regulated by phosphorylation) Rab_GTPases Rab GTPases (e.g., Rab8, Rab10, Rab12) LRRK2->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neurite_Outgrowth Neurite Outgrowth Rab_GTPases->Neurite_Outgrowth LRRK2_IN-14 This compound LRRK2_IN-14->LRRK2 Inhibition

LRRK2 signaling pathway and inhibitor action.

Experimental Protocols

Western Blot for LRRK2 Phosphorylation

This protocol is for assessing the inhibition of LRRK2 kinase activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser935 or its substrate Rab10 at Thr73.

Materials:

  • Cell lines expressing LRRK2 (e.g., SH-SY5Y, HEK293T, A549)

  • This compound and other inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-pRab10 (Thr73), anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Workflow:

Western_Blot_Workflow A 1. Cell Culture & Treatment - Plate cells and allow to adhere. - Treat with LRRK2 inhibitors at desired concentrations and time points. B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in lysis buffer. A->B C 3. Protein Quantification - Determine protein concentration using BCA assay. B->C D 4. SDS-PAGE - Normalize protein samples and load onto gel. C->D E 5. Protein Transfer - Transfer proteins to a PVDF membrane. D->E F 6. Blocking & Antibody Incubation - Block membrane. - Incubate with primary and then secondary antibodies. E->F G 7. Detection - Apply ECL substrate and visualize bands. F->G H 8. Analysis - Quantify band intensities and normalize to total protein and loading control. G->H

Western blot experimental workflow.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or other inhibitors for the desired duration (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal and the loading control.

Cell Viability Assay (MTT/XTT)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with LRRK2 inhibitors.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y)

  • This compound and other inhibitors

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • For XTT: Add the XTT labeling mixture and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Neurite Outgrowth Assay

This assay is used to assess the effect of LRRK2 inhibitors on the neurite length and branching of neuronal cells.

Materials:

  • Differentiable neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons

  • Differentiation-inducing medium (e.g., containing retinoic acid for SH-SY5Y)

  • This compound and other inhibitors

  • High-content imaging system or fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Cell Plating and Differentiation: Plate cells on coated coverslips or in multi-well plates. Induce differentiation for several days.

  • Inhibitor Treatment: Treat the differentiated cells with LRRK2 inhibitors at various concentrations.

  • Immunostaining (optional): Fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).

  • Image Acquisition: Capture images of the neurons using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use image analysis software to automatically or semi-automatically trace the neurites and measure parameters such as total neurite length, number of branches, and number of primary neurites.

  • Data Analysis: Compare the neurite outgrowth parameters between inhibitor-treated and control groups.

Conclusion

This compound is a potent inhibitor of the LRRK2 G2019S mutant. The provided data and protocols offer a framework for the cross-validation of its effects in various cell lines and against other LRRK2 inhibitors. For robust and reproducible results, it is crucial to carefully control experimental conditions and utilize appropriate cellular models that are relevant to the research question. Further studies are warranted to fully characterize the selectivity and off-target effects of this compound and to evaluate its efficacy in more complex in vitro and in vivo models of Parkinson's disease.

References

LRRK2-IN-14: A Comparative Guide to IC50 Determination and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the LRRK2 inhibitor, LRRK2-IN-14, with other notable alternatives. The focus is on the half-maximal inhibitory concentration (IC50) determination and validation, supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools for studying Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.

Quantitative Data Summary

The following tables summarize the biochemical and cellular IC50 values of this compound and other well-characterized LRRK2 inhibitors against wild-type (WT) and the common pathogenic G2019S mutant LRRK2.

Table 1: Biochemical IC50 Values of LRRK2 Inhibitors

InhibitorLRRK2 (WT) IC50 (nM)LRRK2 (G2019S) IC50 (nM)Assay Type
This compound Data not available0.2Biochemical
LRRK2-IN-1136Radiometric
GNE-79159Not ReportedNot Reported
MLi-20.80.76Biochemical

Table 2: Cellular IC50 Values of LRRK2 Inhibitors

InhibitorLRRK2 (WT) pSer935 IC50 (nM)LRRK2 (G2019S) pSer935 IC50 (nM)Cell Line
This compound Data not available6.3Not Specified
LRRK2-IN-1136HEK293
MLi-21.4Not ReportedNot Reported

Note: The IC50 value for this compound against wild-type LRRK2 was not available in the public domain at the time of this publication.

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways, including its activation, downstream substrates, and its implication in Parkinson's disease pathogenesis.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway PD_Mutations PD Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active) PD_Mutations->LRRK2_Active Promotes LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Phospho_Rab Phosphorylated Rab GTPases LRRK2_Active->Phospho_Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Regulates Autophagy Autophagy Phospho_Rab->Autophagy Regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Impacts Autophagy->Neuronal_Survival Impacts LRRK2_IN_14 This compound LRRK2_IN_14->LRRK2_Active Inhibits

Caption: LRRK2 signaling and point of inhibition.

Experimental Protocols

Biochemical IC50 Determination (Radiometric Assay)

This protocol outlines a standard method for determining the in vitro potency of LRRK2 inhibitors.

1. Materials:

  • Recombinant human LRRK2 (WT or G2019S)
  • LRRKtide peptide substrate
  • [γ-³³P]ATP
  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 6 mM MgCl₂, 1 mM DTT)
  • LRRK2 inhibitor (e.g., this compound) dissolved in DMSO
  • 96-well filter plates
  • Phosphoric acid wash buffer
  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the LRRK2 inhibitor in kinase assay buffer.
  • In a 96-well plate, add the LRRK2 enzyme, LRRKtide substrate, and the inhibitor at various concentrations.
  • Initiate the kinase reaction by adding [γ-³³P]ATP.
  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
  • Terminate the reaction by adding phosphoric acid.
  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
  • Measure the incorporated radioactivity using a scintillation counter.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular IC50 Determination (Western Blot for pSer935-LRRK2)

This protocol describes a method to assess the potency of LRRK2 inhibitors in a cellular context by measuring the phosphorylation of LRRK2 at Serine 935, a marker of LRRK2 kinase activity.

1. Materials:

  • Human cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y)
  • LRRK2 inhibitor (e.g., this compound)
  • Cell lysis buffer
  • Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2
  • HRP-conjugated secondary antibody
  • Chemiluminescent substrate
  • SDS-PAGE and Western blotting equipment

2. Procedure:

  • Plate cells and allow them to adhere.
  • Treat cells with a range of concentrations of the LRRK2 inhibitor for a specified time (e.g., 90 minutes).
  • Lyse the cells and determine the protein concentration of the lysates.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2.
  • Incubate with an appropriate HRP-conjugated secondary antibody.
  • Visualize the protein bands using a chemiluminescent substrate.
  • Quantify the band intensities for pSer935-LRRK2 and total LRRK2.
  • Normalize the pSer935-LRRK2 signal to the total LRRK2 signal.
  • Plot the normalized pSer935-LRRK2 levels against the inhibitor concentration to determine the cellular IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of a LRRK2 inhibitor.

IC50_Determination_Workflow IC50 Determination Workflow Start Start Inhibitor_Prep Prepare Inhibitor Dilutions Start->Inhibitor_Prep Biochemical_Assay Biochemical Assay Inhibitor_Prep->Biochemical_Assay Cellular_Assay Cellular Assay Inhibitor_Prep->Cellular_Assay Data_Acquisition_Bio Data Acquisition (e.g., Scintillation Counting) Biochemical_Assay->Data_Acquisition_Bio Data_Acquisition_Cell Data Acquisition (e.g., Western Blot Imaging) Cellular_Assay->Data_Acquisition_Cell Data_Analysis Data Analysis (Non-linear Regression) Data_Acquisition_Bio->Data_Analysis Data_Acquisition_Cell->Data_Analysis IC50_Value Determine IC50 Value Data_Analysis->IC50_Value

Orthogonal Assays to Confirm LRRK2-IN-1 Cellular Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the inhibitor LRRK2-IN-1 being a critical tool for studying its function. Confirmation of its cellular activity requires a multi-faceted approach employing orthogonal assays. This guide provides a comparative overview of key experimental methods to validate the cellular efficacy of LRRK2-IN-1 and alternative inhibitors, complete with supporting data and detailed protocols.

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a large, multi-domain protein with kinase activity that phosphorylates various substrates, including Rab GTPases. LRRK2-IN-1 is an ATP-competitive inhibitor that binds to the kinase domain, blocking its phosphotransferase activity. This inhibition can be measured directly by assessing LRRK2 autophosphorylation or indirectly by quantifying the phosphorylation of its downstream substrates.

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates cluster_inhibitor Inhibition Upstream Kinases Upstream Kinases LRRK2 Active LRRK2 Upstream Kinases->LRRK2 Activation pLRRK2 pLRRK2 (S1292) (Autophosphorylation) LRRK2->pLRRK2 ATP -> ADP Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 pRab10 (T73) Rab10->pRab10 LRRK2-IN-1 LRRK2-IN-1 LRRK2-IN-1->LRRK2 Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

Quantitative Comparison of LRRK2 Inhibitors

The cellular potency of LRRK2-IN-1 and its alternatives can be compared across various assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values provide a quantitative measure of their efficacy.

InhibitorAssay TypeTarget/Cell LineReadoutIC50/EC50 (nM)
LRRK2-IN-1 BiochemicalLRRK2 (WT)Kinase Activity13[1]
BiochemicalLRRK2 (G2019S)Kinase Activity6[1]
TR-FRETU-2 OS (WT-LRRK2)pLRRK2 (S935)80[2]
TR-FRETU-2 OS (G2019S-LRRK2)pLRRK2 (S935)30[2]
Radioligand BindingRat Kidney[3H]LRRK2-IN-1 Displacement40[3]
MLi-2 BiochemicalLRRK2 (G2019S)Kinase Activity0.76[4]
Cellular-pLRRK2 (S935)1.4[4]
GNE-7915 BiochemicalLRRK2 (WT)Kinase Activity6.6[5]
BiochemicalLRRK2 (G2019S)Kinase Activity2.2[5]
Cellular-pLRRK29[5]

Key Orthogonal Assays and Experimental Protocols

To robustly confirm the cellular activity of LRRK2-IN-1, a combination of assays targeting different aspects of the LRRK2 signaling pathway is recommended.

LRRK2 Autophosphorylation Assay (pS1292) by Western Blot

This assay directly measures the autophosphorylation of LRRK2 at serine 1292, a key marker of its kinase activity.[6] A reduction in pS1292 signal upon inhibitor treatment indicates target engagement and inhibition.

WB_pLRRK2_Workflow A 1. Cell Treatment (e.g., HEK293 expressing LRRK2) - Treat with LRRK2-IN-1 B 2. Cell Lysis - RIPA buffer with phosphatase inhibitors A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE & Transfer - Separate proteins and transfer to PVDF membrane C->D E 5. Immunoblotting - Primary Ab: anti-pLRRK2 (S1292) & anti-total LRRK2 - Secondary Ab: HRP-conjugated D->E F 6. Detection & Analysis - ECL substrate - Quantify band intensities E->F

Caption: Workflow for LRRK2 pS1292 Western Blot.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and transiently transfect with a plasmid encoding LRRK2. Treat cells with varying concentrations of LRRK2-IN-1 or vehicle control for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[7]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for pLRRK2 (S1292) and an antibody for total LRRK2 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an ECL substrate and an imaging system.[7]

    • Quantify band intensities and normalize the pLRRK2 signal to the total LRRK2 signal.

Rab10 Phosphorylation Assay (pT73) by Western Blot

This assay measures the phosphorylation of Rab10, a direct downstream substrate of LRRK2, providing a biomarker for LRRK2 kinase activity in a cellular context.[8]

WB_pRab10_Workflow A 1. Cell Treatment - Treat cells with LRRK2-IN-1 B 2. Cell Lysis - Use buffer with phosphatase inhibitors A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE & Transfer - Separate lysates on gel and transfer C->D E 5. Immunoblotting - Primary Ab: anti-pRab10 (T73) & anti-total Rab10 - Secondary Ab: HRP-conjugated D->E F 6. Detection & Analysis - Chemiluminescence detection - Normalize pRab10 to total Rab10 E->F

Caption: Workflow for Rab10 pT73 Western Blot.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., A549 which endogenously express LRRK2 and Rab10) and treat with a dose-response of LRRK2-IN-1.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the pLRRK2 Western Blot.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates on a 12% SDS-polyacrylamide gel.[7]

    • Transfer to a PVDF membrane.

    • Block the membrane and incubate overnight at 4°C with primary antibodies against pRab10 (T73) and total Rab10.[7]

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect bands using an ECL substrate.

    • Normalize the pRab10 signal to the total Rab10 signal to determine the extent of LRRK2 inhibition.[7]

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a target protein within living cells.[6] This provides direct evidence of target engagement.

NanoBRET_Workflow A 1. Cell Transfection - Transfect HEK293 cells with NanoLuc-LRRK2 fusion vector B 2. Cell Seeding - Seed cells into a 96-well or 384-well plate A->B C 3. Compound and Tracer Addition - Add test compound (e.g., LRRK2-IN-1) - Add NanoBRET™ tracer B->C D 4. Incubation - Incubate for 2 hours C->D E 5. Substrate Addition and Signal Detection - Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor - Measure BRET signal on a luminometer D->E F 6. Data Analysis - Calculate IC50 values E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol:

  • Cell Transfection and Seeding: Transfect HEK293 cells with a NanoLuc®-LRRK2 fusion vector and seed them into the wells of a 96-well or 384-well plate.[9][10]

  • Compound Treatment: Incubate the cells with the test compound for a specified period (e.g., 2 hours) following the addition of the NanoBRET™ tracer reagent.[9][10]

  • Signal Measurement: Measure the BRET signal on a luminometer after dispensing the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor into the wells.[9][10]

  • Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.[9]

TR-FRET Assay for LRRK2 Phosphorylation (pS935)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays provide a high-throughput method for quantifying protein phosphorylation in a cellular context.[11] This assay has been successfully used to measure the inhibition of LRRK2 Ser935 phosphorylation by LRRK2-IN-1.[2]

TRFRET_Workflow A 1. Cell Transduction - Transduce cells (e.g., U-2 OS) with BacMam LRRK2-GFP B 2. Cell Plating - Plate cells in a 384-well plate A->B C 3. Inhibitor Treatment - Treat with LRRK2-IN-1 for 90 minutes B->C D 4. Cell Lysis and Antibody Addition - Lyse cells in the presence of Tb-labeled anti-pSer935 antibody C->D E 5. TR-FRET Measurement - Measure the emission ratio of 520 nm/495 nm D->E F 6. Data Analysis - Plot emission ratios against inhibitor concentration to determine IC50 E->F

References

A Comparative Guide to the Efficacy of LRRK2-IN-14 in Wild-Type vs. Mutant LRRK2 Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the LRRK2 inhibitor, LRRK2-IN-14, and its closely related analog LRRK2-IN-1, in cellular and biochemical models expressing wild-type (WT) Leucine-Rich Repeat Kinase 2 (LRRK2) versus its pathogenic mutant forms, primarily G2019S and R1441C. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), with these mutations often leading to increased kinase activity. This hyperactivity is a key therapeutic target, and understanding how inhibitors like this compound perform against both the normal and disease-associated forms of the enzyme is critical for drug development.

Executive Summary

This compound and its analogs are potent inhibitors of LRRK2 kinase activity. Experimental data demonstrates that these inhibitors are generally more potent against the hyperactive G2019S mutant LRRK2 compared to the wild-type enzyme in biochemical assays. This differential activity is a key consideration for therapeutic strategies aiming to selectively target pathogenic LRRK2 activity. The primary downstream cellular effect of LRRK2 kinase activity is the phosphorylation of Rab GTPases, with phospho-Rab10 (pRab10) at threonine 73 serving as a robust biomarker for LRRK2 activity in both cellular and in vivo models. Inhibition of LRRK2 by compounds like this compound leads to a significant reduction in pRab10 levels, reversing a key pathological consequence of mutant LRRK2.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the inhibitory potency (IC50) of this compound and its analog LRRK2-IN-1 against wild-type and mutant LRRK2.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
LRRK2 (G2019S)Cellular6.3[1]
LRRK2 (WT)CellularNot explicitly reported

Table 2: Inhibitory Activity of LRRK2-IN-1 (Analog of this compound)

TargetAssay TypeIC50 (nM)Reference
LRRK2 (WT)Biochemical13[2]
LRRK2 (G2019S)Biochemical6[2]
LRRK2 (R1441C)BiochemicalInhibition observed[3]

These data suggest that LRRK2 inhibitors of this class are more effective at inhibiting the G2019S mutant, which is the most common pathogenic LRRK2 mutation. The R1441C mutation, which is located in the ROC GTPase domain, also leads to increased kinase activity and is susceptible to inhibition.[4]

LRRK2 Signaling Pathway and Inhibition

Pathogenic mutations in LRRK2, such as G2019S and R1441C, lead to a gain-of-function, resulting in hyperactive kinase activity.[5] This aberrant activity leads to the increased phosphorylation of downstream substrates, including a subset of Rab GTPases.[6] The phosphorylation of Rab10 at threonine 73 is a key event that can be reliably measured to assess LRRK2 kinase activity. LRRK2 inhibitors like this compound act by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway and Inhibition cluster_upstream Upstream Regulation cluster_inhibitor Inhibition cluster_downstream Downstream Effects WT_LRRK2 Wild-Type LRRK2 (Basal Activity) Rab10 Rab10 WT_LRRK2->Rab10 Phosphorylation Mutant_LRRK2 Mutant LRRK2 (G2019S, R1441C) (Hyperactive) Mutant_LRRK2->Rab10 Increased Phosphorylation LRRK2_IN_14 This compound LRRK2_IN_14->WT_LRRK2 Inhibits LRRK2_IN_14->Mutant_LRRK2 Strongly Inhibits pRab10 Phospho-Rab10 (pT73) Rab10->pRab10 Cellular_Processes Altered Vesicular Trafficking & Neuronal Dysfunction pRab10->Cellular_Processes

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

Experimental Workflow for LRRK2 Inhibitor Characterization

The evaluation of a LRRK2 inhibitor like this compound typically follows a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess on-target activity and downstream effects in a more physiologically relevant context.

Experimental_Workflow Experimental Workflow for LRRK2 Inhibitor Characterization Start Start: Compound Synthesis (this compound) Biochemical_Assay In Vitro Kinase Assay (Recombinant WT & Mutant LRRK2) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cell_Culture Cell Culture (Expressing WT or Mutant LRRK2) Determine_IC50->Cell_Culture Inhibitor_Treatment Treat Cells with this compound (Dose-Response) Cell_Culture->Inhibitor_Treatment Cellular_Assay Cellular Assay (Western Blot for pRab10) Inhibitor_Treatment->Cellular_Assay Determine_Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Determine_Cellular_IC50 Downstream_Analysis Downstream Functional Analysis (e.g., Neurite Outgrowth, Toxicity) Determine_Cellular_IC50->Downstream_Analysis End End: Candidate for In Vivo Studies Downstream_Analysis->End

Caption: A typical experimental workflow for characterizing a novel LRRK2 inhibitor.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant wild-type and mutant LRRK2.

Materials:

  • Recombinant full-length or kinase domain of human LRRK2 (WT, G2019S, R1441C)

  • LRRK2 substrate peptide (e.g., LRRKtide or Nictide)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • ATP solution

  • [γ-³²P]ATP (radiolabeled) or ADP-Glo™ Kinase Assay kit (Promega)

  • This compound dissolved in DMSO

  • 96-well or 384-well assay plates

  • Phosphocellulose paper and scintillation counter (for radioactive assay) or plate reader for luminescence (for ADP-Glo™)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In each well of the assay plate, add the kinase assay buffer, the recombinant LRRK2 enzyme, and the LRRK2 substrate peptide.

  • Add the diluted this compound or DMSO (as a vehicle control) to the respective wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for the ADP-Glo™ assay).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction. For the radioactive assay, spot the reaction mixture onto phosphocellulose paper and wash with phosphoric acid to remove unincorporated [γ-³²P]ATP. For the ADP-Glo™ assay, add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP.

  • Quantify the results. For the radioactive assay, measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter. For the ADP-Glo™ assay, add the kinase detection reagent and measure the luminescence.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay for pRab10 Inhibition

This protocol assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of its substrate, Rab10.[5]

Materials:

  • Cell lines (e.g., HEK293T, SH-SY5Y) stably or transiently overexpressing WT, G2019S, or R1441C LRRK2.

  • Cell culture medium and reagents.

  • This compound dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-pRab10 (Thr73), anti-total Rab10, anti-LRRK2, and an antibody against a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Plate the cells and allow them to adhere and grow to an appropriate confluency.

  • Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare the lysates for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pRab10 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using ECL substrate and capture the image using an imaging system.

  • Strip the membrane and re-probe with antibodies for total Rab10, total LRRK2, and the loading control to ensure equal protein loading and to normalize the pRab10 signal.

  • Quantify the band intensities using densitometry software. Normalize the pRab10 signal to total Rab10 and the loading control.

  • Plot the normalized pRab10 levels against the concentration of this compound to determine the cellular IC50.

Conclusion

This compound and its analogs are potent and selective inhibitors of LRRK2 kinase activity. The available data indicates a greater potency against the common pathogenic G2019S mutant compared to the wild-type enzyme in biochemical assays. This differential inhibition is a promising characteristic for a therapeutic agent, as it suggests a potential to selectively target the hyperactive, disease-causing form of the enzyme. The reduction of pRab10 levels in cellular models provides a robust biomarker for assessing the efficacy of these inhibitors. Further studies are warranted to fully characterize the inhibitory profile of this compound against a wider range of LRRK2 mutants and to explore its therapeutic potential in preclinical models of Parkinson's disease.

References

A Comparative Guide to LRRK2 Kinase Inhibitors: Replicating Published LRRK2-IN-1 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The discovery that these mutations often lead to a gain-of-function in the kinase domain has made LRRK2 a compelling target for therapeutic intervention. LRRK2-IN-1 was one of the first potent and selective inhibitors developed, serving as a crucial tool for validating LRRK2 as a drug target. This guide provides an objective comparison of LRRK2-IN-1 with other widely used LRRK2 inhibitors, supported by experimental data to aid researchers in replicating and expanding upon published findings.

Quantitative Data Summary

The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of LRRK2-IN-1 and several alternative LRRK2 inhibitors.

Table 1: Biochemical Potency of LRRK2 Inhibitors

InhibitorLRRK2 (Wild-Type) IC₅₀ (nM)LRRK2 (G2019S) IC₅₀ (nM)LRRK2 (A2016T) IC₅₀ (nM)Reference(s)
LRRK2-IN-1 1362450[1][2][3]
MLi-2 -0.76-[4]
GNE-7915 9 (Ki)--
PF-06447475 311-[5][6]
GSK2578215A 10.98.981.1

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of LRRK2 by 50%. A lower IC₅₀ indicates greater potency.

Table 2: Cellular Activity of LRRK2 Inhibitors

InhibitorCellular AssayIC₅₀ (nM)Cell LineReference(s)
LRRK2-IN-1 pSer935 LRRK2 Inhibition1000-3000 (dose-dependent inhibition)HEK293[7]
MLi-2 pSer935 LRRK2 Inhibition1.4-[4]
PF-06447475 pSer935 LRRK2 Inhibition25HEK293[5][6]
DNL201 pLRRK2 InhibitionSubstantial reductionHuman Cells[8]

Cellular IC₅₀ values reflect the inhibitor's potency within a cellular environment, often measured by the inhibition of LRRK2 autophosphorylation at Ser935.

Table 3: Kinase Selectivity of LRRK2 Inhibitors

InhibitorNumber of Kinases Inhibited >50% at 1µMSelectivity Panel SizePrimary Off-TargetsReference(s)
LRRK2-IN-1 12442DCLK2, MAPK7[2]
MLi-2 Highly Selective>300Not specified[4]
GNE-7915 Highly Selective--[9]
PF-06447475 Highly Selective--[5]

Kinase selectivity is crucial for minimizing off-target effects that could lead to toxicity or confounding experimental results.

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a complex, multi-domain protein. Its kinase activity is central to its pathological role in Parkinson's disease. Upon activation, LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking. This phosphorylation event can disrupt normal cellular processes. LRRK2 inhibitors, such as LRRK2-IN-1, are typically ATP-competitive, binding to the kinase domain and preventing the transfer of phosphate (B84403) to its substrates. A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of LRRK2 itself at serine residues, particularly Ser910 and Ser935. Inhibition of LRRK2 activity leads to the dephosphorylation of these sites.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Signaling cluster_2 Inhibitor Action LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Activation Signal (e.g., G2019S mutation) Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Phosphorylation ATP ATP ATP->LRRK2_active pRab_GTPase Phosphorylated Rab GTPase Vesicular_Trafficking Vesicular Trafficking Rab_GTPase->Vesicular_Trafficking Disrupted_Trafficking Disrupted Trafficking pRab_GTPase->Disrupted_Trafficking LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_active Inhibition

LRRK2 signaling pathway and mechanism of inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication of published findings. Below are protocols for key experiments used to characterize LRRK2 inhibitors.

In Vitro LRRK2 Kinase Assay (Biochemical Potency)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified LRRK2 protein.

Materials:

  • Purified recombinant LRRK2 (Wild-Type and/or G2019S mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Test compounds (e.g., LRRK2-IN-1) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the purified LRRK2 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of LRRKtide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular LRRK2 Autophosphorylation Assay (pSer935)

This assay assesses the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at Ser935.

Materials:

  • HEK293 cells stably or transiently overexpressing LRRK2 (Wild-Type or G2019S)

  • Cell culture medium and reagents

  • Test compounds (e.g., LRRK2-IN-1) dissolved in DMSO

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: Rabbit anti-pSer935-LRRK2, Mouse anti-total LRRK2, and appropriate secondary antibodies.

  • Western blot or ELISA reagents

Procedure (Western Blotting):

  • Plate HEK293-LRRK2 cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities for pSer935-LRRK2 and normalize to the total LRRK2 signal. Determine the IC₅₀ value from the dose-response curve.

Rab GTPase Phosphorylation Assay

This assay measures the phosphorylation of LRRK2's downstream substrates, such as Rab10, to confirm pathway engagement by the inhibitor.

Materials:

  • Cells or tissue lysates treated with LRRK2 inhibitors.

  • Antibodies: Rabbit anti-pThr73-Rab10, Mouse anti-total Rab10, and appropriate secondary antibodies.

  • Western blot reagents.

Procedure:

  • Prepare cell or tissue lysates as described in the cellular autophosphorylation assay.

  • Perform Western blotting as described above, using primary antibodies against pThr73-Rab10 and total Rab10.

  • Quantify the pThr73-Rab10 signal and normalize it to the total Rab10 signal to determine the extent of inhibition.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Cellulo cluster_2 Downstream Effects A1 Biochemical Assay (Purified LRRK2) A2 Determine IC₅₀ (Potency) A1->A2 B1 Cell-Based Assay (e.g., HEK293) A2->B1 Promising Compounds B2 Measure pSer935-LRRK2 B1->B2 B3 Determine Cellular IC₅₀ B2->B3 C1 Cell/Tissue Lysates B3->C1 Active Compounds C2 Measure pRab10 C1->C2 C3 Confirm Pathway Engagement C2->C3

General experimental workflow for LRRK2 inhibitor characterization.

References

LRRK2-IN-14 as a reference compound for novel inhibitor screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LRRK2-IN-14 with other common reference compounds for the screening of novel Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the LRRK2 signaling pathway and a typical inhibitor screening workflow.

Mutations in the LRRK2 gene, particularly those that increase its kinase activity, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has made LRRK2 a prime therapeutic target. Potent and selective inhibitors are crucial tools for interrogating LRRK2 biology and for developing potential treatments. This compound has emerged as a valuable reference compound for these efforts.

Comparative Analysis of LRRK2 Reference Compounds

The selection of an appropriate reference compound is critical for the successful screening and validation of new chemical entities. The following table summarizes the key quantitative data for this compound and two other widely used LRRK2 inhibitors, MLi-2 and GSK2578215A, providing a basis for experimental design and data interpretation.

CompoundTargetAssay TypeIC50 (nM)SelectivityKey Features
This compound LRRK2 (G2019S)Cellular6.3[1]hERG IC50 = 22 µM[1]Orally active and blood-brain barrier permeable[1].
MLi-2 LRRK2 (WT)Biochemical (in vitro kinase assay)0.76[2][3]>295-fold selectivity over 300 kinases[4].Highly potent and selective, with central nervous system activity[2].
LRRK2 (G2019S)Biochemical (in vitro kinase assay)0.76[5]
LRRK2 (pSer935)Cellular1.4[2][3]
LRRK2Radioligand Binding3.4[2]
GSK2578215A LRRK2 (WT)Biochemical10.1[6]Highly selective over a panel of 460 kinases[6].Potent, selective, and brain penetrant[6].
LRRK2 (G2019S)Biochemical8.9[6]Blocks Ser910 and Ser935 phosphorylation in vitro and in vivo[6].
LRRK2 (pSer910/S935)Cellular~300-1000[7]

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein possessing both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics.[8] Pathogenic mutations often lead to a hyperactive kinase state, making the inhibition of LRRK2's kinase activity a primary therapeutic strategy. The following diagram illustrates a simplified LRRK2 signaling pathway, highlighting the role of inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., cellular stress) LRRK2_Inactive Inactive LRRK2 Upstream_Signals->LRRK2_Inactive LRRK2_Active Active LRRK2 (Kinase Domain) LRRK2_Inactive->LRRK2_Active GTP Binding & Dimerization Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Autophagy Dysfunctional Autophagy pRab_GTPases->Autophagy Inhibitor LRRK2 Inhibitor (e.g., this compound) Inhibitor->LRRK2_Active Inhibition

Simplified LRRK2 signaling pathway and point of inhibition.

Experimental Workflow for Novel Inhibitor Screening

A typical workflow for screening and validating novel LRRK2 inhibitors involves a multi-tiered approach, starting with high-throughput biochemical assays and progressing to more complex cellular and in vivo models. This compound serves as an essential reference compound throughout this process to ensure assay validity and to benchmark the potency and efficacy of new chemical entities.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Biochemical Assay (e.g., TR-FRET, AlphaScreen) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cellular Target Engagement (e.g., NanoBRET) Hit_Identification->Secondary_Screen Confirmed Hits Potency_Determination Cellular Potency Determination (pLRRK2 Western Blot) Secondary_Screen->Potency_Determination Lead_Optimization Lead Optimization Potency_Determination->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and PK/PD Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Typical workflow for screening novel LRRK2 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Biochemical LRRK2 Kinase Assay (TR-FRET)

This assay measures the direct inhibition of LRRK2 kinase activity in a purified system.

  • Materials:

    • Recombinant LRRK2 (Wild-Type or G2019S mutant)

    • LRRKtide (or other suitable substrate)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • Terbium-labeled anti-phospho-substrate antibody

    • GFP- or FITC-labeled substrate

    • Test compounds and this compound (as a reference)

    • 384-well low-volume plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and this compound in DMSO.

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 4 µL of a solution containing LRRK2 enzyme and the labeled substrate in kinase buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for 60-120 minutes.

    • Stop the reaction by adding 5 µL of a solution containing EDTA and the terbium-labeled antibody.

    • Incubate for at least 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the emission ratio (520/495) and determine IC50 values.

Cellular LRRK2 Target Engagement Assay (NanoBRET)

This assay measures the ability of a compound to bind to LRRK2 within living cells.

  • Materials:

    • HEK293 cells

    • Plasmid encoding LRRK2-NanoLuc fusion protein

    • Transfection reagent

    • NanoBRET tracer

    • NanoBRET Nano-Glo substrate

    • Test compounds and this compound

    • 96- or 384-well white assay plates

  • Procedure:

    • Transfect HEK293 cells with the LRRK2-NanoLuc fusion vector.

    • Seed the transfected cells into the assay plate and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds and this compound.

    • Add the NanoBRET tracer to the cells, followed by the compound dilutions.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET Nano-Glo substrate.

    • Read the plate on a luminometer capable of measuring BRET signals (donor emission at 450 nm and acceptor emission at 610 nm).

    • Calculate the BRET ratio and determine the IC50 values for target engagement.[9][10]

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay determines the inhibitory effect of a compound on LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser935 or its substrate Rab10 at Thr73.

  • Materials:

    • Cells expressing LRRK2 (e.g., SH-SY5Y or transfected HEK293 cells)

    • Test compounds and this compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-pRab10 (Thr73), anti-total Rab10, and a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting equipment

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of test compounds or this compound for a specified time (e.g., 90 minutes).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the dose-dependent inhibition of LRRK2 or Rab10 phosphorylation.[11][12]

References

Safety Operating Guide

Personal protective equipment for handling LRRK2-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for LRRK2-IN-14

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C17H18F3N5O2[1]
Molecular Weight 381.35[1]
IC50 for LRRK2(G2019S) cell activity 6.3 nM[1][2][3]
IC50 for hERG 22 μM[1][2][3]
Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense against chemical exposure is the correct implementation of engineering controls and the use of appropriate personal protective equipment.

CategoryRequirementPurpose
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.[4][5]To minimize the inhalation of any dust or aerosols.[4]
Eye Protection Chemical safety goggles or a face shield should be worn.[4][5][6]To protect the eyes from splashes or dust.[4]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile) are required.[4][5][6]To prevent skin contact.[4]
Body Protection A laboratory coat must be worn.[4][5]To protect skin and clothing from contamination.[4]
Respiratory Protection Generally not required when working in a fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator should be used.[4][5]To prevent the inhalation of airborne particles.[4]
Experimental Protocols: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.[4]

Handling:

  • Avoid inhalation, and contact with eyes and skin.[4][6]

  • Prevent the formation of dust and aerosols.[4][6]

  • Use only in areas with appropriate exhaust ventilation.[6]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[4][6]

  • Protect from direct sunlight and sources of ignition.[6]

  • Recommended storage as a powder is at -20°C for up to 3 years.[4]

  • In solvent, store at -80°C for up to 1 year.[4]

Incompatibilities:

  • Strong acids/alkalis and strong oxidizing/reducing agents should be avoided.[4]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.[4]

Spill Response:

  • Evacuate: Clear the area of all personnel.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Use an appropriate absorbent material to contain the spill.[4]

  • Clean: Carefully sweep or scoop up the spilled material, avoiding dust generation. Place it in a sealed, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area with a suitable detergent and water.[4]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4][6]

  • It is recommended to use a licensed professional waste disposal service.[4]

  • Solid waste (e.g., contaminated gloves, pipette tips) should be kept separate from liquid waste.[5]

  • Place all contaminated materials into a designated and clearly labeled hazardous waste container.[5]

  • Do not overfill liquid waste containers; it is recommended to fill to no more than 75% of the container's capacity.[5]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][6]

Visual Guides

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing Weighing Work in Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Use in Experiment Use in Experiment Dissolving->Use in Experiment Decontaminate Surfaces Decontaminate Surfaces Use in Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE cluster_eng Engineering Controls cluster_admin Administrative Controls cluster_ppe Personal Protective Equipment Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Most Effective Chemical Fume Hood Chemical Fume Hood Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Administrative Controls->Personal Protective Equipment (PPE) Least Effective Standard Operating Procedures (SOPs) Standard Operating Procedures (SOPs) Goggles Goggles Safety Shower & Eyewash Safety Shower & Eyewash Safety Training Safety Training Gloves Gloves Lab Coat Lab Coat

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。